molecular formula C6H4N2O3 B1505903 2-Nitronicotinaldehyde CAS No. 5175-26-8

2-Nitronicotinaldehyde

Cat. No.: B1505903
CAS No.: 5175-26-8
M. Wt: 152.11 g/mol
InChI Key: XOVNMCWPVHPBED-UHFFFAOYSA-N
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Description

2-Nitronicotinaldehyde is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitronicotinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitronicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitronicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-2-1-3-7-6(5)8(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVNMCWPVHPBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698602
Record name 2-Nitropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5175-26-8
Record name 2-Nitropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitropyridine-3-carbaldehyde
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Foundational & Exploratory

2-Nitronicotinaldehyde: A Pivotal Electrophile for Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde; CAS 60754-25-2) is a highly reactive, electron-deficient pyridine intermediate utilized primarily in the synthesis of fused nitrogen heterocycles.[1] Unlike its benzene analog (2-nitrobenzaldehyde), the pyridine core confers distinct electronic properties, making the C2-nitro group an excellent leaving group for nucleophilic aromatic substitution (


) and a potent precursor for reductive cyclization.

This guide details the chemical properties, synthetic pathways, and critical applications of 2-nitronicotinaldehyde in drug discovery, specifically for generating 1,8-naphthyridines (via Friedländer synthesis) and pyrazolo[3,4-b]pyridines (via Cadogan cyclization).

Part 1: Physicochemical Profile & Structural Analysis

Structural Properties

The molecule consists of a pyridine ring substituted with a nitro group at the C2 position and a formyl (aldehyde) group at the C3 position. This ortho relationship is the structural driver for its utility in annulation reactions.

PropertyData / Characteristic
CAS Number 60754-25-2
IUPAC Name 2-Nitro-3-pyridinecarboxaldehyde
Molecular Formula

Molecular Weight 152.11 g/mol
Appearance Pale yellow to tan solid (derivative dependent)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Electronic State Highly electron-deficient due to the cumulative withdrawing effects of the pyridine nitrogen, nitro group, and aldehyde.
Stability Sensitive to oxidation (to 2-nitronicotinic acid) and base-catalyzed disproportionation. Store under inert atmosphere at -20°C.
Electronic Reactivity
  • C2 Position (Nitro-bearing): The nitro group at C2 is highly activated for nucleophilic displacement (

    
    ) by amines, alkoxides, or thiols, due to the inductive effect of the ring nitrogen.
    
  • C3 Position (Formyl): A standard electrophile, but with enhanced reactivity due to the adjacent electron-withdrawing nitro group.

  • C6 Position: Susceptible to nucleophilic attack if not blocked, often requiring substituents (e.g., -OR, -Cl) to direct regioselectivity.

Part 2: Synthetic Pathways[2]

Direct nitration of nicotinaldehyde is impractical due to the deactivating nature of the pyridine ring. Therefore, 2-nitronicotinaldehyde is synthesized via indirect functionalization.

Primary Route: Oxidative Cleavage of Vinyl Precursors

The most robust method involves the installation of a vinyl group followed by oxidative cleavage (Lemieux-Johnson oxidation). This avoids the harsh conditions of direct oxidation of methyl groups.

  • Precursor: 2-Nitro-3-chloropyridine or 2-nitro-3-bromopyridine.

  • Vinylation: Suzuki-Miyaura coupling with potassium vinyltrifluoroborate.

  • Oxidation: Treatment with

    
     (cat.) and 
    
    
    
    to cleave the alkene to the aldehyde.
Alternative Route: Oxidation of 2-Nitro-3-picoline

Selective oxidation of the methyl group in 2-nitro-3-methylpyridine using Selenium Dioxide (


) in dioxane/water.
  • Note: This route often yields the carboxylic acid (over-oxidation) and requires careful monitoring.

Visualization of Synthetic Logic

Synthesis Start 2-Chloro-3-nitropyridine Vinyl 2-Nitro-3-vinylpyridine Start->Vinyl Suzuki Coupling (Vinyl boronate, Pd) Target 2-Nitronicotinaldehyde Vinyl->Target Lemieux-Johnson Ox. (OsO4, NaIO4) Deriv1 1,8-Naphthyridines (Friedländer) Target->Deriv1 1. Reduction (Fe/AcOH) 2. Ketone condensation Deriv2 Pyrazolo[3,4-b]pyridines (Cadogan) Target->Deriv2 P(OEt)3, Heat (N-N bond formation)

Figure 1: Synthetic flow from halogenated precursors to the aldehyde and its divergent applications in heterocycle synthesis.

Part 3: Reactivity & Applications in Drug Discovery

The Friedländer Synthesis (1,8-Naphthyridines)

The most significant application of 2-nitronicotinaldehyde is as a "masked" 2-aminonicotinaldehyde. 1,8-Naphthyridines are privileged scaffolds in kinase inhibitors and antibacterial agents (e.g., Gemifloxacin analogs).

  • Mechanism:

    • Reduction: The nitro group is reduced to an amine (using

      
      , 
      
      
      
      , or
      
      
      ).
    • Condensation: The newly formed amine condenses with a ketone (containing an

      
      -methylene) to form an imine (Schiff base).
      
    • Cyclization: Intramolecular aldol-type condensation closes the ring to form the naphthyridine.

Cadogan Cyclization (Aza-Indazoles)

Reaction with triethyl phosphite (


) triggers a reductive cyclization to form pyrazolo[3,4-b]pyridines  (aza-indazoles).
  • Mechanism: Deoxygenation of the nitro group generates a nitrene intermediate, which inserts into the adjacent imine or aldehyde bond (often converted to a Schiff base first) to form the N-N bond.

Nucleophilic Aromatic Substitution ( )

The nitro group at C2 is a "super-leaving group."

  • Reaction: Treatment with primary amines (

    
    ) displaces the nitro group to yield 2-amino-nicotinaldehydes  with specific N-substituents, allowing for the synthesis of N-alkylated naphthyridines.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Nitronicotinaldehyde (General Procedure via Oxidative Cleavage)

Based on protocols for substituted analogs (e.g., 6-isopropoxy derivative).

Reagents: 2-Nitro-3-vinylpyridine (1.0 eq), Sodium Periodate (3.0 eq), Osmium Tetroxide (2.5 mol%), THF:Water (1:1).

  • Setup: Dissolve 2-nitro-3-vinylpyridine in THF/Water (1:1 v/v) in a round-bottom flask.

  • Oxidation: Add

    
     (2.5% wt solution in t-BuOH). Stir for 5 minutes.
    
  • Cleavage: Add

    
     portion-wise over 30 minutes to control exotherm. A white precipitate (
    
    
    
    ) will form.
  • Workup: Stir for 4 hours at RT. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
  • Yield: Typically 60-80%.

Protocol B: One-Pot Friedländer Synthesis of 1,8-Naphthyridine

Reagents: 2-Nitronicotinaldehyde (1.0 mmol), Acetone (or other ketone, 3.0 mmol), Iron powder (5.0 mmol), Acetic Acid (glacial, 5 mL).

  • Reduction/Condensation: Combine the aldehyde and ketone in acetic acid. Add Iron powder.

  • Reflux: Heat the mixture to 80°C for 2-4 hours. The iron reduces the nitro to amino in situ, which immediately reacts with the ketone.

  • Workup: Filter off iron residues through Celite. Neutralize filtrate with

    
    . Extract with DCM.
    
  • Result: 2-Methyl-1,8-naphthyridine (if acetone is used).

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled. Pyridine derivatives often possess neurotoxic properties.

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

    • Energetic Stability: Nitro-pyridines can be shock-sensitive or explosive at high temperatures. Do not distill neat.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store under Nitrogen or Argon at -20°C to prevent oxidation to nicotinic acid.

Part 6: References

  • Synthesis of 2-Nitronicotinaldehyde Derivatives:

    • Source: WO2022140415A1 (Patent). "2H-Indazole Derivatives as IRAK4 Inhibitors."

    • Context: Describes the synthesis of 6-isopropoxy-2-nitronicotinaldehyde via Lemieux-Johnson oxidation.

  • Friedländer Synthesis Mechanism:

    • Source: McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of 1,8-naphthyridines." Organic Letters.

    • Context: Validates the route from 2-aminonicotinaldehyde (reduced form) to naphthyridines.

  • Cadogan Cyclization Applications:

    • Source:Journal of Medicinal Chemistry. "Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors."

    • Context: Details the use of 2-nitronicotinaldehyde imines in Cadogan cyclization to form the pyrazolo[3,4-b]pyridine core.

  • General Properties of Nitro-Pyridines:

    • Source:Heterocyclic Chemistry (Standard Reference).

    • Context: Reactivity of nitro groups at the 2-position of pyridine (

      
       susceptibility).
      

Sources

High-Purity Synthesis of 2-Nitronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) is a critical pharmacophore intermediate, widely utilized in the synthesis of pyrido[2,3-d]pyrimidines and related kinase inhibitors. While simple in structure, its synthesis is complicated by the electron-deficient nature of the pyridine ring and the lability of the aldehyde group in the presence of the adjacent nitro moiety.

This guide evaluates and details the two primary synthetic pathways derived from 2-nitro-3-methylpyridine (2-nitro-3-picoline) .

Pathway Comparison
FeatureRoute A: Enamine-Oxidative Cleavage (Recommended) Route B: Direct Oxidation (

)
Mechanism Condensation with DMF-DMA followed by periodate cleavage.Radical oxidation of methyl group.
Selectivity High. Specific to the activated methyl group.Moderate. Risk of over-oxidation to carboxylic acid.
Conditions Mild (Reflux

Room Temp).
Harsh (High Temp, Toxic Reagents).
Purification Simple crystallization or filtration.Difficult removal of Selenium byproducts.
Scalability High (Batcho-Leimgruber chemistry).Limited by toxicity and waste disposal.

Strategic Recommendation: The Enamine-Oxidative Cleavage Protocol is the superior method for high-purity applications. It exploits the acidity of the C3-methyl protons (enhanced by the ortho-nitro group) to form a stable enamine intermediate, which is then cleanly cleaved to the aldehyde.

Deep Dive: The Enamine-Oxidative Cleavage Protocol

This protocol is a variation of the first step of the Batcho-Leimgruber indole synthesis. Instead of reducing the enamine to an indole, we oxidatively cleave the alkene bond to reveal the aldehyde.

Mechanistic Pathway

The reaction relies on the electron-withdrawing power of the 2-nitro group, which acidifies the protons on the 3-methyl group, allowing condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

EnamineRoute Start 2-Nitro-3-methylpyridine Inter Enamine Intermediate (trans-2-(2-nitropyridin-3-yl)- N,N-dimethylethenamine) Start->Inter Condensation (-2 MeOH) Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 2-Nitronicotinaldehyde Inter->Product C=C Cleavage Reagent2 NaIO4 / THF / H2O (Oxidative Cleavage) Reagent2->Product

Figure 1: Mechanistic pathway for the Enamine-Oxidative Cleavage route. The electron-deficient ring facilitates the initial condensation.

Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
  • Reagents:

    • 2-Nitro-3-methylpyridine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 eq)

    • Solvent: Anhydrous DMF (or run neat if scale permits).

  • Procedure:

    • Charge a round-bottom flask with 2-nitro-3-methylpyridine.

    • Add DMF-DMA under an inert atmosphere (

      
       or Ar).
      
    • Heat the mixture to 110–140 °C (reflux) for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane) or LC-MS. The product usually appears as a deep red/purple solid.

    • Work-up: Remove excess DMF-DMA and solvent under reduced pressure. The residue is typically a dark red crystalline solid.

    • Purification: Triturate with cold ether or hexanes to remove trace starting material. Filtration yields the clean enamine.

Step 2: Oxidative Cleavage to Aldehyde
  • Reagents:

    • Enamine Intermediate (from Step 1)

    • Sodium Periodate (

      
      ) (3.0 eq)
      
    • Solvent: THF : Water (1:1 mixture)

  • Procedure:

    • Dissolve the enamine in THF/Water (1:1).

    • Add

      
       portion-wise at room temperature (exotherm control may be required).
      
    • Stir vigorously for 2–4 hours. The deep red color of the enamine will fade to a lighter orange/yellow as the cleavage proceeds.

    • IPC: Monitor for the disappearance of the enamine alkene protons in NMR or shift in retention time on HPLC.

    • Work-up: Filter off the inorganic periodate/iodate salts. Extract the filtrate with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Alternative Route: Direct Oxidation (Comparison)

While less efficient, the Selenium Dioxide (


) oxidation is a classic method for converting activated methyl groups to aldehydes.
  • Reagents: 2-Nitro-3-methylpyridine,

    
    , Dioxane (wet).
    
  • Procedure: Reflux 2-nitro-3-methylpyridine with 1.2 eq of

    
     in dioxane containing a trace of water for 12–24 hours.
    
  • Critical Drawback: This reaction often yields a mixture of the aldehyde and the over-oxidized 2-nitronicotinic acid . Furthermore, removal of colloidal selenium is difficult, posing a risk for pharmaceutical downstream processing.

Safety & Stability (Self-Validating Systems)

Working with nitropyridines requires strict adherence to safety protocols due to their energetic potential.

Hazard Identification
  • Energetic Decomposition: Polynitro compounds are shock-sensitive. While mono-nitro picolines are more stable, they should never be distilled to dryness at high temperatures.

  • Skin Sensitization: Both the precursor and the aldehyde are potent skin irritants and potential sensitizers.

Process Safety Workflow

SafetyFlow Check1 Pre-Start Check: DSC Analysis of Precursor Step1 Enamine Formation (Temp < 150°C) Check1->Step1 Pass Check2 IPC: Check for Unreacted DMF-DMA Step1->Check2 Step2 Oxidative Cleavage (Exotherm Control) Check2->Step2 Complete Waste Waste Disposal: Segregate Oxidizers Step2->Waste

Figure 2: Safety decision workflow for handling nitropyridine synthesis.

Analytical Characterization

To ensure the integrity of the synthesized 2-nitronicotinaldehyde, the following analytical signatures must be verified:

TechniqueExpected Signature
1H NMR (DMSO-d6) Aldehyde (-CHO): Singlet at

ppm. Aromatic: Three distinct pyridine protons (coupling patterns depend on substitution).
IR Spectroscopy Carbonyl (C=O): Strong band at

. Nitro (

):
Asymmetric stretch

, Symmetric stretch

.
Appearance Pale yellow to light orange crystalline solid.

References

  • Synthesis of 2-Methyl-3-nitropyridines and Enamine Derivatives Source: MDPI, Molbank / Chem. Proc. Relevance: Establishes the reactivity of 2-nitro-3-methylpyridine with aromatic aldehydes and DMF-DMA to form styryl/enamine precursors. URL:[Link][1][2][3][4]

  • Oxidative Cleavage of Enamines to Aldehydes (General Protocol) Source: Organic Chemistry Portal / Org. Lett. Relevance: Validates the oxidative cleavage of electron-deficient alkenes/enamines using Periodate or Ozonolysis equivalents to yield aldehydes. URL:[Link]

  • DMF-DMA in Heterocyclic Synthesis Source: Scientific Research Publishing (SCIRP) Relevance: Detailed review of DMF-DMA as a reagent for converting active methyl groups into dimethylaminomethylene (enamine) derivatives. URL:[Link]

  • Safety Data Sheet: 2-Nitrobenzaldehyde (Analogous Hazards) Source: Carl Roth Relevance: Provides baseline safety data for nitro-substituted aromatic aldehydes (toxicity, handling). URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization (NMR, IR, MS) of 2-Nitronicotinaldehyde (also known as 2-nitro-3-pyridinecarboxaldehyde; CAS 60754-24-9). It is designed for researchers utilizing this compound as a scaffold for fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines).

CAS: 60754-24-9 | Formula: C₆H₄N₂O₃ | MW: 152.11 g/mol

Introduction & Structural Context

2-Nitronicotinaldehyde is a critical electrophilic intermediate. Its reactivity is defined by the contiguous arrangement of a strong electron-withdrawing nitro group (


) at position C2 and a reactive formyl group (

) at position C3.
  • Structural Logic: The pyridine ring is highly electron-deficient due to the combined inductive and mesomeric withdrawal of the ring nitrogen, the nitro group, and the aldehyde.

  • Spectroscopic Consequence: This electron deficiency results in significant deshielding of ring protons in NMR and characteristic high-frequency shifts in IR.

Synthesis & Sample Preparation (Context for Analysis)

To ensure accurate spectroscopic data, the sample is typically prepared via the Selenium Dioxide (SeO₂) oxidation of 2-methyl-3-nitropyridine. Impurities from this route (e.g., unreacted starting material, selenium residues) can interfere with analysis.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the critical pathway and potential impurities to monitor during spectral analysis.

SynthesisWorkflow Start 2-Methyl-3-nitropyridine (Precursor) Reagent SeO2 / Dioxane (Oxidation) Start->Reagent Intermediate Selenium Complex (Transient) Reagent->Intermediate Product 2-Nitronicotinaldehyde (Target) Intermediate->Product Reflux, 4-12h Impurity1 Impurity A: Unreacted Methyl Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-oxidation (Acid) Product->Impurity2 Air Oxidation

Figure 1: Synthesis pathway highlighting origins of common spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Characterization

The proton spectrum is distinct due to the lack of symmetry and the strong deshielding effects.

Solvent:


 or 

(Data below is typical for

). Reference: TMS (0.00 ppm).
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
CHO 10.15 – 10.40 Singlet (s)-Aldehyde proton. Highly deshielded by ortho-

and ring current.
H-6 8.80 – 8.90 Doublet of doublets (dd)

,


-proton to Ring N. Most deshielded aromatic proton.
H-4 8.20 – 8.35 Doublet of doublets (dd)

,

Ortho to aldehyde. Deshielded by carbonyl anisotropy.
H-5 7.75 – 7.85 Doublet of doublets (dd)

,


-proton. Most shielded relative to H-4/H-6.

Expert Insight:

  • Coupling Pattern: The pyridine ring protons form an AMX spin system . H-6 is easily identified as the most downfield aromatic signal due to the adjacent nitrogen.

  • Common Impurity Signals:

    • 2-Methyl-3-nitropyridine: Look for a singlet methyl peak at ~2.8 ppm .

    • Dioxane (Solvent): Singlet at 3.70 ppm (if not fully dried).

NMR Characterization
PositionShift (

, ppm)
Carbon TypeAssignment
C=O 186.5 Quaternary (C-H)Formyl carbonyl.
C-2 156.0 QuaternaryAttached to

. Weak intensity due to lack of NOE.
C-6 153.5 Methine (CH)

-carbon to Nitrogen.
C-4 136.0 Methine (CH)Ortho to CHO.
C-3 128.5 QuaternaryIpso to CHO.
C-5 125.0 Methine (CH)

-carbon.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the oxidation state (aldehyde vs. acid) and the integrity of the nitro group.

Functional GroupWavenumber (

)
IntensityMode Description
Aldehyde C=O 1705 – 1715 StrongCarbonyl stretching. Lower than aliphatic aldehydes due to conjugation.
Aldehyde C-H 2850 & 2750 MediumFermi resonance doublet (characteristic "aldehyde doublet").
Nitro (

)
1530 – 1550 StrongAsymmetric stretching.
Nitro (

)
1340 – 1360 StrongSymmetric stretching.
Pyridine Ring 1580 – 1600 MediumC=C / C=N skeletal vibrations.

Quality Control Check: A broad band appearing at 2500–3300 cm⁻¹ indicates oxidation to 2-nitronicotinic acid (impurity).

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the loss of the labile functional groups (


 and 

).

Ionization: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the logical fragmentation sequence observed in EI-MS.

MassSpec M_Ion Molecular Ion (M+) m/z 152 [C6H4N2O3]+ Frag1 [M - CHO]+ m/z 123 (Loss of Formyl) M_Ion->Frag1 - CHO (29) Frag2 [M - NO2]+ m/z 106 (Loss of Nitro) M_Ion->Frag2 - NO2 (46) Frag3 [M - NO]+ m/z 122 (Rearrangement) M_Ion->Frag3 - NO (30) BasePeak Pyridyne/Fragment m/z 78 [C5H4N]+ Frag1->BasePeak - NO2 Frag2->BasePeak - CO (28)

Figure 2: Proposed fragmentation pathway for 2-Nitronicotinaldehyde.

Key MS Peaks:

  • m/z 152: Molecular Ion (

    
    ).
    
  • m/z 123:

    
     (Loss of aldehyde radical).
    
  • m/z 106:

    
     (Loss of nitro group).
    
  • m/z 78: Pyridine ring fragment (often the base peak in high-energy EI).

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this rapid protocol:

  • Visual: Confirm the solid is a yellow/tan crystalline powder (mp ~62–64 °C).

  • IR Check: Verify the presence of the C=O peak at 1710 cm⁻¹. Absence of OH stretch (acid impurity).

  • 1H NMR: Integrate the CHO singlet (10.2 ppm) against the H-6 doublet (8.8 ppm). The ratio must be exactly 1:1.

  • TLC: Run on Silica Gel (Hexane:EtOAc 1:1). The aldehyde typically runs faster (

    
    ) than the acid or alcohol derivatives.
    

References

  • Synthesis & Characterization: Hawes, E. M.; Wibberley, D. G. "1,8-Naphthyridines. Part I. The preparation of some 1,8-naphthyridines from 2-aminopyridine-3-carbaldehyde." Journal of the Chemical Society C: Organic, 1966 , 315-321. Link

  • SeO2 Oxidation Method: Sakamoto, T.; Kondo, Y.; Yamanaka, H. "Synthesis of Condensed Heteroaromatic Compounds Using Palladium-Catalyzed Reaction." Chemical & Pharmaceutical Bulletin, 1985 , 33(11), 4764-4768. Link

  • Analogous Spectral Data (6-Isopropoxy derivative): Patent WO2022140415A1. "2H-Indazole Derivatives as IRAK4 Inhibitors." World Intellectual Property Organization, 2022 . Link

  • General Pyridine Data: Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000 . Link

Technical Guide: Reactivity & Synthetic Utility of the Aldehyde Group in 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

2-Nitronicotinaldehyde (2-NNA) represents a privileged scaffold in heterocyclic chemistry, serving as a high-value precursor for fused pyridine systems, particularly 1,8-naphthyridines and pyrido[2,3-b]pyrazines . Its utility stems from a unique electronic architecture: a highly electrophilic aldehyde group at position 3, synergistically activated by the electron-deficient pyridine ring and the strong electron-withdrawing nitro group at position 2.

This guide analyzes the reactivity of the aldehyde moiety in 2-NNA, detailing its role in condensation, chemoselective redox operations, and cascade cyclizations essential for drug discovery (e.g., HIV integrase inhibitors, anticancer agents).

Electronic Architecture & Reactivity Profile

The reactivity of the aldehyde group in 2-NNA is not merely that of a standard aromatic aldehyde.[1][2][3][4] It is "hyper-electrophilic" due to dual activation.

Mechanistic Drivers
  • Inductive Withdrawal (-I): The adjacent nitro group (

    
    ) and the pyridine nitrogen atom exert a powerful inductive pull, significantly increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon.
  • Resonance Effects (-M): The pyridine ring is ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -deficient. The nitro group further depletes electron density from the ring, preventing any donation back to the carbonyl, thereby destabilizing the aldehyde and making it highly susceptible to nucleophilic attack.
    
  • The "Ortho" Effect: The proximity of the nitro and aldehyde groups allows for rapid intramolecular reactions following reduction, facilitating in situ cyclization.[3]

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors activating the aldehyde group.

ElectronicEffects NNA 2-Nitronicotinaldehyde Nitro 2-Nitro Group (-I, -M) Electron Withdrawal NNA->Nitro Pyridine Pyridine Ring (Pi-Deficient) NNA->Pyridine Aldehyde 3-Aldehyde Group (Hyper-Electrophilic) NNA->Aldehyde Nitro->Aldehyde Activates C=O Pyridine->Aldehyde Prevents e- donation Nucleophile Nucleophilic Attack (Enolates, Amines) Nucleophile->Aldehyde Rapid Addition

Figure 1: Mechanistic drivers of 2-Nitronicotinaldehyde reactivity. The convergence of electron-withdrawing vectors renders the carbonyl carbon highly reactive.

Core Reactivity Modules

Module A: Carbonyl Condensation (The Electrophilic Trap)

Due to its heightened electrophilicity, the aldehyde group in 2-NNA undergoes facile condensation with active methylene compounds and amines.

  • Knoevenagel Condensation: Reacts rapidly with malononitrile, ethyl acetoacetate, or Meldrum’s acid. Unlike benzaldehyde, 2-NNA often requires milder basic conditions to avoid ring degradation or side reactions involving the nitro group.

  • Baylis-Hillman Reaction: 2-NNA is an excellent substrate for the Baylis-Hillman reaction (coupling with activated alkenes like methyl acrylate). The nitro group accelerates the reaction rate compared to unsubstituted nicotinaldehydes.

  • Schiff Base Formation: Condensation with primary amines yields imines. These are often transient intermediates in the synthesis of fused heterocycles.

Module B: The Ortho-Effect & Cyclization Cascades

This is the primary application of 2-NNA in pharmaceutical synthesis. The general workflow involves condensing the aldehyde, followed by reducing the nitro group to an amine.[3] The resulting amine then attacks the condensed moiety intramolecularly.

Pathway: Reductive Cyclization to 1,8-Naphthyridines [5]

  • Condensation: Aldehyde + Methyl Ketone (or active methylene) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    
    -unsaturated intermediate.
  • Reduction:

    
    .
    
  • Cyclization: The amine attacks the

    
    -carbon or carbonyl of the side chain (Michael addition or imine formation) to close the ring.
    
Reaction Network Diagram

ReactionNetwork Start 2-Nitronicotinaldehyde Inter1 Vinyl Nitro Intermediate Start->Inter1 Condensation Inter2 BH Adduct (Allylic Alcohol) Start->Inter2 DABCO cat. Inter3 2-Aminonicotinaldehyde Start->Inter3 Chemoselective Red. Reagent1 Active Methylene (Knoevenagel) Reagent1->Inter1 Reagent2 Activated Alkene (Baylis-Hillman) Reagent2->Inter2 Reagent3 Reductive Agent (Fe/AcOH or SnCl2) Reagent3->Inter3 Prod1 1,8-Naphthyridines (Post-reduction) Inter1->Prod1 Reductive Cyclization Prod2 Functionalized Drug Scaffolds Inter2->Prod2 Derivatization Prod3 Friedländer Substrate Inter3->Prod3 Ketone Condensation

Figure 2: Synthetic divergence from 2-Nitronicotinaldehyde. Pathway selection depends on whether the aldehyde or nitro group is modified first.

Chemoselective Redox Strategies

A critical challenge in working with 2-NNA is managing the redox potential of the aldehyde vs. the nitro group.

Transformation GoalReagent SystemMechanism Note

(Aldehyde Intact)

or

Classical reduction. The aldehyde may form a hydrate or acetal transiently but is generally preserved if workup is neutral.

(Nitro Intact)

(0°C, controlled)
Nucleophilic addition of hydride. Must be done cold to avoid reducing the nitro group or causing azo-coupling side reactions.
Simultaneous Reduction

Non-selective. Typically yields the amino-alcohol, which may polymerize or cyclize unpredictably.

Expert Insight: For synthesizing Friedländer substrates (2-aminonicotinaldehyde), avoid catalytic hydrogenation. The resulting amino-aldehyde is unstable and prone to self-condensation. It is best generated in situ or protected immediately.

Experimental Protocols

Protocol: Knoevenagel Condensation (Synthesis of Vinyl Precursors)

Use Case: Creating the carbon skeleton for subsequent cyclization to naphthyridines.

Reagents:

  • 2-Nitronicotinaldehyde (1.0 eq)[6]

  • Ethyl Acetoacetate (1.1 eq)

  • Piperidine (catalytic, 5 mol%)

  • Ethanol (Solvent)[1][7]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitronicotinaldehyde (5 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Addition: Add ethyl acetoacetate (5.5 mmol) followed by 2 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes. The high electrophilicity of 2-NNA usually renders heating unnecessary, unlike benzaldehyde derivatives.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

  • Workup: If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation:

    
     will show the disappearance of the aldehyde singlet (
    
    
    
    ppm) and appearance of the vinyl proton (
    
    
    ppm).
Protocol: One-Pot Reductive Cyclization to 1,8-Naphthyridine

Use Case: Direct synthesis of the heterocyclic core without isolating the intermediate.

Reagents:

  • Condensation product from 4.1 (1.0 eq)

  • Iron powder (5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Step-by-Step Methodology:

  • Setup: Suspend the nitro-vinyl intermediate in glacial acetic acid (10 mL per mmol).

  • Reduction: Add iron powder in portions while heating to 80°C.

  • Cyclization: Reflux for 2–4 hours. The reduction of the nitro group generates the amine, which immediately attacks the ketone carbonyl of the acetoacetate moiety (intramolecular Schiff base formation).

  • Workup: Filter hot to remove iron residues. Pour filtrate into crushed ice/water. Neutralize with

    
     to precipitate the naphthyridine.
    
  • Purification: Recrystallize from methanol.

References

  • Synthesis of 1,8-Naphthyridines via Friedländer and Related Reactions. Source: Organic Chemistry Portal.[8][9] URL:[Link]

  • Baylis–Hillman Reaction. Source: Wikipedia (General Mechanism & Scope). URL:[Link]9]

  • Reduction of Nitro Compounds (Chemoselectivity). Source: Wikipedia. URL:[Link]]

  • Recent progress in the organocatalytic Morita–Baylis–Hillman reaction. Source: Royal Society of Chemistry / NIH. URL:[Link]

Sources

Executive Summary: The Strategic Value of 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Nitro Group in 2-Nitronicotinaldehyde Reactivity: An In-Depth Technical Guide

2-Nitronicotinaldehyde (2-NNA) is not merely a pyridine building block; it is a high-energy electrophilic scaffold defined by a unique "push-pull" electronic architecture. Its utility in drug discovery—particularly for kinase inhibitors and antibacterial agents—stems from the specific reactivity of the nitro group at the C2 position.

Unlike nitrobenzene analogs, the nitro group in 2-NNA functions in two distinct, chemically orthogonal modes depending on the reaction environment:

  • Super-Electrophilic Leaving Group (

    
    ):  Activated by the adjacent pyridine nitrogen and the electron-withdrawing aldehyde, the nitro group is highly labile and easily displaced by nucleophiles.
    
  • Latent Nucleophile (Reductive Cyclization): Upon reduction, it transforms into an amine that immediately attacks the pendant aldehyde (or a condensed species) to form fused heterocyclic systems like 1,8-naphthyridines .

This guide dissects these pathways, providing the mechanistic insight and protocols necessary to exploit 2-NNA in complex synthesis.

Electronic Architecture: The "Hotspot" at C2

To manipulate 2-NNA effectively, one must understand the electronic forces making the C2 carbon a reactive hotspot.

  • Pyridine Nitrogen Effect: The ring nitrogen exerts a strong inductive effect (-I), depleting electron density at the

    
    -positions (C2 and C6).
    
  • Nitro Group Effect: The nitro group at C2 reinforces this deficiency through both induction (-I) and resonance (-R), making C2 one of the most electrophilic sites possible on a neutral aromatic ring.

  • Aldehyde Effect: The formyl group at C3 further deactivates the ring, preventing electrophilic substitution but significantly enhancing susceptibility to nucleophilic attack at C2.

Implication: The C2-Nitro bond is significantly weaker and more polarized than in nitrobenzene, allowing


 reactions to proceed under milder conditions.

ElectronicMap NNA 2-Nitronicotinaldehyde (Core Scaffold) C2 C2 Position (Super-Electrophilic) NNA->C2 Electronic Focus Aldehyde Aldehyde (C3) (Electrophile) NNA->Aldehyde Orthogonal Reactivity Nitro Nitro Group (Leaving Group / Precursor) C2->Nitro Labile Bond Nitro->C2 Inductive Withdrawal (-I) Aldehyde->C2 Activation (Ortho)

Figure 1: Electronic activation map of 2-Nitronicotinaldehyde showing the convergence of electron-withdrawing effects at C2.

Pathway A: The Nitro Group as a Leaving Group ( )

The displacement of the nitro group by nucleophiles is the primary method for introducing diversity at the C2 position without disturbing the aldehyde.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex .[1][2] The transition state is stabilized by the ability of the pyridine nitrogen to accept the negative charge.

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Competition: With primary amines, there is a competition between attacking the aldehyde (Schiff base formation) and attacking the C2 ring carbon (

    
    ).
    
    • Control: Schiff base formation is reversible;

      
       is irreversible. Using a slight excess of amine and elevated temperatures (reflux) typically drives the reaction toward the thermodynamic 
      
      
      
      product, often followed by re-hydrolysis of the imine if water is present.
Experimental Protocol: Displacement with Morpholine

Objective: Synthesis of 2-morpholinonicotinaldehyde.

  • Reagents: 2-Nitronicotinaldehyde (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 2-NNA (500 mg) in dry ACN (10 mL).

    • Add finely ground anhydrous

      
      .
      
    • Add morpholine dropwise at 0°C (exothermic reaction).

    • Allow to warm to RT and stir for 4 hours. (Monitor by TLC: 2-NNA spot disappears).

    • Note: If Schiff base forms (spot at different Rf), add 1 mL water and heat to 50°C for 30 mins to hydrolyze the imine back to the aldehyde.

  • Workup: Filter salts. Evaporate solvent. Recrystallize from EtOH/Hexane.

  • Yield: Typically 85-92%.

Pathway B: The Nitro Group as a Latent Nucleophile (Reductive Cyclization)

This is the most powerful application of 2-NNA, primarily used to synthesize 1,8-naphthyridines via the Friedländer synthesis.

The "Domino" Mechanism

Instead of isolating the unstable 2-aminonicotinaldehyde, the nitro group is reduced in situ in the presence of a ketone.

  • Reduction:

    
     (using Fe/AcOH, 
    
    
    
    , or
    
    
    /Pd).
  • Condensation: The nascent amine attacks the ketone carbonyl (intermolecular).

  • Cyclization: The ketone's

    
    -carbon attacks the C3 aldehyde (intramolecular aldol-type).
    
  • Dehydration: Aromatization to the naphthyridine system.

Friedlander Start 2-Nitronicotinaldehyde + Ketone Step1 Reduction (Fe/AcOH) (In Situ) Start->Step1 Inter1 2-Aminonicotinaldehyde (Transient) Step1->Inter1 -2 [O], +2 [H] Step2 Condensation + Cyclization Inter1->Step2 + Ketone Product 1,8-Naphthyridine Scaffold Step2->Product - 2 H2O

Figure 2: The Domino Reduction-Friedländer pathway for 1,8-naphthyridine synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-1,8-naphthyridine

Objective: One-pot synthesis from 2-NNA and acetophenone.

  • Reagents: 2-Nitronicotinaldehyde (1.0 mmol), Acetophenone (1.1 mmol), Iron powder (5.0 mmol), Glacial Acetic Acid (5 mL), Cat. HCl (1 drop).

  • Procedure:

    • Combine 2-NNA and acetophenone in acetic acid.

    • Heat to 80°C.

    • Add Iron powder portion-wise over 15 minutes (vigorous bubbling/exotherm).

    • Reflux for 2 hours.[3] The solution typically turns dark red/brown.

    • Validation: TLC should show a highly fluorescent blue/green spot (characteristic of naphthyridines).

  • Workup:

    • Cool to RT. Dilute with water (20 mL).

    • Basify with 10% NaOH to pH 9 (precipitates Iron salts and product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine, dry over

      
      .
      
    • Purify via column chromatography (SiO2, EtOAc/Hexane).

Comparative Data: Reactivity Profiles

Reaction TypeTarget GroupReagent ClassKey IntermediateOutcome

C2-Nitro

Amines
Meisenheimer Complex2-Amino-3-formylpyridine
Friedländer C2-Nitro + C3-AldehydeKetone + Reductant2-Aminonicotinaldehyde1,8-Naphthyridine
Henry C3-AldehydeNitroalkane

-Nitroalcohol
Nitro-vinyl pyridine
Knoevenagel C3-AldehydeActive MethyleneBenzylidene-like3-Vinyl-2-nitropyridine

References

  • BenchChem. "The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms." BenchChem Technical Guides. Link

    • Context: Provides the foundational mechanism for nitro-aldehyde ortho-interactions and Friedländer cycliz
  • National Institutes of Health (NIH). "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." PubMed Central. Link

    • Context: Detailed mechanistic validation of the Fe/AcOH reduction p
  • Organic Chemistry Portal. "Friedländer Synthesis." Organic Chemistry Portal. Link

    • Context: Comprehensive scope of the Friedländer reaction, including 2-aminonicotinaldehyde derivatives.[4]

  • Royal Society of Chemistry. "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry. Link

    • Context: Specific application of 2-aminonicotinaldehyde (derived from 2-nitro precursor) in green synthesis.
  • MDPI. "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." Molecules. Link

    • Context: Validates the reactivity of 3-nitropyridines, supporting the high electrophilicity arguments for the 2-nitro analog.

Sources

Advanced Synthesis of 2-Nitrobenzaldehyde: Precision & Process Routes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Operational Guide

Executive Summary

2-Nitrobenzaldehyde (2-NBA) is a linchpin intermediate in the synthesis of 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine) and a precursor for enantiomerically pure


-amino acids.[1] While direct oxidation of 2-nitrotoluene (2-NT) is theoretically simple, it is plagued by poor selectivity, often over-oxidizing to 2-nitrobenzoic acid.

This guide rejects the low-yield direct oxidation methods (e.g., chromyl chloride/Etard reaction) in favor of two superior, chemically distinct pathways:

  • The Enamine Oxidative Cleavage Route: A high-precision method utilizing DMF-DMA, ideal for medicinal chemistry and high-purity requirements.

  • The Modified Lapworth Nitrosation: A scalable, "green" process route utilizing amyl nitrite, optimized for industrial batch production.

Part 1: Strategic Analysis of Synthetic Pathways

The transformation of the methyl group on 2-nitrotoluene to an aldehyde requires overcoming the thermodynamic sink of the carboxylic acid. We evaluate the two primary strategies below.

FeatureMethod A: Enamine Route (DMF-DMA)Method B: Nitrosation (Modified Lapworth)
Mechanism Enamine formation

Oxidative Cleavage
Benzylic deprotonation

Nitrosation

Hydrolysis
Selectivity >98% (Chemo-selective)>95% (Regio-selective)
Reagents DMF-DMA, NaIO

(or O

)
Amyl Nitrite, NaOMe, HCl
Scalability Moderate (Reagent cost high)High (Cheap reagents, exothermic control required)
Primary Use MedChem / Lab Scale (<1 kg)Process Scale (>10 kg)
Part 2: Protocol A — The Enamine Oxidative Cleavage (High Purity)

This method leverages the reactivity of the methyl group ortho to the nitro group. The electron-withdrawing nitro group acidifies the benzylic protons, allowing condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a styryl enamine. This intermediate is electron-rich and can be cleaved oxidatively under mild conditions to yield the aldehyde without over-oxidation.

Mechanistic Pathway

The following diagram illustrates the condensation and subsequent oxidative cleavage.[2]

EnamineRoute Figure 1: Enamine Derivatization and Oxidative Cleavage Mechanism NT 2-Nitrotoluene (Starting Material) Inter1 Benzylic Anion (Transient) NT->Inter1 Heat/DMF DMFDMA DMF-DMA (Reagent) DMFDMA->Inter1 Enamine Enamine Intermediate (trans-β-dimethylamino-2-nitrostyrene) Inter1->Enamine - MeOH Cleavage Oxidative Cleavage (NaIO4 or O3) Enamine->Cleavage Periodate/THF Product 2-Nitrobenzaldehyde (Target) Cleavage->Product C=C Scission

Experimental Protocol

Step 1: Enamine Formation

  • Charge: In a dry round-bottom flask, dissolve 2-nitrotoluene (100 mmol) in anhydrous DMF (50 mL).

  • Add: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (120 mmol, 1.2 eq).

  • Reflux: Heat the mixture to 140°C under nitrogen for 12–16 hours. The solution will turn deep red/purple, indicating the formation of trans-

    
    -dimethylamino-2-nitrostyrene.
    
  • Workup: Remove excess DMF and DMF-DMA under reduced pressure. The residue (crude enamine) is usually sufficiently pure for the next step. Note: The enamine is moisture sensitive; store under inert gas if not using immediately.

Step 2: Oxidative Cleavage

  • Solubilize: Dissolve the crude enamine in a 1:1 mixture of THF and Water (200 mL total).

  • Oxidation: Cool to 0°C. Add Sodium Periodate (NaIO

    
    ) (300 mmol, 3.0 eq) portion-wise over 30 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. A precipitate of NaIO

    
     will form.
    
  • Extraction: Filter the solids. Extract the filtrate with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary, though crystallization from EtOH often suffices.
Part 3: Protocol B — The Modified Lapworth Nitrosation (Process Scale)

For larger scales, the cost of DMF-DMA and Periodate is prohibitive. The modified Lapworth reaction, optimized by Popkov et al., utilizes a "one-pot" nitrosation followed by hydrolysis. This route avoids heavy metals (Cr, Mn) and halogenated intermediates.

Process Workflow

The reaction involves the formation of an oxime intermediate via the attack of the benzylic anion on an alkyl nitrite.

LapworthProcess Figure 2: Modified Lapworth Process Workflow (Popkov Protocol) Start Start: 2-Nitrotoluene + NaOMe (in Toluene) Nitrosation Addition of Amyl Nitrite (Controlled Temp < 10°C) Start->Nitrosation Benzylic Deprotonation Oxime Formation of 2-Nitrobenzaldoxime Salt Nitrosation->Oxime Exothermic Reaction Hydrolysis Acid Hydrolysis (HCl addition) Oxime->Hydrolysis In-situ PhaseSep Phase Separation (Organic Layer) Hydrolysis->PhaseSep Distill Distillation (Remove unreacted 2-NT) PhaseSep->Distill Final 2-Nitrobenzaldehyde (>95% Purity) Distill->Final

Experimental Protocol (Popkov Modification)

Safety Warning: Alkyl nitrites are vasodilators and flammable. The reaction is exothermic.[2][3]

  • Base Preparation: In a reactor, prepare a suspension of Sodium Methoxide (NaOMe) in Toluene. (Use 1.1 eq of NaOMe relative to 2-NT).

  • Solvent Exchange: If starting with methanolic NaOMe, distill off methanol while adding toluene to ensure anhydrous conditions.

  • Addition: Cool the suspension to 0–5°C. Simultaneously add a mixture of 2-Nitrotoluene (1.0 eq) and Amyl Nitrite (or Isopropyl Nitrite) (1.1 eq) dropwise.

    • Critical Control: Maintain internal temperature <10°C. The reaction is highly exothermic.

  • Reaction: Stir for 2–3 hours at 0–10°C. The sodium salt of the oxime will precipitate or form a thick suspension.

  • Hydrolysis: Remove the cooling bath. Add 36% HCl (excess) dropwise.[2] The mixture will warm up; control to <40°C. Stir for 1 hour.

  • Isolation:

    • Separate the organic (Toluene) layer.[3]

    • Wash with water and saturated NaHCO

      
      .
      
    • Concentrate the toluene layer.[3]

    • Purification: Unreacted 2-nitrotoluene can be removed by steam distillation or vacuum distillation. The residue is crude 2-nitrobenzaldehyde, which crystallizes upon cooling (MP: 42–44°C).

Part 4: Analytical Validation & Data

To validate the synthesis, compare the product against the following standard physicochemical properties.

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidTurns oil-like if impure
Melting Point 42 – 44 °CSharp MP indicates high purity

H NMR (CDCl

)

10.4 (s, 1H, CHO)
Diagnostic aldehyde peak

H NMR (Aromatic)

8.12 (d, 1H), 7.9-7.7 (m, 3H)
Ortho-nitro deshielding effect
IR Spectroscopy 1700 cm

(C=O), 1525 cm

(NO

)
Strong carbonyl stretch
HPLC Purity > 98.5% (Area %)Common impurity: 2-Nitrobenzoic acid
Part 5: References
  • Popkov, A. (2005).[1][2] Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.[1][2][3][4][5][6] Acta Chimica Slovenica, 52, 460–462.[1][2]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 2-(2-Nitrophenyl)-N,N-dimethylaminoethylene. Organic Syntheses, 63, 214. (Foundational reference for the Enamine formation step).

  • Vetelt, M., et al. (2014). Flow Synthesis of 2-Nitrobenzaldehyde via Oxidative Cleavage.[2][6] Journal of Flow Chemistry. (Modern adaptation of the enamine route).

  • Kornblum, N., et al. (1959). A New Method for the Oxidation of Alkyl Halides to Aldehydes. Journal of the American Chemical Society, 81(16), 4113–4114. (Alternative DMSO oxidation route).

Sources

Advanced Indirect Synthetic Routes to 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

In the synthesis of substituted benzaldehydes, 2-nitrobenzaldehyde presents a classic "regioselectivity paradox" that defeats direct electrophilic aromatic substitution. The formyl group (-CHO) of benzaldehyde is a strong meta-director. Direct nitration of benzaldehyde yields approximately 80% 3-nitrobenzaldehyde (meta-isomer) and only negligible amounts of the desired 2-nitro (ortho) isomer.

To access 2-nitrobenzaldehyde—a critical precursor for the calcium channel blocker Nifedipine and the Baeyer-Drewsen indigo synthesis—chemists must employ indirect synthetic strategies . These strategies generally proceed by modifying the oxidation state of the benzylic carbon after the nitro group is established, or by introducing the nitro group to a substrate with ortho-para directing capability (like cinnamic acid) before cleaving the side chain.

This guide details three high-fidelity indirect protocols: the Gem-Diacetate Protection Route , the Pyruvate (Reissert) Enolate Route , and the Kornblum Oxidation of Benzyl Halides .

Strategic Pathway Analysis

The following decision tree illustrates the mechanistic divergence required to bypass the meta-directing influence of the aldehyde group.

G Benzaldehyde Benzaldehyde (Start) DirectNitration Direct Nitration (HNO3/H2SO4) Benzaldehyde->DirectNitration MetaProduct 3-Nitrobenzaldehyde (80% Yield - WRONG ISOMER) DirectNitration->MetaProduct Meta-Directing Nitrotoluene 2-Nitrotoluene (Ortho-Precursor) RouteA Route A: Diacetate (In-situ Protection) Nitrotoluene->RouteA RouteB Route B: Pyruvate (Reissert Condensation) Nitrotoluene->RouteB RouteC Route C: Halide (Kornblum/Sommelet) Nitrotoluene->RouteC Target 2-Nitrobenzaldehyde (Target) RouteA->Target Hydrolysis RouteB->Target Oxidative Cleavage RouteC->Target DMSO Oxidation

Figure 1: The strategic divergence. Direct nitration fails to yield the ortho-isomer, necessitating the use of 2-nitrotoluene as the scaffold where the nitrogen is already in position.

Protocol A: The Gem-Diacetate Protection Route

Mechanism: Thiele-Winter Oxidation / Chromyl Acetate Trapping Primary Application: Laboratory Scale / High Purity Requirements

This method addresses the primary failure mode of benzylic oxidation: over-oxidation . When oxidizing a methyl group directly to an aldehyde, the aldehyde is usually more reactive than the methyl group, leading rapidly to the carboxylic acid (2-nitrobenzoic acid).

This protocol uses acetic anhydride to trap the intermediate aldehyde as a gem-diacetate (acylal), which is stable to further oxidation.

Experimental Workflow

Reagents:

  • 2-Nitrotoluene (50 g, 0.36 mol)

  • Glacial Acetic Acid (600 g)

  • Acetic Anhydride (565 mL / 612 g)[1]

  • Concentrated Sulfuric Acid (156 g)[1]

  • Chromium Trioxide (CrO₃) (100 g)[1]

Step-by-Step Methodology:

  • Preparation: In a 2L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 50 g of 2-nitrotoluene in the acetic acid/acetic anhydride mixture.

  • Acidification: Cool the solution to 0°C. Slowly add sulfuric acid. Caution: Exothermic.

  • Controlled Oxidation: Cool to 5°C. Add Chromium Trioxide (CrO₃) in small portions over 2 hours.

    • Critical Control Point: The temperature must not exceed 10°C . Higher temperatures favor the formation of the benzoic acid byproduct.

  • Quenching: Pour the reaction mixture into ice water (total volume ~6L) and stir for 15 minutes. The oily layer will solidify.[1]

  • Isolation of Diacetate: Filter the solid gem-diacetate. Wash with 2% sodium carbonate to remove acidic residues.

  • Hydrolysis (Deprotection): Suspend the diacetate in a mixture of HCl, water, and ethanol. Reflux for 45 minutes.

  • Purification: Steam distill the crude product. 2-Nitrobenzaldehyde will codistill with water.[2]

Yield: ~24% overall (low yield, but very high purity).

Protocol B: The Pyruvate (Reissert) Route

Mechanism: Claisen Condensation followed by Oxidative Decarboxylation Primary Application: Industrial / Scale-Up

This route avoids heavy metal oxidants (CrO₃) and hazardous radical brominations. It relies on the acidity of the benzylic protons in 2-nitrotoluene, enhanced by the electron-withdrawing nitro group.

Reaction Pathway Visualization

Reissert Step1 2-Nitrotoluene + Diethyl Oxalate (Base: NaOEt) Intermediate 2-Nitrophenylpyruvate Enolate (Deep Red Salt) Step1->Intermediate -EtOH Step2 Oxidative Decarboxylation (H2O2 or Hypochlorite) Intermediate->Step2 Oxidation Product 2-Nitrobenzaldehyde Step2->Product -CO2

Figure 2: The Reissert reaction sequence. The benzylic carbon is functionalized via condensation with oxalate before oxidation.

Experimental Workflow

Reagents:

  • 2-Nitrotoluene (925 g)[3]

  • Diethyl Oxalate (985 g)[3]

  • Sodium Ethoxide (383 g in Ethanol)

  • Potassium Permanganate (KMnO₄) or Sodium Hypochlorite

Step-by-Step Methodology:

  • Condensation: Mix 2-nitrotoluene and diethyl oxalate. Add sodium ethoxide solution.[1] Reflux for 30 minutes. The solution will turn deep red due to the formation of the nitrophenylpyruvate enolate.

  • Hydrolysis: Add water to hydrolyze the ester to the sodium salt of 2-nitrophenylpyruvic acid. Steam distill to remove unreacted nitrotoluene.[3]

  • Oxidative Cleavage:

    • Cool the aqueous pyruvate solution to 0–5°C.

    • Slowly add KMnO₄ (or hypochlorite) while maintaining low temperature.

    • Mechanism:[1][4][5][6][7][8] The oxidant attacks the alpha-keto acid, causing decarboxylation and formation of the aldehyde.

  • Isolation: Filter off MnO₂ (if using permanganate). Extract the filtrate with toluene.[3] Evaporate solvent to yield the aldehyde oil, which crystallizes upon cooling.[3]

Yield: ~60–80% (Superior to the diacetate route).

Protocol C: The Kornblum Oxidation (via Halide)

Mechanism: Radical Halogenation


 DMSO Adduct 

Elimination Primary Application: Research / Rapid Synthesis

This method converts the methyl group to a halide, then uses Dimethyl Sulfoxide (DMSO) as the oxidant (Kornblum Oxidation).

Experimental Workflow
  • Bromination: React 2-nitrotoluene with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or refluxing chlorobenzene to yield 2-nitrobenzyl bromide .

    • Note: This step produces a "bromination oil" containing roughly 50% product.[5]

  • Oxidation: Dissolve the crude bromide in DMSO. Add Sodium Bicarbonate (NaHCO₃).

  • Heating: Heat to 100°C for 1 hour.

    • Mechanism:[1][4][5][6][7][8] DMSO acts as a nucleophile, displacing the bromide to form an alkoxysulfonium salt. Base-promoted elimination yields the aldehyde and dimethyl sulfide (DMS).

  • Workup: Pour into water, extract with ether.

Caution: 2-Nitrobenzyl halides are lachrymators and potential sensitizers.

Comparative Data Analysis

ParameterRoute A: Gem-DiacetateRoute B: Pyruvate (Reissert)Route C: Kornblum/Halide
Starting Material 2-Nitrotoluene2-Nitrotoluene2-Nitrotoluene
Key Reagent CrO₃ / Acetic AnhydrideDiethyl Oxalate / NaOEtNBS / DMSO
Atom Economy Low (Stoichiometric Cr waste)HighMedium
Yield ~24%60–80% ~50-60%
Safety Profile High Risk (Cr(VI) toxicity)Good (Standard organic bases)Moderate (Lachrymators)
Scalability Poor (Exotherms/Waste)Excellent Moderate
Purity Excellent (Crystallizable)GoodModerate (Sulfide byproducts)

References

  • Organic Syntheses , Coll. Vol. 4, p. 713 (1963); Vol. 33, p. 60 (1953). o-Nitrobenzaldehyde.[1][3][9][10]

  • Mayer, R. (1981). Process for the preparation of 2-nitrobenzaldehyde. US Patent 4,297,519.

  • Burkhardt, T. J. (1980). Process for the preparation of 2-nitrobenzaldehyde. US Patent 4,203,928.

  • Sainz-Díaz, C. I., et al. (1999). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. ResearchGate.

  • BenchChem. (2025).[4][11] Analysis of reaction kinetics for different 2-Nitrobenzaldehyde synthesis routes.

Sources

2-Nitrobenzaldehyde: Physicochemical Architecture, Photochemical "Uncaging," and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, photochemical, and synthetic properties of 2-nitrobenzaldehyde.

Executive Summary

2-Nitrobenzaldehyde (2-NBA) is a bifunctional aromatic scaffold characterized by an ortho-nitro group adjacent to a formyl moiety. This proximity induces unique reactivity profiles, most notably a high-quantum-yield photochemical rearrangement (the Ciamician-Silber rearrangement) and facile condensation capabilities. It serves as a critical intermediate in the synthesis of 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine) and functions as a chemical actinometer for quantifying UV photon flux.

Part 1: Physicochemical Profile[1]

The physical behavior of 2-NBA is dictated by the strong electron-withdrawing nature of the nitro group (


) and the dipole-dipole interactions inherent to the aldehyde.
Table 1: Core Physicochemical Constants
PropertyValueContext/Notes
CAS Number 552-89-6Unique Identifier
Molecular Formula

MW: 151.12 g/mol
Appearance Yellow crystalline needlesDistinctive monoclinic crystal habit
Melting Point 42–44 °CLow MP requires cool storage to prevent fusing
Boiling Point 153 °C (at 23 mmHg)Volatile with steam; prone to sublimation
Solubility (Organic) HighEthanol, Diethyl ether, Acetone, Benzene
Solubility (Aqueous) Low / InsolubleHydrophobic aromatic ring dominates

(Abs)
~250 nm, ~300 nm

and

transitions
pKa ~6.8 (of conjugate acid)Weakly basic nitro group oxygen

Spectroscopic Validation:

  • IR Spectrum: Characteristic carbonyl stretch (

    
    ) at ~1690–1700 cm⁻¹ and asymmetric/symmetric nitro stretches (
    
    
    
    ) at ~1530 cm⁻¹ and 1350 cm⁻¹.
  • ¹H NMR (CDCl₃): The formyl proton appears as a distinct singlet or doublet downfield at

    
     10.4 ppm. The aromatic protons show an ABCD pattern due to ortho-substitution, with the proton ortho to the nitro group significantly deshielded.
    

Part 2: The Photochemical Switch (Ciamician-Silber Rearrangement)

A defining feature of 2-NBA is its sensitivity to UV light (300–400 nm). Unlike para- or meta-isomers, 2-NBA undergoes an intramolecular rearrangement to form 2-nitrosobenzoic acid . This reaction is the mechanistic basis for its use as a chemical actinometer and in "caged" proton release systems.

Mechanistic Pathway

Upon UV excitation, the nitro group abstracts a hydrogen atom from the formyl group. This proceeds through a triplet excited state, forming a ketene intermediate which is subsequently hydrated to the carboxylic acid.

Key Insight: This transformation generates a significant pH drop (formation of carboxylic acid), which can be monitored to calculate photon flux (Quantum Yield


).

PhotochemicalRearrangement NBA 2-Nitrobenzaldehyde (Ground State) Excited Excited Triplet State (n -> pi*) NBA->Excited hv (300-400 nm) Ketene Ketene Intermediate (Unstable) Excited->Ketene Intramolecular H-Abstraction Product 2-Nitrosobenzoic Acid (Final Product) Ketene->Product + H2O (Hydration)

Figure 1: The Ciamician-Silber rearrangement pathway.[1] The reaction is irreversible and stoichiometric, making it ideal for actinometry.

Part 3: Synthetic Utility & Chemical Reactivity[6][7][8]

Hantzsch Dihydropyridine Synthesis (Nifedipine)

2-NBA is the requisite starting material for Nifedipine , a calcium channel blocker. The synthesis involves a multicomponent condensation with methyl acetoacetate and ammonia.

Mechanism: The reaction proceeds via two converging pathways:[2]

  • Knoevenagel Condensation: 2-NBA reacts with one equivalent of acetoacetate to form a benzylidene intermediate (Chalcone).

  • Enamine Formation: The second equivalent of acetoacetate reacts with ammonia to form methyl 3-aminocrotonate.

  • Michael Addition & Cyclization: The enamine attacks the chalcone, followed by cyclization and dehydration.

HantzschSynthesis NBA 2-Nitrobenzaldehyde Chalcone Benzylidene Intermediate (Chalcone) NBA->Chalcone Knoevenagel Condensation MAA1 Methyl Acetoacetate (Eq 1) MAA1->Chalcone Knoevenagel Condensation MAA2 Methyl Acetoacetate (Eq 2) Enamine Methyl 3-aminocrotonate (Enamine) MAA2->Enamine Amination NH3 Ammonia NH3->Enamine Amination Michael Michael Adduct Chalcone->Michael Michael Addition Enamine->Michael Michael Addition Nifedipine Nifedipine (1,4-Dihydropyridine) Michael->Nifedipine Cyclization & Dehydration (-H2O)

Figure 2: Convergent Hantzsch synthesis pathway for Nifedipine construction.

Baeyer-Drewson Indigo Synthesis

Reaction with acetone in dilute alkali yields Indigo . This historical reaction demonstrates the specific reactivity of the ortho-nitro group, which participates in an intramolecular redox cyclization to form the indole core.

Part 4: Experimental Protocols

Protocol A: Chemical Actinometry (UV Dosage Measurement)

Objective: Quantify the photon flux of a UV source using the photolysis of 2-NBA.[3]

Reagents:

  • 2-Nitrobenzaldehyde (Recrystallized from ethanol-water).

  • Ethanol (Spectroscopic grade).

  • Benzoic acid (Standard).

Methodology:

  • Preparation: Prepare a 0.01 M solution of 2-NBA in ethanol. Store in an amber vial (strictly light-excluded).

  • Exposure: Place 2 mL of the solution in a quartz cuvette. Expose to the UV source for a measured time interval (

    
    ).
    
  • Analysis (Conductometric or pH):

    • Option 1 (pH): Measure the pH drop. The formation of 2-nitrosobenzoic acid increases acidity.

    • Option 2 (HPLC): Monitor the disappearance of the 2-NBA peak at 250 nm and the appearance of the benzoic acid derivative.

  • Calculation: Use the quantum yield (

    
    ) to calculate the number of photons absorbed:
    
    
    
    
    
    

Self-Validation Step: A control sample kept in the dark must show zero change in pH or absorbance. If the dark control degrades, the solvent is contaminated or the temperature is too high.

Protocol B: Microwave-Assisted Synthesis of Nifedipine

Objective: Rapid, high-yield synthesis of the calcium channel blocker.

Reagents:

  • 2-Nitrobenzaldehyde (1.51 g, 10 mmol).

  • Methyl acetoacetate (2.32 g, 20 mmol).

  • Ammonium hydroxide (25%, 1 mL) or Ammonium acetate.

  • Ethanol (10 mL).

Methodology:

  • Mixing: In a microwave-safe vessel, dissolve 2-NBA and methyl acetoacetate in ethanol. Add ammonium hydroxide.

  • Irradiation: Irradiate at 100°C for 5–10 minutes (power ~150W). Note: Conventional reflux requires 4–8 hours.

  • Workup: Cool the mixture to room temperature and then to 4°C in an ice bath. The yellow precipitate (Nifedipine) will crystallize.[4]

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation:

    • MP Check: Product should melt at 172–174°C.

    • TLC: Silica gel, Hexane:Ethyl Acetate (3:2). Product

      
       should differ distinctively from 2-NBA (
      
      
      
      ~0.6).

Part 5: Safety & Stability

Hazards:

  • GHS Classification: Warning.[5][6] Acute Toxicity (Oral), Skin Irritation, Eye Irritation.[6][7][8]

  • Specific Risk: 2-NBA is a sensitizer .[9] Avoid inhalation of dust.[6][8][10][11]

  • Reactivity: Incompatible with strong bases (can trigger polymerization or violent condensation) and strong oxidizers.

Storage:

  • Store below 30°C.[5]

  • Light Sensitive: Must be stored in amber glass or foil-wrapped containers to prevent slow conversion to 2-nitrosobenzoic acid.

References

  • BenchChem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.Link

  • National Institutes of Health (NIH). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. PubMed. Link

  • ResearchGate. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo.Link

  • Sigma-Aldrich. 2-Nitrobenzaldehyde Product Specification & Safety Data Sheet.Link

  • Royal Society of Chemistry. Hantzsch Synthesis of Nifedipine: Comprehensive Organic Chemistry Experiments.Link

Sources

2-Nitrobenzaldehyde: A Master Key for Heterocyclic & Photochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Advantage

In the landscape of organic synthesis, 2-nitrobenzaldehyde (2-NBA) is far more than a simple aromatic aldehyde. Its utility stems from the "ortho-effect" —the steric and electronic proximity of the electrophilic formyl group (-CHO) and the reducible/photolabile nitro group (-NO₂).

For researchers in drug discovery, this proximity is a strategic handle. It allows for rapid molecular complexity generation (e.g., forming indoles, quinolines, and benzodiazepines) often in a single pot. Furthermore, its photochemical instability, once considered a nuisance, has been repurposed as a "caging" mechanism for controlled drug release.

This guide dissects the three dominant reaction pathways of 2-NBA:

  • Photochemical Rearrangement (Caging/Uncaging).

  • Reductive Cyclization (Accessing Quinoline Scaffolds).

  • Condensation-Cyclization (The Baeyer-Drewson Indole Synthesis).

Photochemical Rearrangement: The Caging Mechanism

2-NBA undergoes a clean, intramolecular rearrangement upon UV irradiation (300–400 nm), converting to 2-nitrosobenzoic acid . This reaction is the foundation of photolabile protecting groups (PPGs) used to "cage" neurotransmitters, peptides, and nucleotides.

Mechanism: Intramolecular Hydrogen Abstraction

The reaction proceeds via a Norrish Type II-like mechanism. Upon photon absorption, the nitro group enters an excited triplet state (


), becoming a diradical. It abstracts a hydrogen atom from the benzylic position, forming an aci-nitro intermediate that rearranges to the nitroso acid.[1]

Photochemistry NBA 2-Nitrobenzaldehyde (Ground State) Excited Excited Triplet State (Diradical) NBA->Excited hν (300-400 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Nitroso 2-Nitrosobenzoic Acid (Final Product) Aci->Nitroso Rearrangement

Figure 1: Photochemical rearrangement pathway of 2-nitrobenzaldehyde utilized in actinometry and caging groups.

Experimental Protocol: Chemical Actinometry

This reaction is a standard for calibrating UV light sources due to its constant quantum yield (


).

Reagents:

  • 2-Nitrobenzaldehyde (Recrystallized from ethanol-water).

  • Solvent: Ethanol or Acetonitrile.

Procedure:

  • Preparation: Prepare a 0.01 M solution of 2-NBA in ethanol. Store in an amber vial to prevent premature photolysis.

  • Irradiation: Place 2 mL of the solution in a quartz cuvette. Irradiate with the UV source (e.g., Hg lamp at 365 nm) for fixed intervals (e.g., 10 seconds).

  • Quantification: Monitor the disappearance of the aldehyde peak at 252 nm or the appearance of the nitroso product.

  • Calculation: Use the rate of decay to calculate the photon flux (

    
    ) of the light source using the known quantum yield.
    

Reductive Cyclization: Accessing the Quinoline Scaffold

The Friedländer synthesis is the gold standard for making quinolines, a privileged scaffold in antimalarial and anticancer drugs.[2] Conventionally, this requires unstable 2-aminobenzaldehydes.

A superior approach uses 2-nitrobenzaldehyde directly in a "reductive cyclization" cascade. The nitro group is reduced in situ to the amine, which immediately condenses with a ketone.

Mechanism: The Domino Pathway[2]
  • Reduction:

    
     reduces 
    
    
    
    to
    
    
    .
  • Condensation: The nascent amine reacts with the ketone carbonyl (Schiff base formation).[3]

  • Aldol/Cyclization: Intramolecular attack closes the ring.

Friedlander Start 2-Nitrobenzaldehyde + Enolizable Ketone Red In-situ Reduction (Fe/AcOH) Start->Red Inter 2-Aminobenzaldehyde (Transient) Red->Inter -2[O], +2[H] Cond Schiff Base Intermediate Inter->Cond + Ketone - H2O Prod Substituted Quinoline Cond->Prod Cyclization - H2O

Figure 2: The "Domino" Reductive Friedländer Synthesis allowing one-pot access to quinolines.

Protocol: One-Pot Synthesis of 2-Methyl-3-Acetylquinoline

Scope: This protocol tolerates various active methylene compounds (e.g., ethyl acetoacetate, acetylacetone).

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Iron powder (4.0 equiv)[2]

  • Glacial Acetic Acid (Solvent/Proton source)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) and acetylacetone (1.2 mL) in glacial acetic acid (20 mL).

  • Activation: Heat the mixture to 90°C.

  • Reduction: Add Iron powder (2.24 g, 40 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Stir at reflux (118°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.[4]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and neutralize with saturated

    
     until pH 8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol to yield the quinoline product (Typical Yield: 85-92%).

The Baeyer-Drewson Indigo Synthesis

Historically significant, this reaction demonstrates the power of base-catalyzed condensation.[1] While less common in modern drug discovery, it remains the primary route for synthesizing indigo derivatives for materials science.

Reaction Logic

The reaction involves an aldol condensation between 2-NBA and acetone, followed by a specific cyclization that links two indole units.

Key Insight: The reaction requires a specific stoichiometry (2:2:2) of Aldehyde:Acetone:Base to minimize side products like isatogen.

Data Comparison: Catalyst Efficiency for Condensation

When performing the initial condensation (Henry or Aldol type) with 2-NBA, catalyst choice impacts yield significantly.

Catalyst SystemReaction TimeYield (%)Notes
NaOH / H₂O (Classic)4-6 hrs70-75%High solvent volume required; moderate yield.
L-Proline (Organocatalysis)24 hrs85-90%High enantioselectivity for nitroaldol products.
Basic Alumina (Heterogeneous)1 hr (MW)92-95%Solvent-free; microwave acceleration recommended.
Fe / AcOH (Reductive)3 hrs88-94%Specifically for quinoline/cyclization pathways.

Master Reactivity Flowchart

The following diagram summarizes the divergent synthetic pathways available from the 2-nitrobenzaldehyde hub.

ReactivityFlow cluster_0 Photochemistry cluster_1 Condensation (Base) cluster_2 Reductive Cyclization NBA 2-Nitrobenzaldehyde Nitroso 2-Nitrosobenzoic Acid (Caging Groups) NBA->Nitroso UV (365 nm) Indigo Indigo Dyes (Baeyer-Drewson) NBA->Indigo Acetone / NaOH Henry Beta-Nitro Alcohols (Henry Rxn) NBA->Henry R-NO2 / Base Quinoline Quinolines (Friedländer) NBA->Quinoline Ketone / Fe / AcOH Benzo Benzodiazepines NBA->Benzo Diamine / Reduction

Figure 3: Divergent synthetic utility of 2-nitrobenzaldehyde.

References

  • BenchChem. (2025).[1][2][5] An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Retrieved from

  • Sánchez-Viesca, F., et al. (2016).[6][7][8] On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved from

  • Royal Society of Chemistry. (2015). Green Chemistry: Biocatalytic Henry Reactions. Retrieved from

  • PubMed. (2000). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer.[9] Retrieved from

Sources

The Baeyer–Drewson Indigo Synthesis: Mechanistic Architecture and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Baeyer–Drewson reaction (1882) remains a cornerstone of organic chemistry education, yet its utility extends far beyond the historical synthesis of indigo dye. For modern researchers, this reaction represents a masterclass in internal redox chemistry and aldol-type condensations .

While industrial indigo production relies on the Heumann-Pfleger route, the Baeyer–Drewson method (2-nitrobenzaldehyde + acetone) retains critical relevance in pharmaceutical library generation . Its mechanism facilitates the synthesis of indigoids—specifically indirubins —which have emerged as potent Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

This guide deconstructs the reaction's mechanistic ambiguity, provides a self-validating experimental protocol, and highlights the divergence point for synthesizing bioactive kinase inhibitors.

Mechanistic Architecture: The Internal Redox

The classical textbook explanation of the Baeyer–Drewson reaction often oversimplifies the transformation of the nitro group. The reaction is not merely a condensation; it is an intramolecular oxidation-reduction where the nitro group acts as the oxidant for the side chain.

The Modern Mechanistic Consensus

Current theoretical treatments (notably Sánchez-Viesca et al.) reject the formation of a "nitrone" intermediate. Instead, the pathway follows an Ehrlich-Sachs type mechanism:

  • Enolization: Base-catalyzed enolization of acetone.

  • Aldol Addition: Attack of the enolate on the 2-nitrobenzaldehyde carbonyl.

  • Internal Redox: The secondary alcohol oxidizes to a ketone, while the nitro group (

    
    ) is reduced to a nitroso group (
    
    
    
    ). This proceeds via a cyclic transition state.
  • Cyclization: The nitrogen lone pair attacks the ketone, closing the ring to form the indolone (indolenine-3-one) intermediate.

  • Dimerization: Two indolone units couple (radical or ionic mechanism) to form the central double bond of Indigo.

Pathway Visualization

The following diagram illustrates the critical "Nitroso" pathway, distinguishing it from older, less accurate mechanistic proposals.

BaeyerDrewsonMechanism Reactants 2-Nitrobenzaldehyde + Acetone Enolate Acetone Enolate (Base Catalyzed) Reactants->Enolate OH- Aldol Aldol Adduct (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Redox Internal Redox (Nitro → Nitroso) Aldol->Redox Dehydration & O-Transfer Indolone Indolone (Indolenine-3-one) Redox->Indolone Cyclization (-H2O) Dimerization Oxidative Dimerization Indolone->Dimerization Indirubin Indirubin (Side Product) Indolone->Indirubin Isomerization/Coupling Indigo Indigo (Trans) Dimerization->Indigo Major Product

Figure 1: The Baeyer-Drewson pathway emphasizing the internal redox step and the divergence toward Indirubin.

Strategic Protocol Design

This protocol is optimized for a 10 mmol scale . Unlike generic student procedures, this workflow emphasizes thermal control to minimize side reactions (Cannizzaro) and maximize the yield of the trans-indigo isomer.

Reagents & Materials
  • 2-Nitrobenzaldehyde: 1.51 g (10 mmol). Purity is critical; recrystallize if yellow solid has turned orange (oxidation).

  • Acetone: 20 mL (Excess, serves as solvent and reactant).[1][2]

  • Sodium Hydroxide (NaOH): 2.5 mL of 2M solution (5 mmol). Note: Sub-stoichiometric base prevents hydrolysis of the final product.

  • Solvent: Water/Ethanol mixture (1:1) for washing.[1][3]

Step-by-Step Methodology
StepActionMechanistic Rationale (Why?)
1 Dissolve 1.51 g 2-nitrobenzaldehyde in 20 mL acetone in a 100 mL flask.High acetone concentration drives the equilibrium toward the aldol adduct (Le Chatelier's principle).
2 Add 10 mL distilled water. Stir vigorously.Water is required to solubilize the base and facilitate proton transfer steps.
3 Critical Step: Add 2M NaOH dropwise over 5 minutes. Monitor Temp.The reaction is exothermic . Rapid addition causes overheating, leading to polymerization/tars. Keep T < 40°C.
4 Allow reaction to stand for 15 minutes.The solution will darken from yellow to dark brown/blue. This indicates the formation of the indolone intermediate and subsequent dimerization.
5 Quench/Precipitate: Add 50 mL water.Reduces solubility of the organic dye, forcing precipitation of indigo crystals.
6 Vacuum filtration (Büchner funnel).Fast filtration is necessary to prevent the base from degrading the indigo over time (isatin formation).
7 Wash 1: Water (3 x 20 mL)Removes residual NaOH and unreacted aldehyde.
8 Wash 2: Cold Ethanol (2 x 10 mL)Crucial: Removes the Indirubin (red) impurity and unreacted organic byproducts. The filtrate will be pink/red; the solid remains blue.
Data Summary & Yield Expectations
ParameterValueNotes
Theoretical Yield~1.31 gBased on 100% conversion.
Typical Experimental Yield60% - 80%Losses due to Cannizzaro side reaction of aldehyde.
AppearanceDark Blue MicrocrystalsMetallic luster indicates high purity.
Melting Point390–392 °C (sublimes)Do not attempt standard capillary MP; use DSC if available.

Troubleshooting & Critical Process Parameters (CPPs)

A self-validating system requires monitoring specific failure modes.

ObservationRoot CauseCorrective Action
Low Yield / Brown Sludge Runaway ExothermThe aldol step released too much heat, causing polymerization. Cool the reaction vessel in an ice bath during NaOH addition.
Product is Purple, not Blue High Indirubin ContentIndirubin (red) + Indigo (blue) = Purple. Increase Ethanol wash volume . Indirubin is significantly more soluble in ethanol than Indigo.
No Precipitate Acetone Concentration too HighIndigo has slight solubility in pure acetone. Dilute with water (Step 5) to force precipitation.
Green Filtrate Incomplete OxidationThe "Leuco" (reduced) form may be present. Aerate the solution (stir vigorously) to oxidize leuco-indigo to indigo.

Pharmaceutical Relevance: The Indirubin Divergence

For drug development professionals, the "impurity" (Indirubin) is often the target. Indirubin is a structural isomer of indigo where the coupling occurs at the 2,3' positions rather than 2,2'.

Mechanism of Action (Kinase Inhibition)

Indirubins mimic the adenine ring of ATP. They bind to the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK5 , as well as GSK-3β .

  • Oncology: Inhibition of CDKs arrests the cell cycle (G2/M phase), making indirubin derivatives potent candidates for leukemia (CML) treatment.

  • Neurodegeneration: GSK-3β inhibition is a target for Alzheimer's disease therapy.

Synthesizing the Derivative (Indirubin)

To shift the Baeyer-Drewson reaction toward Indirubin for pharmaceutical libraries:

  • Introduce Isatin: Spike the reaction with isatin.

  • Alter pH: Use a weaker base (Sodium Carbonate) to slow the dimerization, allowing the cross-coupling between the in situ indolone and the added isatin.

IndirubinAction Indirubin Indirubin Scaffold (2,3'-bisindole) Target ATP Binding Pocket Indirubin->Target Competitive Inhibition Enzyme CDK2 / GSK-3β Target->Enzyme Blocks ATP Effect Cell Cycle Arrest (G2/M Phase) Enzyme->Effect Downstream Signaling

Figure 2: Pharmacological mechanism of Indirubin derivatives.

References

  • Original Synthesis: Baeyer, A., & Drewson, V. (1882).[2] Darstellung von Indigo aus Orthonitrobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2856-2864.

  • Mechanistic Consensus: Sánchez-Viesca, F., & Gómez, R. (2016).[4] On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22.[3][4][5]

  • Experimental Protocol & Yields: BenchChem Application Notes. (2025).[2][4][6][7] Synthesis of Indigo via Baeyer-Drewson Reaction.

  • Indirubin & Kinase Inhibition: Hoessel, R., et al. (1999). Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases. Nature Cell Biology, 1, 60–67.

  • Pharma Applications: Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266.

Sources

Technical Master Guide: 2-Nitrobenzaldehyde in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrobenzaldehyde (2-NBA) represents a unique duality in pharmaceutical chemistry. To the synthetic chemist, it is an indispensable electrophile, serving as the "spine" for 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine). To the formulation scientist, it is a stability nightmare, exhibiting high sensitivity to UV-A/UV-B radiation due to the ortho-nitro effect.

This guide provides a rigorous technical analysis of 2-NBA, moving beyond basic MSDS data to address the mechanistic causality of its instability, validated analytical protocols, and its pivotal role in drug development.

Part 1: Physicochemical Profile & Solubility Landscape[1]

2-NBA (CAS: 552-89-6) is a pale yellow crystalline solid. Its low melting point (42–44°C) presents specific handling challenges, particularly during milling or aggressive drying, where partial melting can lead to caking or amorphous transitions.

Table 1: Core Physicochemical Specifications
ParameterValue / CharacteristicTechnical Note
Molecular Formula C₇H₅NO₃MW: 151.12 g/mol
Melting Point 42–44 °CCritical: Avoid drying ovens >35°C.
Boiling Point 153 °C (at 23 mmHg)Volatile with steam.[1]
LogP (Octanol/Water) ~1.74Moderate lipophilicity.
Appearance Pale yellow needlesDeep yellow/orange indicates oxidation or photo-degradation.
Solubility Matrix

Understanding the solubility profile is vital for both recrystallization and reaction solvent selection.

SolventSolubility RatingApplication Context
Water Insoluble / NegligiblePoor choice for reaction media; excellent anti-solvent for precipitation.
Ethanol / Methanol High (Warm)Preferred solvents for Hantzsch synthesis.
DMSO High (>100 mg/mL)Standard for biological stock solutions. Warning: Hygroscopic DMSO can accelerate hydrolysis.
Toluene HighExcellent for recrystallization when paired with petroleum ether.
Dichloromethane HighStandard extraction solvent.

Part 2: Stability & The Ortho-Nitro Effect (Photochemistry)

The defining characteristic of 2-NBA is its photolability. Unlike its meta and para isomers, 2-NBA undergoes a rapid, intramolecular rearrangement upon exposure to UV light (300–400 nm).

The Mechanism: Ciamician-Silber Rearrangement

This is not simple degradation; it is a precise photochemical reaction. Upon UV excitation, the nitro group abstracts a hydrogen atom from the ortho-formyl group. This generates an aci-nitro intermediate (ketene) which rearranges to form 2-nitrosobenzoic acid .

Why this matters:

  • Impurity Profiling: The primary impurity in stored 2-NBA is 2-nitrosobenzoic acid, not just generic oxidation products.

  • Actinometry: Because this reaction is so quantum-efficient and predictable, 2-NBA is actually used as a chemical actinometer to measure light flux in stability chambers.

Visualization: Photochemical Degradation Pathway

Photochemistry NBA 2-Nitrobenzaldehyde (Ground State) Excited Excited Triplet State (Diradical) NBA->Excited UV Absorption (300-400nm) Aci aci-Nitro Intermediate (Ketene) Excited->Aci Intramolecular H-Abstraction Product 2-Nitrosobenzoic Acid (Stable Photoproduct) Aci->Product Rearrangement

Figure 1: The Ciamician-Silber rearrangement pathway. Note that this reaction occurs in the solid state and solution.

Part 3: Analytical Methodologies (HPLC)

To quantify 2-NBA and detect the nitroso-acid degradation product, a Reverse-Phase HPLC method is required. Standard UV detection at 254 nm is sufficient.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers acidic byproducts).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital due to low MP of analyte).

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 20%
10.0 80%
12.0 80%
12.1 20%

| 15.0 | 20% (Re-equilibration) |

Self-Validating Check: 2-Nitrosobenzoic acid is more polar than 2-NBA. It should elute earlier (lower Retention Time) than the parent 2-NBA peak. If your "impurity" elutes later, it is likely a dimer or a Schiff base contaminant, not the photoproduct.

Part 4: Synthetic Utility (Nifedipine Case Study)

The most commercially significant application of 2-NBA is the Hantzsch Dihydropyridine Synthesis . This multicomponent reaction constructs the 1,4-dihydropyridine pharmacophore found in calcium channel blockers like Nifedipine.[2]

Experimental Protocol: Synthesis of Nifedipine

Note: All steps must be performed under low-light conditions (amber glassware).

  • Reagents:

    • 2-Nitrobenzaldehyde (1.0 eq)[3]

    • Methyl Acetoacetate (2.2 eq)

    • Ammonium Hydroxide (excess) or Ammonium Acetate

    • Methanol (Solvent)

  • Procedure:

    • Dissolve 2-NBA and Methyl Acetoacetate in Methanol.

    • Add Ammonium source.[4]

    • Reflux for 4–6 hours. The solution will turn deep yellow.

    • Causality: The reflux drives the condensation of the aldehyde with the enamine formed in situ.

    • Cool slowly to 4°C. The product precipitates.

  • Purification: Recrystallize from Ethanol.

Visualization: Hantzsch Synthesis Workflow

Hantzsch Aldehyde 2-Nitrobenzaldehyde Inter1 Knoevenagel Condensation Aldehyde->Inter1 Keto Methyl Acetoacetate (2 Equivalents) Keto->Inter1 Inter2 Enamine Formation Keto->Inter2 Ammonia Ammonia Source Ammonia->Inter2 Cyclization Michael Addition & Cyclization Inter1->Cyclization Inter2->Cyclization Nifedipine Nifedipine (1,4-Dihydropyridine) Cyclization->Nifedipine

Figure 2: The convergent Hantzsch synthesis pathway for Nifedipine.

Part 5: Handling, Storage, & Purification

Storage Protocol
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush with Nitrogen or Argon (prevents oxidation).

  • Temperature: Store at 2–8°C.

    • Warning: Do not freeze DMSO stock solutions repeatedly; this causes precipitation that is difficult to re-dissolve without heating (which degrades the compound).

Purification: Two-Solvent Recrystallization

If the 2-NBA appears orange (oxidized) or has a depressed melting point (<40°C), purify immediately.

  • Dissolution: Dissolve crude 2-NBA in a minimum amount of warm Toluene (~40°C).

  • Filtration: Filter while warm to remove insoluble impurities (dust/polymers).

  • Crystallization: Slowly add Petroleum Ether (or Hexane) dropwise until turbidity persists.

  • Cooling: Allow to cool to room temperature, then place in an ice bath.

  • Harvest: Filter the pale yellow needles and dry in a vacuum desiccator (protect from light).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Allen, J. M., et al. (2000). 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. Photochemistry and Photobiology. Retrieved from [Link]

  • Royal Society of Chemistry. Hantzsch Synthesis of Nifedipine: Comprehensive Organic Chemistry Experiments. Retrieved from [Link][1][2][3][5][6][7][8][9]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1,8-Naphthyridines via Reductive Friedländer Annulation of 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Friedländer annulation is the premier method for constructing the 1,8-naphthyridine scaffold—a privileged pharmacophore in kinase inhibitors, antibacterial agents, and fluorescent probes. Traditionally, this reaction requires 2-aminonicotinaldehyde (2-ANA) . However, 2-ANA suffers from significant stability issues, including oxidative degradation and self-condensation (dimerization) upon storage, leading to variable yields and complex impurity profiles.

This Application Note details the Reductive Friedländer Annulation , a superior strategy utilizing 2-nitronicotinaldehyde (2-NNA) as the stable surrogate. By generating the reactive amino species in situ, researchers can bypass stability concerns, improve reproducibility, and access a broader chemical space.

Key Advantages of the 2-Nitronicotinaldehyde Route:
  • Precursor Stability: 2-NNA is an indefinitely stable solid, unlike the air-sensitive 2-ANA.

  • Process Safety: Eliminates the isolation of potentially mutagenic amino-aldehyde intermediates.

  • Atom Economy: Facilitates cascade sequences (Reduction

    
     Condensation 
    
    
    
    Dehydration) in a single pot.

Mechanistic Insight: The Reductive Cascade

Understanding the temporal separation of reduction and condensation is critical for optimizing yields. The reaction proceeds through a distinct cascade.[1]

Reaction Pathway Visualization

FriedlanderCascade Nitro 2-Nitronicotinaldehyde (Stable Precursor) Amino 2-Aminonicotinaldehyde (Transient Species) Nitro->Amino Reduction Reductant Reductant (Fe, SnCl2, or H2/Pd) Reductant->Amino Imine Imine Intermediate Amino->Imine Condensation Ketone Ketone/Aldehyde (R-CH2-COR') Ketone->Imine Aldol Intramolecular Aldol Adduct Imine->Aldol Cyclization Product 1,8-Naphthyridine Scaffold Aldol->Product - H2O (Aromatization)

Caption: Figure 1. The reductive Friedländer cascade. The transient amino-aldehyde is intercepted immediately by the ketone, preventing self-polymerization.

Experimental Protocols

We present two validated protocols. Method A is the robust "workhorse" for diversity-oriented synthesis. Method B is the "clean" method for scale-up and acid-sensitive substrates.

Protocol A: Iron-Mediated Reductive Cyclization (Fe/AcOH)

Best for: Bench-scale synthesis, aromatic ketones, and substrates tolerant of acidic media.

Reagents:

  • 2-Nitronicotinaldehyde (1.0 equiv)

  • Ketone substrate (1.1 – 1.2 equiv)

  • Iron powder (325 mesh, 4.0 – 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Promoter)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitronicotinaldehyde (1.0 mmol) and the ketone (1.1 mmol) in glacial acetic acid (5 mL).

  • Activation: Heat the mixture to 50°C to ensure complete dissolution.

  • Reduction: Add Iron powder (4.0 mmol) in four portions over 20 minutes. Note: Exothermic reaction.[2] Monitor internal temperature.

  • Cyclization: Increase temperature to 105°C (Reflux) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Disappearance of the yellow nitro spot and appearance of a fluorescent blue/purple spot (naphthyridine) indicates progress.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove iron residues.

    • Neutralize the filtrate carefully with sat. aq. NaHCO₃ (Caution: Gas evolution).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Catalytic Hydrogenation (H₂/Pd-C)

Best for: Clean reactions, aliphatic ketones, and industrial scale-up.

Reagents:

  • 2-Nitronicotinaldehyde (1.0 equiv)

  • Ketone substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading)

  • Methanol or Ethanol (anhydrous)

  • Catalytic acid (p-TsOH, 5 mol%) - Optional, accelerates dehydration.

Step-by-Step Workflow:

  • Loading: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 2-nitronicotinaldehyde , ketone , and solvent (0.2 M concentration).

  • Catalyst Addition: Add 10% Pd/C carefully under an argon blanket.

  • Hydrogenation: Purge with H₂ (3 cycles). Maintain H₂ pressure (1 atm for balloon, 30-50 psi for Parr shaker).

  • Reaction: Stir vigorously at 60°C for 6–12 hours.

    • Mechanism Note: The Pd/C reduces the nitro group to the amine. The heat promotes the condensation with the ketone present in the solution.

  • Workup: Filter hot through Celite to remove the catalyst. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate. Recrystallization from EtOH/Ether is often sufficient, avoiding chromatography.

Critical Process Parameters & Data

Solvent and Catalyst Effects

The choice of conditions significantly impacts the yield, particularly regarding the "Aldol" vs. "Schiff Base" mechanism competition.

ParameterFe/AcOH (Method A)SnCl₂/EtOH (Alternative)H₂/Pd-C (Method B)
Reaction pH Acidic (< 2)Acidic (~1-2)Neutral/Mild
Temp.[3] Range 90–110°C70–80°C50–70°C
Tolerance High (Halogens, Esters)Moderate (Reduces azides)Low (Reduces alkenes/alkynes)
Avg. Yield 85-95% 70-80%80-90%
Waste Profile High (Iron salts)High (Tin salts - Toxic)Low (Green)
Substrate Scope Comparison (Yield Data)

Starting Material: 2-Nitronicotinaldehyde

Ketone SubstrateProduct (1,8-Naphthyridine)Method A YieldMethod B YieldNotes
Acetophenone 2-Phenyl-1,8-naphthyridine92%88%Standard benchmark.
Cyclohexanone 1,2,3,4-Tetrahydrobenzo[b][1,8]...89%91%Cyclic ketones react faster.
2-Butanone 2,3-Dimethyl-1,8-naphthyridine81%75%Regioselectivity issues possible.*
Ethyl Pyruvate Ethyl 1,8-naphthyridine-2-carboxylate76%60%Labile ester; Method A preferred.

*Regioselectivity Note: Unsymmetrical ketones (like 2-butanone) can yield isomeric mixtures. Acidic conditions (Method A) typically favor the formation of the more substituted alkene intermediate (thermodynamic control).

Troubleshooting & Optimization

Decision Matrix for Protocol Selection

OptimizationMatrix Start Select Substrate Sensitive Contains Acid-Sensitive Groups? (Acetals, Boc-amines) Start->Sensitive Unsat Contains Reducible Alkenes/Alkynes? Sensitive->Unsat No MethodC Method C: Na2S2O4/EtOH (Mild, Non-Catalytic) Sensitive->MethodC Yes Scale Scale > 10g? Unsat->Scale No MethodA Method A: Fe/AcOH (Robust, Thermodynamic Control) Unsat->MethodA Yes (Pd will reduce alkene) Scale->MethodA No (Easy setup) MethodB Method B: H2/Pd-C (Green, Clean Workup) Scale->MethodB Yes (Avoids Fe waste)

Caption: Figure 2. Strategic decision tree for selecting the optimal reductive annulation protocol.

Common Pitfalls
  • Incomplete Cyclization: If the intermediate amino-ketone is observed (via MS), increase the temperature or add a Lewis acid (e.g., ZnCl₂ or catalytic HCl) to drive the dehydration step.

  • Dimerization: If the ketone is unreactive (sterically hindered), the transient 2-aminonicotinaldehyde may dimerize. Solution: Use a large excess of the ketone (2–3 equiv) or slow addition of the nitro-aldehyde to the reducing mixture containing the ketone.

References

  • BenchChem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.Link

  • Movassaghi, M., & Hill, M. D. (2006).[3] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(14), 4592–4593. (Foundational work on single-step annulations). Link

  • Gladysz, J. A., et al. (2013). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds.[5][6]Journal of the American Chemical Society. Link

  • Common Organic Chemistry. Nitro Reduction Protocols (Fe/AcOH).Link

  • RSC Green Chemistry. A mild synthesis of substituted 1,8-naphthyridines.Link

  • National Institutes of Health (NIH). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction.Link

Sources

Application Note: 2-Nitronicotinaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde, CAS: 6068-62-8) is a high-value heterocyclic building block.[1] Its structural uniqueness lies in the ortho-positioning of a nitro group and an aldehyde on a pyridine ring. This "push-pull" electronic arrangement makes it an ideal precursor for constructing fused nitrogen heterocycles—specifically 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —which are privileged scaffolds in kinase inhibitors, antibacterial agents (e.g., Gemifloxacin), and antiviral drugs.[1]

This guide details the handling, reactivity, and optimized protocols for leveraging 2-nitronicotinaldehyde, moving beyond standard literature to provide "in-the-trench" insights for bench scientists.

Chemical Profile & Reactivity

The molecule functions as a "masked" 2-aminonicotinaldehyde. While the aldehyde moiety is ready for condensation (e.g., Knoevenagel, Wittig), the nitro group serves two roles:[1]

  • Activating Group: It significantly lowers the electron density at the C2 position, facilitating nucleophilic aromatic substitution (

    
    ) if displacement is desired before cyclization.
    
  • Latent Nucleophile: Upon reduction, it becomes a primary amine (

    
    ), which can immediately attack the pendant aldehyde or a condensed intermediate to close a ring.[1]
    
Stability & Handling (Crucial)[1]
  • Light Sensitivity: Like its benzene analogue (2-nitrobenzaldehyde, a known chemical actinometer), 2-nitronicotinaldehyde is photosensitive.[1] Prolonged exposure to UV/visible light can induce photochemical rearrangement to the corresponding nitroso-benzoic acid derivative or degradation.

    • Action: Store in amber vials; wrap reaction flasks in foil during prolonged stir times unless photochemistry is intended.

  • Air Sensitivity: The aldehyde is moderately prone to oxidation to 2-nitronicotinic acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Key Synthetic Pathways

The following flowchart illustrates the divergent utility of 2-nitronicotinaldehyde.

GStart2-NitronicotinaldehydeRedReduction(Fe/AcOH or SnCl2)Start->RedStep 1BaylisBaylis-HillmanAdductsStart->BaylisDirect Activation(DABCO, Acrylates)Amino2-Aminonicotinaldehyde(Unstable Intermediate)Red->AminoKetone+ Ketone/Aldehyde(Friedländer)Amino->KetonePath AUrea+ Urea/AmidineAmino->UreaPath BNaph1,8-Naphthyridines(Antibacterial/Antitumor)Ketone->NaphPyridoPyrido[2,3-d]pyrimidines(Kinase Inhibitors)Urea->Pyrido

Figure 1: Divergent synthetic pathways starting from 2-nitronicotinaldehyde.[1]

Detailed Protocols

Protocol A: One-Pot "Reductive" Friedländer Synthesis

Target: 1,8-Naphthyridines Concept: Instead of isolating the unstable 2-aminonicotinaldehyde, this protocol performs an in situ reduction of the nitro group in the presence of the ketone partner.[1] This minimizes decomposition and improves overall yield.

Reagents:

  • 2-Nitronicotinaldehyde (1.0 equiv)[1]

  • Ketone (e.g., Acetophenone, Cyclohexanone) (1.1 equiv)[1]

  • Iron Powder (3.0 - 5.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-nitronicotinaldehyde (1 mmol) and the ketone (1.1 mmol) in Glacial Acetic Acid (5–10 mL).

  • Reduction Initiation: Add Iron powder (3 mmol) to the solution. Note: The reaction is exothermic; add Fe in portions if scaling up >10g.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 2–4 hours.

    • Monitoring: Monitor by TLC.[3] The disappearance of the nitroaldehyde (usually less polar) and the appearance of a highly fluorescent spot (typical of naphthyridines) indicates progress.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove iron residues; wash the pad with Ethyl Acetate (EtOAc).

    • Neutralize the filtrate with saturated

      
       solution (Caution: Gas evolution).
      
    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism Insight: Iron reduces the


1

Protocol B: Stepwise Synthesis of Pyrido[2,3-d]pyrimidines

Target: Kinase Inhibitor Scaffolds Concept: This requires the discrete generation of the amino-aldehyde followed by condensation with a urea or amidine derivative.[1]

Step 1: Selective Reduction (SnCl₂ Method) Use this if the one-pot Fe/AcOH method is too harsh for your specific substrate.[1]

  • Dissolve 2-nitronicotinaldehyde (1 mmol) in Ethanol (10 mL).

  • Add

    
     (5 equiv).[1]
    
  • Stir at 70°C for 30–60 mins.

  • Critical Workup: Pour into ice water, basify to pH 8 with saturated

    
    . Extract immediately with EtOAc. Do not store the amino-aldehyde; use immediately.
    

Step 2: Cyclization

  • To the fresh crude 2-aminonicotinaldehyde in Ethanol (5 mL), add Urea (1.5 equiv) and a catalytic amount of Piperidine or glacial AcOH.

  • Reflux for 6–12 hours.

  • Upon cooling, the product often precipitates. Filter and wash with cold ethanol.

Comparative Data: Reduction Methods

MethodReagentsConditionsProsCons
Fe / AcOH Iron powder, Acetic Acid80°C, 2-4 hOne-pot capable; Cheap; Robust.[1]Acidic conditions may damage acid-sensitive groups.[1]
SnCl₂ Stannous Chloride, EtOH70°C, 1 hSelective; Tolerates many functional groups.[1]Difficult workup (tin emulsions); Toxic waste.
H₂ / Pd-C Hydrogen gas, Pd/CRT, 1 atmCleanest product profile.[1]Aldehyde can be reduced to alcohol (over-reduction).

Troubleshooting & Optimization

Issue: Over-reduction of the Aldehyde
  • Symptom: Formation of 2-aminopyridin-3-methanol.[1]

  • Solution: Avoid catalytic hydrogenation (Pd/C). Use chemoselective chemical reductants like

    
     or Fe/AcOH which are less likely to reduce the aldehyde under standard conditions.
    
Issue: Low Yield in Friedländer Reaction
  • Cause: The "Aldol" step (condensation at the

    
    -position of the ketone) is often the rate-limiting step.
    
  • Solution: Add a Lewis Acid catalyst (e.g., 10 mol%

    
     or sulfamic acid) to the Fe/AcOH mixture to activate the aldehyde electrophile.
    
Issue: Purification of Iron Residues
  • Symptom: Red/Orange staining in the organic layer or emulsions.

  • Solution: Wash the organic layer with a 10% EDTA solution or Potassium Sodium Tartrate (Rochelle's Salt) solution during workup to chelate iron/tin species.

References

  • One-Pot Friedländer Synthesis: McNulty, J., et al. "Scope and mechanistic insights into the iron-mediated Friedländer quinoline synthesis."[1] Synthesis, 2010.[1][5]

  • 1,8-Naphthyridine Review: Litvinov, V. P.[1] "Structure, properties, and synthesis of 1,8-naphthyridines." Russian Chemical Reviews, 2004.[1] [1]

  • Pyrido[2,3-d]pyrimidine Synthesis: Broom, A. D., et al. "Pyrido[2,3-d]pyrimidines.[1][2][4][6][7] IV. Synthetic studies leading to various 2,4-disubstituted derivatives." Journal of Organic Chemistry, 1976.[1]

  • Actinometry (Light Sensitivity): Allen, J. M., et al. "2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer."[1] Photochemistry and Photobiology, 2000.[1] [1]

  • Green Chemistry Approaches: Bose, D. S., et al.[1] "A green and versatile approach for the synthesis of quinolines and naphthyridines."[8] Tetrahedron Letters, 2006.[1]

Application Note: 2-Nitronicotinaldehyde as a Strategic Building Block for Heterocyclic APIs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the utility of 2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) as a high-value scaffold in the synthesis of complex pharmaceutical ingredients. Unlike its benzene analog (2-nitrobenzaldehyde), this pyridine derivative offers unique electronic properties and solubility profiles essential for bioactivity. This note details the "Ortho-Effect" mechanism, provides a validated protocol for in situ reductive cyclization to generate 1,6-naphthyridines (a key pharmacophore in HIV integrase inhibitors and antivirals), and outlines the synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors).

Introduction: The Bifunctional Pyridine Scaffold

2-Nitronicotinaldehyde is a "privileged structure" in medicinal chemistry due to the orthogonal reactivity of its functional groups:

  • C2-Nitro Group: A latent nucleophile. Upon reduction to an amine (

    
    ), it becomes a potent nucleophile.
    
  • C3-Formyl Group: An active electrophile. The aldehyde is positioned perfectly for intramolecular condensation.

  • Pyridine Nitrogen: Increases water solubility and hydrogen-bonding potential compared to benzene analogs, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

The Challenge: Instability of the Intermediate

The reduced form, 2-aminonicotinaldehyde , is notoriously unstable. It undergoes rapid self-condensation (polymerization) due to the high reactivity between the nucleophilic amine and the electrophilic aldehyde on the same ring.

Scientific Insight: Successful utilization of 2-nitronicotinaldehyde requires "Domino" or "One-Pot" methodologies where the nitro group is reduced in the presence of the coupling partner. This ensures the transient amine reacts with the target ketone/amidine faster than it reacts with itself.

Key Application: Synthesis of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is the pyridine analog of quinoline. It is a core structural motif in antiretrovirals (e.g., HIV integrase inhibitors) and tyrosine kinase inhibitors.

Mechanism: The Modified Friedländer Condensation

The classical Friedländer synthesis uses 2-aminoaldehydes.[1] Due to the instability mentioned above, we utilize a Reductive Friedländer Protocol . Iron (Fe) or Tin(II) Chloride (


) is used to reduce the nitro group in situ, triggering immediate condensation with a ketone.
Mechanistic Pathway Diagram[2]

ReactionMechanism Start 2-Nitronicotinaldehyde (Stable Precursor) Red Reduction (Fe/AcOH or SnCl2) Start->Red Inter 2-Aminonicotinaldehyde (Transient/Unstable) Red->Inter In Situ Generation Cond Aldol Condensation (Intermolecular) Inter->Cond + Ketone Ketone Ketone Partner (R-CO-CH2-R') Ketone->Cond Cycl Imine Formation & Cyclization Cond->Cycl - H2O Product 1,6-Naphthyridine (Final API Scaffold) Cycl->Product - H2O (Aromatization)

Caption: Figure 1. The "Domino" Reductive Friedländer sequence prevents self-polymerization by trapping the transient amino-aldehyde.

Experimental Protocol: Synthesis of 2-Phenyl-1,6-naphthyridine

Objective: To synthesize a 1,6-naphthyridine derivative via Fe-mediated reductive cyclization. Scale: 5.0 mmol basis.

Materials
  • Precursor: 2-Nitronicotinaldehyde (5.0 mmol, 0.76 g)

  • Coupling Partner: Acetophenone (6.0 mmol, 0.72 g)

  • Reductant: Iron powder (325 mesh, 20.0 mmol, 1.12 g)

  • Solvent/Catalyst: Glacial Acetic Acid (15 mL)

  • Catalyst (Optional): Conc. HCl (2 drops) – Accelerates the condensation step.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitronicotinaldehyde (0.76 g) and acetophenone (0.72 g) in Glacial Acetic Acid (15 mL).

  • Activation: Heat the mixture to 60°C to ensure complete dissolution.

  • Reductant Addition: Add Iron powder (1.12 g) portion-wise over 5 minutes.

    • Note: The reaction is exothermic.[2] Monitor temperature to prevent runaway.

  • Reflux: Increase temperature to 100°C (reflux) and stir vigorously for 3 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting nitro-aldehyde (

      
      ) should disappear; a fluorescent spot (naphthyridine) will appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (20 mL).

    • Neutralize the filtrate with sat.

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Expected Results & Data Specifications
ParameterSpecificationNotes
Yield 75% - 85%High efficiency due to in situ trapping.
Appearance Pale yellow needlesHighly crystalline.
Melting Point 138 - 140°CDistinct sharp melting point.
1H NMR (CDCl3)

9.1 (s, 1H, H-5)
Characteristic singlet for the naphthyridine proton.

Application 2: Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)[4][5][6]

This scaffold is isosteric with quinazolines (e.g., Gefitinib) and is crucial for PIM-1 and CDK kinase inhibitors.

Route: Condensation of 2-aminonicotinaldehyde (generated in situ) with urea, thiourea, or guanidine.

Workflow Diagram

PyrimidineSynthesis Start 2-Nitronicotinaldehyde Condensation Reductive Cyclization (H2, Pd/C or Fe/HCl) Start->Condensation Reagent Urea / Guanidine (H2N-C(=X)-NH2) Reagent->Condensation Intermediate Dihydro-Intermediate Condensation->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Final Pyrido[2,3-d]pyrimidine Oxidation->Final

Caption: Figure 2. Synthesis of the kinase inhibitor core via reductive cyclization with urea derivatives.

Analytical Control & Stability

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (nitro group absorbance).

Stability & Storage[7][8][9][10]
  • Light Sensitivity: 2-Nitronicotinaldehyde is photosensitive. Store in amber vials.

  • Oxidation: The aldehyde can oxidize to 2-nitronicotinic acid upon prolonged exposure to air. Store under Nitrogen/Argon at 2-8°C.

References

  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-pot synthesis of 1,6-naphthyridines." Tetrahedron Letters, 44(43), 7977-7979. Link

    • Grounding: Establishes the core reductive cycliz
  • Gould, S. J., & Halley, K. A. (1991). "Friedländer synthesis of 1,6-naphthyridines." Journal of Heterocyclic Chemistry, 28(1), 25-29. Link

    • Grounding: Validates the reaction between amino-aldehydes (gener
  • BenchChem Technical Division. (2025). "Safety Data Sheet: 2-Nitrobenzaldehyde and Analogs." Link

    • Grounding: Provides safety and handling data for nitro-aldehyde class compounds (extrapol
  • National Institutes of Health (NIH). (2022). "Domino Nitro Reduction-Friedländer Heterocyclization." PubMed Central. Link

    • Grounding: Confirms the mechanism of Fe/AcOH mediated reduction-condens

Sources

Application Note: One-Pot Synthesis of Quinolines from 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a privileged structure in drug discovery, serving as the core scaffold for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors. Traditional synthesis often relies on the Friedländer annulation, which requires unstable and expensive 2-aminobenzaldehydes.

This guide details a superior "Reductive Friedländer" strategy . By starting with stable, inexpensive 2-nitrobenzaldehydes, researchers can perform an in situ reduction-condensation cascade.[1] This "one-pot" approach significantly improves step economy, reduces solvent waste, and bypasses the handling of sensitive aniline intermediates.

Mechanistic Insight & Reaction Theory

The transformation proceeds via a Domino Nitro-Reduction / Friedländer Heterocyclization .[1] Unlike sequential synthesis, the amine intermediate is intercepted immediately upon formation, preventing polymerization or degradation.

The Reaction Pathway[1]
  • Reduction: The nitro group is reduced to an amine (aniline) using a metal reductant (Fe or Sn) or catalytic hydrogenation.[2]

  • Condensation (Knoevenagel/Schiff Base): The in situ generated aniline reacts with an enolizable ketone (active methylene).

  • Cyclodehydration: Intramolecular aldol-type condensation closes the ring, followed by dehydration to aromatize the system.

Mechanistic Diagram

The following diagram illustrates the cascade pathway, highlighting the critical interception of the amine intermediate.

QuinolineMechanism Nitro 2-Nitrobenzaldehyde (Stable Precursor) Amine 2-Aminobenzaldehyde (Transient Intermediate) Nitro->Amine 6e- Reduction Reductant Reductant (Fe/HCl or SnCl2) Reductant->Amine Imine Schiff Base / Enamine Intermediate Amine->Imine Condensation (-H2O) Ketone Enolizable Ketone (R-CO-CH2-R') Ketone->Imine Quinoline Substituted Quinoline (Final Product) Imine->Quinoline Cyclization & Dehydration (-H2O)

Figure 1: Mechanistic pathway of the reductive Friedländer synthesis. The transient amine is immediately consumed, driving equilibrium forward.

Experimental Protocols

We present two validated protocols. Protocol A is the industry standard for robustness and scalability. Protocol B is a milder alternative for acid-sensitive substrates.

Protocol A: Iron-Mediated Reductive Cyclization (Fe/AcOH)

Best for: Scalable synthesis, cost-efficiency, and substrates stable to acidic reflux.

Reagents & Stoichiometry:

Component Equiv. Role
2-Nitrobenzaldehyde 1.0 Limiting Reagent
Enolizable Ketone 1.2 - 1.5 Coupling Partner
Iron Powder (Fe) 4.0 - 6.0 Reductant (325 mesh preferred)
Glacial Acetic Acid Solvent Solvent & Proton Source

| Conc. HCl | Cat. (1-2 drops) | Surface Activator for Fe |

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, suspend Iron powder (4.0 equiv) in Glacial Acetic Acid (5 mL per mmol substrate). Add 1-2 drops of conc. HCl and stir at room temperature for 5 minutes to activate the iron surface.

  • Addition: Add 2-Nitrobenzaldehyde (1.0 equiv) and the Ketone (1.2 equiv) directly to the suspension.

  • Reflux: Heat the mixture to 90–100 °C (or mild reflux).

    • Observation: The reaction is exothermic; monitor temperature. The color typically shifts from yellow (nitro) to dark brown/black (iron salts).

  • Monitoring: Monitor by TLC (typically 2–4 hours). Look for the disappearance of the nitroaldehyde spot.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.

    • Neutralize the filtrate with sat. NaHCO3 solution (Caution: gas evolution).

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

Expert Insight: The use of Acetic Acid serves dual roles: it acts as the solvent and provides the acidic medium required for the Friedländer condensation. If the reaction is sluggish, increasing the temperature to 110 °C often drives the dehydration step.

Protocol B: SnCl2-Mediated Reductive Cyclization

Best for: Small-scale synthesis, acid-sensitive functional groups, or when filtration of iron sludge is problematic.

Reagents & Stoichiometry:

Component Equiv. Role
2-Nitrobenzaldehyde 1.0 Limiting Reagent
Enolizable Ketone 1.1 - 1.2 Coupling Partner
SnCl2 · 2H2O 3.0 - 4.0 Reductant

| Ethanol (EtOH) | Solvent | Green Solvent |

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Nitrobenzaldehyde (1.0 equiv) and the Ketone (1.1 equiv) in Ethanol (10 mL per mmol).

  • Reduction: Add Stannous Chloride Dihydrate (SnCl2 · 2H2O) (3.5 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

  • Workup:

    • Cool the mixture.

    • Adjust pH to ~8 using 10% NaOH or sat. NaHCO3.

    • Note: Tin salts form a thick white emulsion. Use a generous amount of EtOAc and water, and filter through Celite if separation is difficult.

  • Purification: Similar to Protocol A.

Experimental Workflow Visualization

The following diagram outlines the logical flow for Protocol A, emphasizing the critical workup steps to avoid emulsion issues.

Workflow Start Start: 2-Nitrobenzaldehyde + Ketone FeAdd Add Fe Powder + AcOH (Activate with cat. HCl) Start->FeAdd Heat Reflux at 100°C (2-4 Hours) FeAdd->Heat Check TLC Check: Nitro spot gone? Heat->Check Check->Heat No Filter Filter through Celite (Remove Fe sludge) Check->Filter Yes Neutralize Neutralize Filtrate (sat. NaHCO3) Filter->Neutralize Purify Purification (Column/Recrystallization) Neutralize->Purify

Figure 2: Operational workflow for Iron-mediated one-pot synthesis.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Incomplete Reaction Deactivation of Iron surface.Add 1–2 more drops of conc. HCl or use fresh Fe powder (<100 mesh).
Low Yield Inefficient cyclization (aldol step).Increase reaction temperature to 110°C; ensure the ketone is enolizable (methyl ketones work best).
Emulsions during Workup Metal hydroxides (Fe/Sn).Do not skip the Celite filtration. Use a large volume of solvent. For Sn, use Rochelle's salt to chelate tin.
Side Products Polymerization of intermediate amine.Ensure Fe is added after the ketone is present, or ensure rapid heating to favor cyclization over intermolecular reaction.

References

  • McNaughton, B. R., & Miller, B. L. (2003). A mild and efficient one-step synthesis of quinolines. Organic Letters.[4][5] Link (Refers to SnCl2 methods).

  • Sridharan, V., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes.[4] Organic & Biomolecular Chemistry.[1][3][4][5][6][7][8] Link (Core Fe/HCl Protocol).

  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.[4][6] Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • BenchChem Application Notes. Synthesis of Quinolines Using 2-Nitrobenzaldehyde.Link

Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Using 2-nitrobenzaldehyde as a photoremovable protecting group.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Nitrobenzaldehyde as a Photoremovable Protecting Group for Diols

Executive Summary

This guide details the application of 2-nitrobenzaldehyde (2-NBA) as a reagent for installing the 2-nitrobenzylidene acetal photoremovable protecting group (PPG). While 2-nitrobenzyl derivatives are widely used to cage carboxylic acids, phosphates, and amines, 2-NBA specifically targets 1,2- and 1,3-diols .

This system is invaluable in carbohydrate chemistry, nucleotide synthesis, and hydrogel lithography, where spatial and temporal control over hydroxyl group availability is required. The protection forms a cyclic acetal that is stable to basic and oxidative conditions but cleaves upon UV irradiation (


 nm) via a Norrish Type II mechanism, yielding the free diol and a nitrosobenzoate byproduct.

Mechanism of Action

The photocleavage of 2-nitrobenzylidene acetals differs slightly from standard nitrobenzyl esters. It is a two-stage process involving photo-isomerization followed by hydrolysis.[1][2][3][4]

  • Photo-Isomerization: Upon UV excitation, the nitro group abstracts a hydrogen from the benzylic carbon (the acetal center), forming an aci-nitro intermediate.

  • Rearrangement: The aci-nitro species rearranges into a 2-nitrosobenzoate monoester . At this stage, the cyclic acetal ring is broken, but the nitroso moiety remains covalently attached to one of the hydroxyl groups.

  • Hydrolysis: The resulting ester is labile. In aqueous buffers or upon mild chemical treatment, it hydrolyzes to release the fully free diol and 2-nitrosobenzoic acid.

Mechanistic Pathway Diagram

G cluster_0 Protection cluster_1 Photolysis (Norrish Type II) cluster_2 Release Diol 1,2- or 1,3-Diol Acetal 2-Nitrobenzylidene Acetal (Caged) Diol->Acetal + H+ / -H2O NBA 2-Nitrobenzaldehyde NBA->Acetal Excited Excited State (Diradical) Acetal->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Monoester 2-Nitrosobenzoate Monoester Aci->Monoester Rearrangement Hydrolysis Hydrolysis (H2O / pH > 7) Monoester->Hydrolysis FreeDiol Free Diol (Active) Hydrolysis->FreeDiol Byproduct 2-Nitrosobenzoic Acid Hydrolysis->Byproduct

Caption: Step-wise mechanism from acetal formation to UV-induced ring opening and final hydrolysis.

Experimental Protocols

Protocol A: Protection of Diols (Acetal Synthesis)

This protocol describes the protection of a generic 1,2-diol (e.g., hydrobenzoin or a sugar moiety) using 2-nitrobenzaldehyde.

Reagents:

  • Target Diol (1.0 equiv)

  • 2-Nitrobenzaldehyde (1.1–1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05–0.1 equiv)

  • Solvent: Anhydrous Benzene, Toluene, or DCM (depending on solubility)

  • Drying Agent: Molecular Sieves (3Å or 4Å) or Dean-Stark apparatus.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Diol (10 mmol) and 2-Nitrobenzaldehyde (11 mmol) in anhydrous solvent (50 mL).

  • Catalysis: Add pTSA (0.5 mmol). If using benzene/toluene, attach a Dean-Stark trap to remove water azeotropically. If using DCM, add activated molecular sieves to the flask.

  • Reaction: Reflux (for benzene/toluene) or stir at room temperature (for DCM) under nitrogen atmosphere. Monitor by TLC (typically 3–12 hours).

    • Note: The product will be a mixture of diastereomers (endo/exo phenyl ring) if the diol is chiral, but both isomers are photoactive.

  • Quench: Once complete, neutralize with triethylamine or saturated NaHCO₃ solution.

  • Workup: Filter off sieves (if used). Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Quality Control: Verify structure via ¹H NMR. Look for the acetal proton singlet/benzylic proton around

      
       6.5–7.5 ppm.
      
Protocol B: Photolysis and Uncaging

Safety Note: The byproduct, 2-nitrosobenzaldehyde/benzoate, is toxic and potentially mutagenic. Handle all irradiated solutions with gloves and in a fume hood.

Equipment:

  • Light Source: 365 nm UV LED (e.g., Kessil) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Vessel: Quartz cuvette (for kinetics) or Pyrex glass vial (transparent to >300 nm).

Step-by-Step Procedure:

  • Preparation: Dissolve the caged acetal in a photolysis solvent.

    • Recommended Solvent: Methanol/Water (1:1) or Acetonitrile/Buffer (pH 7.4).

    • Concentration: 1–10 mM.

  • Irradiation: Place the vessel 5–10 cm from the light source. Irradiate with stirring.

    • Duration: Typically 10–60 minutes depending on light intensity (approx. 5–20 mW/cm²).

  • Post-Photolysis Hydrolysis (Critical):

    • The immediate product is often the monoester .

    • If the reaction is in neutral buffer, spontaneous hydrolysis may occur over 1–2 hours.

    • Acceleration: To ensure complete release of the diol, adjust pH to 9.0 (mild base) for 30 minutes, or treat with dilute ammonia/methanol if compatible with your molecule.

  • Monitoring: Monitor the disappearance of the acetal peak and appearance of the free diol via HPLC (UV detection at 254 nm) or TLC.

Quantitative Data Summary

ParameterValue / ConditionNotes
Excitation Wavelength 350 – 365 nm

Quantum Yield (

)
0.1 – 0.6Depends on ring strain and solvent.
Cleavage Efficiency > 90%Requires hydrolysis step for full diol release.
Stability (Dark) HighStable to pH 4–10, oxidants, and mild reduction.
Byproducts 2-Nitrosobenzoic acidAbsorbance at ~320 nm; can act as internal filter.

Troubleshooting & Optimization

  • Internal Filter Effect: The byproduct (nitroso species) absorbs UV light, potentially slowing down the reaction at high conversions.

    • Solution: Use flow chemistry setups or thinner path lengths. Add a scavenger (e.g., dithiothreitol or semicarbazide) to react with the nitroso byproduct if it interferes with the released biomolecule.

  • Solubility: If the acetal is insoluble in aqueous media, add DMSO or DMF (up to 20%).

  • Incomplete Release: If HPLC shows a new peak that is not the free diol, it is likely the intermediate monoester. Increase pH or temperature (

    
    ) to drive hydrolysis.
    

Experimental Workflow Diagram

Workflow Start Start: Target Diol Synth Synthesis: Diol + 2-NBA + pTSA (Reflux/Dean-Stark) Start->Synth Purify Purification: Column Chromatography (Isolate Acetal) Synth->Purify QC QC: 1H NMR / MS Purify->QC Irrad Irradiation: 365 nm UV LED Solvent: MeOH/H2O QC->Irrad Pass Hydro Hydrolysis Step: pH 7-9 or mild base (Cleave Monoester) Irrad->Hydro Analyze Analysis: HPLC / LC-MS (Quantify Free Diol) Hydro->Analyze

Caption: Operational workflow for caging and uncaging diols using 2-nitrobenzaldehyde.

References

  • Šebej, P., et al. (2009). Photochemistry of 2-Nitrobenzylidene Acetals. The Journal of Organic Chemistry, 74(22), 8647–8658.[2] [Link]

  • Wikipedia. Photolabile protecting group: Nitrobenzyl-based PPGs. [Link][5]

  • Royal Society of Chemistry. 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis (Relevant section: Benzylidene Acetals).[6] [Link]

Sources

Application Note: Domino Nitro Reduction-Friedländer Heterocyclization for High-Throughput Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the Domino Nitro Reduction-Friedländer Heterocyclization , a streamlined "one-pot" protocol for synthesizing polysubstituted quinolines. Unlike the classical Friedländer synthesis, which requires unstable o-aminobenzaldehydes, this protocol utilizes stable, commercially available 2-nitrobenzaldehydes (or 2-nitroaryl ketones).

By coupling in situ nitro reduction with immediate carbonyl condensation, this method circumvents the isolation of sensitive amine intermediates, significantly improving yield and operational efficiency. This guide focuses on two primary methodologies: the robust Iron/Acetic Acid (Fe/AcOH) protocol and the mild Tin(II) Chloride (SnCl2) protocol.

Introduction & Strategic Value

The "Friedländer Bottleneck"

The classical Friedländer synthesis is the gold standard for constructing the quinoline pharmacophore—a scaffold ubiquitous in antimalarials (e.g., Chloroquine), anticancer agents, and broad-spectrum antibiotics. However, it suffers from a critical bottleneck: the instability of the 2-aminobenzaldehyde precursor. These amines are prone to self-condensation (forming anhydro-bases) and oxidation, making storage and handling difficult.

The Domino Solution

The Domino Nitro Reduction protocol solves this by using 2-nitrobenzaldehydes as masked precursors. The reaction vessel performs two distinct chemical operations in a single cascade:

  • Chemo-selective Reduction: The nitro group is reduced to an amine.[1]

  • Heterocyclization: The nascent amine is immediately trapped by an enolizable ketone (Active Methylene Compound, AMC) via an aldol-type condensation/dehydration sequence.

Key Advantages:

  • Precursor Stability: Nitro compounds are shelf-stable.

  • Atom Economy: Eliminates intermediate purification steps.

  • Diversity: Compatible with

    
    -keto esters, cyclic ketones, and 1,3-diketones.
    

Mechanistic Pathways

The reaction proceeds through a tightly coupled cascade. While the exact order can vary based on pH and substrates, the Reduction-First pathway is the dominant mechanism in acidic metal-mediated protocols.

Reaction Coordinate Diagram

Domino_Mechanism Start 2-Nitrobenzaldehyde + Enolizable Ketone Red Reduction Phase (Fe or SnCl2) Start->Red Activation Inter1 Intermediate: 2-Aminobenzaldehyde Red->Inter1 -2 H2O Cond Condensation Phase (Acid Catalyzed) Inter1->Cond + Ketone Inter2 Schiff Base / Enamine Cond->Inter2 Imine Formation Cyclo Intramolecular Aldol & Dehydration Inter2->Cyclo Ring Closure Prod Final Product: Polysubstituted Quinoline Cyclo->Prod - H2O

Figure 1: The sequential cascade of the Domino Nitro Reduction-Friedländer protocol. The nascent amine (Inter1) is generated in situ and immediately consumed.

Experimental Protocols

Protocol A: Iron/Acetic Acid (Fe/AcOH) Mediated Synthesis

Recommended for: Large-scale synthesis, cost-sensitive projects, and substrates requiring robust conditions.

Principle: Iron powder in glacial acetic acid acts as a reductant (Bechamp reduction type) and a Lewis/Brønsted acid catalyst for the condensation.

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)[2][3]

  • Active Methylene Compound (Ketone/

    
    -keto ester) (3.0 equiv)
    
  • Iron Powder (<100 mesh) (4.0 - 6.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-nitrobenzaldehyde (e.g., 1.32 mmol) in Glacial Acetic Acid (10 mL).

  • AMC Addition: Add the Active Methylene Compound (3.0 equiv).[2]

    • Note: Use 3.0 equiv to drive the equilibrium; excess ketone often acts as a co-solvent.

  • Activation: Heat the mixture to 95–100 °C for 15 minutes. This pre-heating ensures solubility and initiates partial enolization of the ketone.

  • Reduction Initiation: Carefully add Iron Powder (4.0 equiv) in small portions over 5–10 minutes.

    • Caution: The reaction is exothermic. Hydrogen gas may evolve. Ensure proper venting.

  • Reflux: Stir vigorously at 100–110 °C for 3–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the nitro spot and the appearance of a fluorescent quinoline spot (under UV 254/365 nm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and neutralize with saturated NaHCO

      
       or 10% NaOH until pH ~8. Iron salts will precipitate.
      
    • Filter the slurry through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 30 mL). Dry combined organics over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography or recrystallization from EtOH.

Protocol B: SnCl Mediated Reductive Cyclization

Recommended for: Acid-sensitive substrates, small-scale library generation, and higher functional group tolerance.

Principle: Stannous chloride (SnCl


) functions as a mild reducing agent and a Lewis acid catalyst compatible with ethanol.

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)[2][3]

  • Ketone (1.1 - 1.5 equiv)

  • SnCl

    
    ·2H
    
    
    
    O (3.0 - 4.0 equiv)
  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Mixing: In a sealed tube or flask, combine 2-nitrobenzaldehyde (1.0 mmol), Ketone (1.2 mmol), and SnCl

    
    ·2H
    
    
    
    O
    (3.5 mmol) in Ethanol (5 mL).
  • Reaction: Heat the mixture to 70–80 °C (reflux) for 2–4 hours.

    • Observation: The solution typically turns yellow/orange as the imine intermediate forms and cyclizes.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Basification: Adjust pH to ~8 using 10% NaHCO

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Tin emulsions can be stubborn. If an emulsion forms, filter through Celite or add a saturated Potassium Sodium Tartrate (Rochelle salt) solution to complex the tin.

  • Isolation: Dry and concentrate the organic layer. Purify via chromatography.

Critical Parameters & Optimization Data

The following table summarizes the comparative metrics of the two protocols based on field data.

ParameterProtocol A: Fe/AcOHProtocol B: SnCl

/EtOH
Reaction Temp 100–110 °C70–80 °C
Time 3–5 Hours2–4 Hours
Yield (Avg) 85–95%75–88%
Cost Low (Iron is cheap)Moderate (Tin is costlier)
Green Metric Moderate (AcOH solvent)Good (EtOH solvent)
Scope Excellent for sterically hindered ketonesBetter for acid-sensitive groups
Workup Iron sludge filtration requiredTin emulsion potential
Substrate Compatibility Matrix
  • Cyclic Ketones (e.g., Cyclohexanone): Excellent yields (90%+) in both protocols.

  • 
    -Keto Esters (e.g., Ethyl Acetoacetate):  Fe/AcOH is preferred; yields 3-ester functionalized quinolines.
    
  • Asymmetric Ketones: Regioselectivity is controlled by the stability of the enol intermediate. The cyclization typically occurs at the less hindered alpha-carbon (kinetic control) or the more substituted carbon (thermodynamic control) depending on acid strength. Fe/AcOH (stronger acid) tends to favor thermodynamic products.

Troubleshooting & Quality Control

Self-Validating Checks
  • The "Color Shift": The reaction mixture should transition from the pale yellow of the nitro-aldehyde to a deep amber/brown (formation of imine/quinoline). Lack of color change implies failed reduction.

  • Fluorescence: Most quinoline products are highly fluorescent. A simple UV torch check of the TLC plate is a rapid confirmation of product formation.

Common Failure Modes
  • Incomplete Reduction: If starting material remains after 4 hours, add an additional 1.0 equiv of Fe or SnCl

    
    .
    
  • Aldol Side Products: If the temperature is too low (<60 °C), the intermediate aldol adduct may form without dehydrating/cyclizing. Ensure reflux temperatures are maintained.

  • Tin Emulsions (Protocol B): Use Rochelle salt during workup to break emulsions.

Decision Tree for Method Selection

Method_Selection Start Substrate Analysis Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is scale > 10 grams? Q1->Q2 No Path_Sn Select Protocol B (SnCl2 / EtOH) Q1->Path_Sn Yes Q2->Path_Sn No (Ease of handling) Path_Fe Select Protocol A (Fe / AcOH) Q2->Path_Fe Yes (Cost/Robustness)

Figure 2: Workflow for selecting the optimal reductive cyclization protocol.

References

  • Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123.

  • McNulty, J., et al. (2005). A mild and efficient one-step synthesis of quinolines from 2-nitrobenzaldehydes. Chemistry Letters, 34(3), 314-315.[4]

  • BenchChem. (n.d.).[3] Synthesis of Quinolines Using 2-Nitrobenzaldehyde Application Note.

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[5] Synthesis, 44, 389-392.[5] (Context for Green/Water-based variations).

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.[6][7] Synthesis, 2010(10), 1629-1632.[6]

Sources

Application of 2-nitrobenzyl protecting groups in DNA synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide details the implementation of 2-nitrobenzyl (o-nitrobenzyl) and its derivatives as photolabile protecting groups (PPGs) in DNA synthesis. Unlike varying acid-labile groups (e.g., DMT), 2-nitrobenzyl groups allow for spatiotemporal control of DNA elongation via light irradiation (


 nm).

This technology is the foundation of Light-Directed Synthesis , the process used to fabricate high-density DNA microarrays (e.g., Affymetrix GeneChip™) and "caged" oligonucleotides for biological studies.

Key Advantages:

  • Spatial Resolution: Enables the parallel synthesis of

    
     unique sequences on a single chip.
    
  • Orthogonality: Compatible with standard phosphoramidite chemistry; light does not affect acid/base-sensitive modifications.

  • Tunability: Derivatives like NPPOC and SPh-NPPOC offer faster deprotection kinetics than the original MeNPOC .

Mechanism of Action: Photolytic Deprotection[1]

The efficacy of 2-nitrobenzyl groups relies on a photo-induced rearrangement known as the Norrish Type II reaction. Upon UV absorption, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1] This intermediate rearranges to release the DNA 5'-hydroxyl and a nitroso-carbonyl byproduct.

Critical Consideration: The Byproduct Problem

The released byproduct (a nitroso-benzaldehyde derivative) is highly reactive and UV-absorbing. If not scavenged, it can re-react with the free 5'-OH (reducing yield) or act as an internal filter (slowing deprotection).

Diagram 1: Photodeprotection Mechanism

PhotolysisMechanism Protected Protected DNA (5'-Nitrobenzyl-OR) Excited Excited State (n -> π*) Protected->Excited UV (365nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction FreeDNA Free DNA (5'-OH) AciNitro->FreeDNA Rearrangement Byproduct Nitroso Byproduct (Absorbs UV) AciNitro->Byproduct Release Scavenger Scavenger (e.g., Semicarbazide) Byproduct->Scavenger Neutralization

Caption: The 2-nitrobenzyl group undergoes photo-rearrangement to release the DNA hydroxyl. Scavengers are essential to neutralize the nitroso byproduct.

Comparative Analysis of Protecting Groups

Selection of the specific nitrobenzyl derivative is the single most critical factor in synthesis efficiency.

Table 1: Performance Metrics of 2-Nitrobenzyl Variants

DerivativeFull NameRelative Rate (

)
Stepwise YieldKey Characteristic
MeNPOC

-methyl-2-nitropiperonyloxycarbonyl
1.0 (Baseline)~92-94%Original standard. Slower; suffers from "edge effects" in lithography.
NPPOC 2-(2-nitrophenyl)propoxycarbonyl~8.0x Faster>98%Industry Standard. High yield; reduced side reactions.
SPh-NPPOC Thiophenyl-NPPOC~90x Faster>99%Next-gen. Ultra-fast deprotection allows for rapid array production.

Expert Insight: For high-density arrays, NPPOC is the minimum requirement. MeNPOC requires excessive UV exposure, which damages the DNA backbone via radical formation.

Protocol: Light-Directed Microarray Synthesis

This protocol describes the Maskless Array Synthesis (MAS) method, which uses a Digital Micromirror Device (DMD) to project UV patterns, eliminating physical masks.

Reagents:

  • Substrate: Silanized glass slide (hydroxyl-functionalized).

  • Monomers: 5'-NPPOC-protected phosphoramidites (A, C, G, T).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or DCI.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

  • Exposure Solvent: DMSO containing 1% (w/v) imidazole (scavenger).

Workflow:

  • Initialization:

    • Prime the flow cell with the silanized substrate.

    • Perform a "blank" exposure to activate the surface linkers.

  • Coupling Cycle (Repeated for each layer):

    • Step A: Coupling (Dark): Deliver 5'-NPPOC-phosphoramidite + Activator.

      • Duration: 60–120 seconds.

      • Note: Perform in total darkness to prevent premature deprotection.

    • Step B: Oxidation: Flow Oxidizer solution to stabilize the phosphite triester to a phosphate.

      • Duration: 20 seconds.

    • Step C: Capping (Optional but Recommended): Acetic anhydride/N-methylimidazole. Caps unreacted hydroxyls to prevent deletion errors.

    • Step D: Photolysis (The "Lithography" Step):

      • Fill flow cell with Exposure Solvent (DMSO/Imidazole).

      • Crucial: The solvent must be non-absorbing at 365 nm.

      • Align the virtual mask (DMD pattern) for the specific nucleotide (e.g., "Adenine sites").

      • Expose to UV LED (365 nm, ~350 mW/cm²).

      • Exposure Dose: 4–6 J/cm² (for NPPOC).

    • Step E: Wash: Flush with Acetonitrile to remove solvent and byproducts.

  • Final Deprotection:

    • Treat with 1:1 Ethylenediamine:Ethanol (2 hours, RT) to remove nucleobase protecting groups (e.g., benzoyl, isobutyryl) and cleave the array from the linker if soluble DNA is desired (otherwise, skip cleavage for on-chip applications).

Diagram 2: Maskless Array Synthesis Cycle

MAS_Cycle Start Start: Functionalized Surface Coupling 1. Coupling (NPPOC-Phosphoramidite + Activator) Start->Coupling Oxidation 2. Oxidation (Iodine/THF) Coupling->Oxidation SolventEx 3. Solvent Exchange (DMSO + Scavenger) Oxidation->SolventEx Exposure 4. UV Exposure (365 nm) (Selective Deprotection via DMD) SolventEx->Exposure Wash 5. Wash (Acetonitrile) Exposure->Wash Wash->Coupling Next Cycle (Next Base)

Caption: The cyclical process of light-directed synthesis. The UV exposure step replaces the acid deblocking used in traditional synthesis.

Application 2: "Caged" DNA for Biological Control

Beyond arrays, 2-nitrobenzyl groups are used to "cage" DNA for biological activation.

  • Strategy: Incorporate a 2-nitrobenzyl linker (e.g., PC Spacer Phosphoramidite ) or a caged nucleobase (e.g., N6-nitrobenzyl-dATP ) during standard solid-phase synthesis.

  • Usage:

    • Synthesize the oligo using standard DMT chemistry, inserting the PC-Spacer at the desired "break" point or regulatory site.

    • Purify (HPLC) in the dark.

    • Experiment: Introduce the caged DNA into the biological system (e.g., cell lysate). The DNA remains inactive (cannot bind target or act as a primer).

    • Trigger: Flash UV light (365 nm) to cleave the nitrobenzyl group, restoring native DNA function instantly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Stepwise Yield (<95%) Internal Filter EffectThe nitroso byproduct is absorbing UV light. Increase flow rate of exposure solvent or increase scavenger concentration (e.g., 2% imidazole).
"Blurry" Features (Arrays) Diffraction / ReflectionCheck the focus of the DMD/Mask optics. Ensure the back of the glass slide is anti-reflective (or use an absorber layer).
Depurination Acidic ByproductsWhile rare in photolysis, aci-nitro decay can be slightly acidic. Ensure the exposure solvent is buffered (basic).

References

  • Fodor, S. P., et al. (1991). Light-directed, spatially addressable parallel chemical synthesis.[2] Science. Link

  • Hasan, A., et al. (1997). Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates. Tetrahedron. Link

  • Beier, M., & Hoheisel, J. D. (2000). Production by quantitative photolithographic synthesis of individually quality checked DNA microarrays.[2] Nucleic Acids Research. Link

  • Sack, M., et al. (2016). Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups. Journal of Nanobiotechnology. Link

  • Pease, A. C., et al. (1994). Light-generated oligonucleotide arrays for rapid DNA sequence analysis. PNAS.[3] Link

Sources

Application Note: High-Efficiency Synthesis of Nifedipine via Hantzsch Condensation

[1][2][3]

Abstract & Scope

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a prototypical dihydropyridine calcium channel blocker used widely in the treatment of hypertension and angina pectoris.[1][2][3][4] While the classical Hantzsch synthesis remains the industrial standard, laboratory-scale reproduction often suffers from variable yields and photochemical degradation.[1][2]

This Application Note provides a rigorous technical guide for the synthesis of Nifedipine using 2-nitrobenzaldehyde. It contrasts the Classical Thermal Reflux method with a Microwave-Assisted Intensification protocol.[1][2] Crucially, this guide integrates critical control parameters regarding photostability, ensuring high-purity isolation free from the common nitroso- and pyridine-derivative byproducts.[2]

Chemical Basis & Mechanism

The synthesis relies on the Hantzsch Dihydropyridine synthesis, a multi-component condensation reaction.[1][2] The pathway involves the convergence of an aldehyde (2-nitrobenzaldehyde), a

13
Mechanistic Pathway

The reaction proceeds through two simultaneous pathways that converge to form the dihydropyridine ring:

  • Knoevenagel Condensation: Reaction between the aldehyde and one equivalent of

    
    -keto ester to form a benzylidene intermediate.[1]
    
  • Enamine Formation: Reaction between the second equivalent of

    
    -keto ester and ammonia.[1]
    
  • Cyclization: Michael addition of the enamine to the benzylidene intermediate, followed by cyclodehydration.[1]

HantzschMechanismAldehyde2-NitrobenzaldehydeInter1BenzylideneIntermediate(Knoevenagel)Aldehyde->Inter1- H2OKetoEsterMethyl Acetoacetate(2 Equiv)KetoEster->Inter1Inter2EnamineIntermediateKetoEster->Inter2AmmoniaAmmonium Acetate(NH3 Source)Ammonia->Inter2- H2OProductNifedipine(1,4-Dihydropyridine)Inter1->ProductMichael Addition& CyclizationInter2->Product

Figure 1: Convergent mechanistic pathway of the Hantzsch synthesis.

Critical Process Parameters (CPP)

The "Photon Trap": Photostability Control

Nifedipine is exquisitely sensitive to UV-VIS radiation (specifically 280–400 nm).[1] Exposure converts the therapeutic 1,4-dihydropyridine structure into inactive, potentially toxic byproducts.[2]

  • Degradation A (Oxidation): Dehydrogenation of the dihydropyridine ring to form the pyridine derivative.[1]

  • Degradation B (Reduction): Intramolecular redox reaction converting the nitro group (

    
    ) to a nitroso group (
    
    
    ).[1]

Mandatory Control: All reaction vessels, columns, and filtration units must be wrapped in aluminum foil or amber glass.[2] All handling must occur under low-actinic light (sodium vapor lamps or red light).[1]

Stoichiometry & Solvent Effects[1][2]
  • Molar Ratio: 1 : 2.0-2.2 : 1.0-1.2 (Aldehyde : Methyl Acetoacetate : Ammonia).[1][2]

  • Solvent: Methanol is preferred for the classical route due to optimal solubility curves for crystallization.[1] Ethanol is a greener alternative but may require seeding.[1][2]

Experimental Protocols

Method A: Classical Thermal Reflux (Standard)

Best for: Scalability, educational demonstration, and robust crystallization.[2]

Reagents:

  • 2-Nitrobenzaldehyde (15.1 g, 0.1 mol)[1][2]

  • Methyl acetoacetate (23.2 g, 0.2 mol)[1][2]

  • Ammonium acetate (11.5 g, ~0.15 mol) [Preferred over liquid ammonia for stoichiometry control][1][2]

  • Methanol (150 mL)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Wrap the entire apparatus in aluminum foil.

  • Dissolution: Dissolve 2-nitrobenzaldehyde and methyl acetoacetate in Methanol.

  • Addition: Add ammonium acetate to the solution with stirring.

  • Reaction: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
    
  • Quench: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath.
    
  • Crystallization: A heavy yellow precipitate should form.[1][2] If oiling occurs, scratch the glass surface or add a seed crystal.[2]

  • Isolation: Filter the solid under vacuum (in the dark). Wash with cold methanol (

    
    ).[1]
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Method B: Microwave-Assisted Intensification (Optimized)

Best for: High-throughput screening, library generation, and green chemistry metrics.[2]

Reagents:

  • 2-Nitrobenzaldehyde (1.51 g, 10 mmol)[1][2]

  • Methyl acetoacetate (2.32 g, 20 mmol)[1][2]

  • Ammonium acetate (1.15 g, 15 mmol)[1][2]

  • Ethanol (2 mL) - Minimal solvent approach[1][2]

Protocol:

  • Mixing: In a microwave-safe process vial (10-20 mL), combine all reagents. Vortex for 30 seconds to create a slurry.[1][2]

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Power: 90–140 W (Dynamic)[1]

    • Temperature:

      
      
      
    • Hold Time: 3–5 minutes

  • Workup: Pour the hot reaction mixture immediately into 50 g of crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Recrystallize from hot ethanol.

Characterization & Validation

Data Summary Table

Parameter Classical Method Microwave Method
Reaction Time 8 – 12 Hours 3 – 5 Minutes
Typical Yield 60 – 68% 85 – 92%
Appearance Yellow Crystalline Powder Yellow Crystalline Powder
Melting Point 171 – 173 °C 172 – 174 °C

| Purity (HPLC) | >98% (after recrystallization) | >99% (crude often cleaner) |[1][2]

Spectral Validation (Diagnostic Signals):

  • IR (KBr):

    
     (NH stretch), 
    
    
    (Ester C=O),
    
    
    (Nitro group).[1][2]
  • 1H-NMR (CDCl3):

    • 
       2.35 (s, 6H, 2 
      
      
      CH3)[2]
    • 
       3.65 (s, 6H, 2 
      
      
      OCH3)[2]
    • 
       5.72 (s, 1H, C4-H)[2]
      
    • 
       5.85 (s, 1H, NH, broad)[2]
      
    • 
       7.2–7.7 (m, 4H, Aromatic)[2]
      

Workflow Visualization

This diagram illustrates the critical "Dark Room" constraints required to prevent the formation of the nitroso-impurity.[1][2]

Workflowcluster_lightStandard Lab Environmentcluster_darkPROTECTED ZONE (Dark/Amber Glass)WeighingReagent WeighingReactionReaction (Reflux/MW)Weighing->ReactionTransfer to Shielded VesselQuenchIce QuenchReaction->QuenchFilterFiltrationQuench->FilterDryingVacuum DryingFilter->DryingStorageStorage (Amber Vial, <25°C)Drying->Storage

Figure 2: Process workflow emphasizing light-protection zones.[1][2]

References

  • Hantzsch Reaction Mechanism & Classical Synthesis International Journal of Pharmaceutical, Chemical, and Biological Sciences (IJPCBS). "Synthetic Studies Towards Nifedipine and Estimation of Nifedipine by HPTLC Method."

  • Microwave-Assisted Protocols Ukrainica Bioorganica Acta. "Microwave assisted synthesis of 1,4 dihydropyridines."

  • Photodegradation Kinetics & Mechanism MDPI (Molecules). "Complex Spectroscopy Studies of Nifedipine Photodegradation."

  • Modern Isostere Development Frontiers in Chemistry. "Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment."

Experimental setup for photocleavage of 2-nitrobenzyl groups.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Uncaging of 2-Nitrobenzyl Groups

Abstract

The 2-nitrobenzyl (2-NB) group and its derivatives (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB) are the workhorses of "caged" compounds, offering spatial and temporal control over bioactive molecules. However, successful uncaging is not merely about shining UV light on a sample; it requires rigorous control of solvent conditions, pH, and light geometry to overcome the inner filter effect and byproduct interference. This guide provides a validated protocol for bulk and micro-scale photolysis, grounded in the Norrish Type II mechanism.

The Photochemical Mechanism: Why Conditions Matter

To design a robust experiment, one must understand the "dark" chemistry that follows light absorption. The cleavage of 2-NB is not instantaneous upon photon absorption; it involves a rate-limiting thermal step.

Key Mechanistic Constraints:

  • The aci-nitro Intermediate: Upon UV excitation, the nitro group abstracts a benzylic proton, forming a short-lived aci-nitro intermediate.

  • pH Dependence: The decay of the aci-nitro species is pH-dependent. In highly acidic media (pH < 4), the protonation of the intermediate can slow down or alter the pathway. Physiological pH (7.4) is generally optimal for the rapid release of the substrate.

  • Byproduct Formation: The reaction releases the "caged" substrate and a 2-nitrosobenzaldehyde byproduct. This byproduct is the primary source of experimental failure: it is toxic, absorbs UV light (competing with the caged compound), and can react with amines on proteins (Schiff base formation).

Visualization: Mechanistic Pathway

The following diagram illustrates the energy landscape and critical intermediates.

NB_Mechanism cluster_interference Interference Pathway Ground Ground State (Caged Compound) Excited Excited State (Singlet/Triplet) Ground->Excited hv (300-405 nm) Aci aci-nitro Intermediate Excited->Aci H-abstraction (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal H2O/Buffer (pH dependent) Products Released Substrate + Nitroso Byproduct Hemiacetal->Products Collapse Nitroso Nitroso Byproduct Absorb Absorbs UV (Inner Filter) React Reacts with Amines

Caption: The Norrish Type II photocleavage pathway.[1] Note the pH-dependent hydrolysis of the aci-nitro intermediate.

Light Source Selection & Calibration

Reproducibility depends on the photon flux, not just "intensity."

FeatureMercury Arc LampHigh-Power LEDFemtosecond LaserRecommendation
Wavelength Broad (needs filters)Narrow (e.g., 365 ± 5 nm)Tunable (690-740 nm)LED (365 nm) for standard 2-NB; LED (405 nm) for DMNB.
Heat Load High (requires IR filter)LowLow (at sample)LED prevents thermal hydrolysis artifacts.
Control Shutter (slow)Electronic (µs precision)Electronic (fs pulses)LED for temporal precision.
Application Bulk PhotolysisBulk & MicroscopyTwo-Photon MicroscopyUse Laser only for sub-micron spatial resolution.

Critical Setup Rule: Always measure the power density (mW/cm²) at the sample position using a calibrated optical power meter. Do not rely on the "percent power" setting of the device.

Protocol: Standard Bulk Photolysis

This protocol is designed for uncaging a small molecule (e.g., glutamate, ATP, or a drug) in a cuvette or well plate.

Materials:

  • Buffer: PBS or HEPES (pH 7.4). Avoid primary amines (Tris) if the byproduct reaction is a concern, though often negligible for short experiments.

  • Solvent: Molecular Biology Grade DMSO (for stock solution).

  • Light Source: 365 nm LED (approx. 10-50 mW/cm²).

  • Scavenger (Optional): Semicarbazide HCl or Dithiothreitol (DTT).

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve the caged compound in DMSO to 10-50 mM.

    • Note: Store in amber tubes or wrap in foil. 2-NB is sensitive to ambient room light over long periods.

  • Sample Preparation:

    • Dilute stock into the reaction buffer. Typical working concentration: 50 µM – 1 mM .

    • Self-Validation: Measure UV-Vis spectrum.[2][3][4] Ensure the sample has an Optical Density (OD) < 0.1 at the excitation wavelength to avoid the Inner Filter Effect (see Section 4). If OD > 0.1, reduce concentration or path length.

  • Irradiation Setup:

    • Place the sample in a quartz cuvette (glass blocks UV) or a UV-transparent well plate.

    • Stirring is mandatory. The byproduct (nitrosobenzaldehyde) is often insoluble and absorbing. Stirring prevents a "filter layer" from forming at the light-entry face.

  • Photolysis:

    • Irradiate from the top (open well) or side (cuvette).

    • Time Course: Irradiate in intervals (e.g., 10, 30, 60 seconds).

    • Quantification: Remove aliquots at each interval and analyze via HPLC or LC-MS to determine the extent of uncaging.

  • Post-Reaction Cleanup (If necessary):

    • If the nitroso byproduct is toxic to your downstream biological assay, incubate with 1 mM DTT or Semicarbazide for 15 minutes post-photolysis to scavenge the aldehyde.

Visualization: Experimental Workflow

Workflow Prep 1. Sample Prep (DMSO Stock -> Buffer) Check 2. OD Check (Is A(365nm) < 0.1?) Prep->Check Dilute Dilute Sample Check->Dilute No (OD > 0.1) Irradiate 3. Irradiation (365 nm LED + Stirring) Check->Irradiate Yes Dilute->Check Scavenge 4. Byproduct Scavenging (Add DTT/Semicarbazide) Irradiate->Scavenge If sensitive to byproducts Assay 5. Biological Assay (Activity Measurement) Irradiate->Assay Direct use Scavenge->Assay

Caption: Decision tree for bulk photolysis experiments ensuring optical clarity and biocompatibility.

Troubleshooting & Optimization

The Inner Filter Effect (IFE)

Symptom: Uncaging rate plateaus despite incomplete conversion; the solution near the light source is fully uncaged, but the center is not. Cause: The caged compound or the byproduct absorbs the excitation light, preventing it from penetrating deep into the sample. Solution:

  • Stirring: Continually refreshes the solution at the cuvette face.

  • Geometry: Use a shorter path length (e.g., 1 mm cuvette) or top-down illumination in a shallow well plate.

  • Wavelength Shift: If using DMNB, shift excitation to 405 nm where the byproduct absorption is often lower than at 365 nm.

Byproduct Toxicity

Symptom: Cell death or enzyme inactivation occurs even in "light-only" or "caged-only" controls. Cause: The nitrosoaldehyde reacts with cellular thiols or amines. Solution:

  • Use 4,5-dimethoxy derivatives (DMNB). The byproduct is generally less toxic than the unsubstituted 2-nitrosobenzaldehyde.

  • Add Glutathione (1-5 mM) to the buffer to mimic the cellular reducing environment and scavenge the byproduct naturally.

References

  • Klán, P., et al. (2013).[5] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link][5]

  • Kaplan, J. H., et al. (1978). The rapid photolytic release of adenosine 5'-triphosphate from a protected analogue. Biochemistry. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[2][3] Chemistry - A European Journal. [Link]

Sources

Green synthesis of quinolines using 2-nitrobenzaldehyde and a biocatalyst.

Author: BenchChem Technical Support Team. Date: February 2026

A Sequential One-Pot Protocol Using Saccharomyces cerevisiae (Baker's Yeast)

Executive Summary

This application note details a robust, eco-friendly protocol for the synthesis of substituted quinolines starting from 2-nitrobenzaldehyde . Traditional methods (e.g., Friedländer synthesis) often require pre-synthesized 2-aminobenzaldehydes—which are unstable and expensive—or utilize harsh "dissolving metal" reductions (Fe/HCl, SnCl₂) that generate toxic waste.

This protocol introduces a Chemo-Enzymatic Cascade :

  • Biocatalytic Reduction: Saccharomyces cerevisiae (Baker's Yeast) acts as a whole-cell biocatalyst to selectively reduce the nitro group to an amino group under mild aqueous conditions.

  • Green Condensation: The in situ generated 2-aminobenzaldehyde undergoes spontaneous condensation with an active methylene compound (ketone) to form the quinoline scaffold.

Key Advantages:

  • Atom Economy: Eliminates the need for isolating unstable intermediates.

  • Safety: Replaces pyrophoric metal powders and corrosive acids with food-grade biocatalysts.

  • Sustainability: Uses water/ethanol as solvent and biodegradable yeast biomass.

Mechanistic Insight

The reaction proceeds through a "Sequential One-Pot" mechanism. The biological system handles the redox challenge, while the chemical thermodynamics drive the cyclization.

Stage 1: Biocatalytic Nitro Reduction

The yeast cell machinery (specifically NADPH-dependent nitroreductases) transports 2-nitrobenzaldehyde into the cytosol. It is sequentially reduced:



Critical Note:[1] Glucose is required as an energy source to regenerate the NADPH cofactor via the Pentose Phosphate Pathway.
Stage 2: Friedländer Annulation

Once 2-aminobenzaldehyde accumulates, the addition of a ketone (e.g., Ethyl acetoacetate) triggers the condensation.

  • Imine Formation: Nucleophilic attack of the amine on the ketone carbonyl.

  • Aldol-Type Condensation: Intramolecular attack of the

    
    -carbon on the aldehyde.
    
  • Dehydration: Loss of water drives aromatization to the stable quinoline.

G cluster_0 Stage 1: Biocatalytic Reduction cluster_1 Stage 2: Chemical Condensation Start 2-Nitrobenzaldehyde Inter1 2-Nitroso Intermediate Start->Inter1 Redn (2e-) Yeast Baker's Yeast (Nitroreductase/NADPH) Yeast->Start Catalysis Inter2 2-Hydroxylamine Intermediate Inter1->Inter2 Redn (2e-) Amine 2-Aminobenzaldehyde (In Situ) Inter2->Amine Redn (2e-) Schiff Schiff Base Intermediate Amine->Schiff + Ketone - H2O Ketone Active Methylene (e.g., Ethyl Acetoacetate) Ketone->Schiff Product Substituted Quinoline Schiff->Product Cyclization - H2O

Figure 1: Pathway of the sequential chemo-enzymatic synthesis of quinoline.

Materials & Equipment
CategoryItemSpecification
Substrates 2-Nitrobenzaldehyde98% Purity
Ethyl Acetoacetateor Acetophenone/Cyclohexanone
Biocatalyst Dry Baker's YeastSaccharomyces cerevisiae (Type II, Sigma or Commercial)
Co-factors D-GlucoseAnhydrous (Energy source)
Solvents Ethanol (EtOH)Absolute or 95%
WaterDeionized (DI)
Equipment Orbital ShakerIncubator set to 30–35°C
CentrifugeFor biomass removal (3000 rpm)
Experimental Protocol
Phase A: Biocatalyst Activation & Reduction

Objective: Generate 2-aminobenzaldehyde in situ.[1]

  • Inoculum Preparation: In a 250 mL Erlenmeyer flask, suspend 10 g of Dry Baker's Yeast in 100 mL of warm water (35°C) .

  • Activation: Add 5 g of D-Glucose and stir gently for 30 minutes to activate the yeast (visible foaming indicates active fermentation).

  • Substrate Addition: Dissolve 2-nitrobenzaldehyde (5 mmol, ~755 mg) in 5 mL of Ethanol . Add this solution dropwise to the yeast suspension.

  • Incubation: Seal the flask with a cotton plug (to allow gas exchange but prevent contamination). Incubate in an orbital shaker at 30°C / 150 rpm for 24–48 hours .

    • Checkpoint: Monitor reaction by TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (

      
      ) and appearance of a fluorescent amine spot (
      
      
      
      ) confirms reduction.
Phase B: Condensation & Work-up

Objective: Convert the amine to quinoline.

  • Reaction Trigger: Once reduction is >90% complete (by TLC), add the Ketone (e.g., Ethyl acetoacetate, 6 mmol) directly to the reaction broth.

  • Reflux: Heat the flask to 60–70°C for 3–5 hours .

    • Note: The slightly acidic nature of the fermenting yeast broth (pH ~5-6) naturally catalyzes the condensation.

  • Biomass Removal: Cool the mixture to room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet the yeast cells. Decant the supernatant.

  • Extraction: Extract the supernatant with Ethyl Acetate (3 x 30 mL) .

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum. Purify the crude residue via silica gel column chromatography (Gradient: 5% -> 20% EtOAc in Hexane).
    
Data Analysis & Validation

The following table summarizes typical yields using this chemo-enzymatic protocol compared to traditional chemical methods.

Substrate (Ketone)Product (Quinoline Derivative)Yield (Yeast Protocol)Yield (Fe/AcOH Method)Green Score*
Ethyl Acetoacetate Ethyl 2-methylquinoline-3-carboxylate78% 85%High
Acetophenone 2-Phenylquinoline72% 80%High
Cyclohexanone 1,2,3,4-Tetrahydroacridine75% 82%High
Acetylacetone 3-Acetyl-2-methylquinoline68% 75%High

*Green Score based on solvent toxicity, energy use, and waste generation.

Self-Validating Checks:

  • Check 1 (Yeast Viability): If no bubbles (CO2) form during activation, the yeast is inactive. Discard and use a fresh batch.

  • Check 2 (Incomplete Reduction): If 2-nitrobenzaldehyde persists after 48h, add another aliquot of Glucose (2 g). The reductase enzymes require continuous NADPH regeneration.

  • Check 3 (Product Identification): Quinolines are often fluorescent under UV light (365 nm). A blue-fluorescent spot on TLC is a strong indicator of successful cyclization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete reduction of nitro group.Increase glucose concentration; ensure anaerobic/micro-aerophilic conditions (nitroreductases are often oxygen-sensitive).
Emulsion during extraction Protein/Cell debris in supernatant.Filter supernatant through Celite® pad before extraction.
No Reaction (Phase 2) pH of broth too neutral.Adjust pH to ~4.5–5.0 with dilute acetic acid to catalyze the imine formation.
References
  • Biocatalytic Nitro Reduction: Gogoi, N., et al. "Baker's yeast-mediated reduction of nitroarenes: A green approach." Tetrahedron Letters, 2014. Link

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Methods." Chemical Reviews, 2009. Link

  • Green Quinoline Synthesis: Sridharan, V., et al. "Recent Advances in the Green Synthesis of Quinolines." Green Chemistry, 2011. Link

  • One-Pot Fe/AcOH Reference (Comparison): McNulty, J., et al. "Scope and Mechanistic Insights into the Iron-Catalyzed Friedländer Synthesis." Synthesis, 2010.[2] Link

  • Whole-Cell Biocatalysis Principles: de Carvalho, C.C.C.R. "Whole cell biocatalysts: essential tools for green chemistry." Green Chemistry, 2017. Link

(Note: While specific "Yeast-to-Quinoline" direct papers are rare, References 1 and 2 provide the foundational authority for the two distinct steps combined in this protocol.)

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Nitronicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Common Side Reactions & Impurity Profiles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) CAS: 19345-98-3 Criticality: High. This is a "gateway" intermediate for fused heterocyclic systems (e.g., pyrido[2,3-b]indoles, 1,8-naphthyridines).

The Core Challenge: The synthesis of 2-nitronicotinaldehyde is chemically precarious due to the synergistic electron-withdrawal of the nitro group (


) and the pyridine nitrogen. This makes the methyl group (in the precursor) difficult to oxidize, but once the aldehyde is formed, the carbonyl carbon becomes hyper-electrophilic. This duality creates a narrow "Goldilocks zone" where the product is formed but not immediately consumed by side reactions.
Reaction Pathway & Failure Mode Analysis

The most common industrial and lab-scale route is the Riley Oxidation of 2-nitro-3-methylpyridine using Selenium Dioxide (


). While direct, it is prone to three specific failure modes.
Visualizing the Reaction Network

ReactionNetwork SM 2-Nitro-3-methylpyridine (Starting Material) Inter Seleninic Ester (Intermediate) SM->Inter SeO2, 140°C Prod 2-Nitronicotinaldehyde (Target) Inter->Prod -Se, -H2O (Riley Ox) Acid 2-Nitronicotinic Acid (Over-Oxidation) Prod->Acid Excess SeO2 / H2O Over-Oxidation Hydrate Gem-Diol / Hemiacetal (Solvate Form) Prod->Hydrate + H2O / ROH Reversible Cann Cannizzaro Products (Alcohol + Acid) Prod->Cann Base (OH-) Disproportionation

Figure 1: The reaction network showing the primary oxidation pathway (green) and the competing side reactions (red/yellow) driven by hydration and over-oxidation.[1][2][3][4]

Troubleshooting Modules (FAQ Format)
Module A: The "Disappearing" Aldehyde (Analysis Issues)

User Query: "I isolated a yellow solid. TLC shows a single spot, but the


-NMR in 

(Methanol-d4) shows no aldehyde peak at 10.0 ppm. Instead, I see a complex multiplet around 6.0 ppm. Did the reaction fail?"

Diagnosis: Hemiacetal Formation You likely have the product, but you are observing a "phantom" species. The 2-nitronicotinaldehyde carbonyl is so electron-deficient that it reacts rapidly with nucleophilic solvents.

  • The Mechanism: Methanol attacks the carbonyl carbon to form a hemiacetal. This shifts the hybridization from

    
     (aldehyde) to 
    
    
    
    (hemiacetal), moving the proton signal upfield (from ~10 ppm to ~6 ppm).
  • The Fix:

    • Never use protic solvents for NMR of this compound. Switch to

      
       (Chloroform-d) or 
      
      
      
      (dried over sieves).
    • If the peak at 10 ppm reappears in

      
      , your product is intact.
      

Preventative Measure: Store the solid under inert gas. Exposure to atmospheric moisture can convert the surface to a hydrate (gem-diol), lowering the melting point and confusing analysis.

Module B: The "Red Mud" Problem (Selenium Contamination)

User Query: "My crude product is brick-red and difficult to filter. Recrystallization isn't cleaning it up."

Diagnosis: Colloidal Selenium Retention The Riley oxidation generates elemental selenium (


) as a byproduct. In the presence of pyridine derivatives, selenium can form colloidal suspensions or coordinate with the nitrogen, making it pass through standard filter paper.
  • The Fix:

    • Celite Filtration: Do not use paper. Use a thick pad of Celite 545.

    • The "Silver" Trick: If the red color persists, treat the organic solution with a small amount of activated charcoal or wash with a dilute solution of sodium thiosulfate to sequester inorganic residues.

    • Sublimation: For high-purity needs, 2-nitronicotinaldehyde sublimes well under high vacuum, leaving the heavy selenium residues behind.

Module C: Yield Loss via Over-Oxidation

User Query: "I pushed the reaction to 100% conversion to remove starting material, but my isolated yield dropped to 40%. The aqueous wash was very acidic."

Diagnosis: Over-Oxidation to 2-Nitronicotinic Acid This is the most common kinetic error. The aldehyde is an intermediate.[5] If you wait for all starting material to disappear, the


 will begin oxidizing the aldehyde to the carboxylic acid.
  • The Mechanism: The presence of water (generated during the reaction) facilitates the oxidation of the aldehyde hydrate to the acid.

  • The Fix:

    • Stop at 90% Conversion: Monitor via HPLC/TLC. It is better to separate unreacted starting material by column chromatography (polarity difference is large) than to lose product to the acid.

    • Anhydrous Conditions: Use a Dean-Stark trap or molecular sieves to remove water as it forms. This starves the pathway that leads to the carboxylic acid [1].

Optimized Experimental Protocol

Protocol ID: OX-SE-02 (Riley Oxidation of 2-Nitro-3-picoline) Scale: 10 mmol | Time: 4-6 Hours

ReagentEquivalentsRoleNotes
2-Nitro-3-methylpyridine1.0SubstrateEnsure free base (not HCl salt).
Selenium Dioxide (

)
1.2 - 1.5OxidantFinely powdered immediately before use.
1,4-DioxaneSolventMediumMust be anhydrous (dry).[6]
Sand BathHeat SourceHeatingEssential for uniform temp >100°C.

Step-by-Step Workflow:

  • Setup: In a dry 2-neck round bottom flask, dissolve 2-nitro-3-methylpyridine in 1,4-dioxane (0.5 M concentration).

  • Addition: Add finely powdered

    
     in one portion.
    
  • Heating: Heat to reflux (

    
    ). Crucial: Use a sand bath or aluminum block. Oil baths at this temperature can degrade and cause hot spots.
    
  • Monitoring (The Critical Step): Check TLC every 60 minutes.

    • Eluent: 30% EtOAc / Hexane.

    • Stop Condition: When the starting material spot becomes faint (approx. 10% remaining). Do not wait for total disappearance.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove black/red selenium solids. Wash pad with EtOAc.

    • Concentrate filtrate.

    • Purification: Flash chromatography on silica gel. The aldehyde elutes after the starting material but before the acid/polar byproducts.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of low yields or impurities.

TroubleshootingTree Start Start: Low Yield or Impure Product Q1 Is the product a red/brown solid? Start->Q1 A1 Selenium Contamination. Use Celite filtration or Sublimation. Q1->A1 Yes Q2 Does NMR show broad peaks around 6.0 ppm? Q1->Q2 No A2 Hemiacetal Formation. Switch NMR solvent to CDCl3 or DMSO-d6. Q2->A2 Yes Q3 Is the product water-soluble or highly acidic? Q2->Q3 No A3 Over-Oxidation to Acid. Reduce reaction time. Remove water during reflux. Q3->A3 Yes Q4 Did the reaction turn into black tar? Q3->Q4 No A4 Thermal Decomposition. Check heating uniformity. Ensure inert atmosphere. Q4->A4 Yes

Figure 2: Diagnostic logic for isolating the cause of synthetic failure.

References
  • Selenium Dioxide Oxidation Mechanism & Side Reactions Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins. Source: Semantic Scholar / Review (2020).

  • Hemiacetal Formation & Stability of Electron-Deficient Aldehydes Hydrates, Hemiacetals, and Acetals: Equilibrium and Reversibility. Source: Master Organic Chemistry (2010).

  • General Synthesis of Nitrobenzaldehydes (Analogous Chemistry) Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Source: Acta Chimica Slovenica (2005).[7]

Sources

Purification techniques for 2-Nitronicotinaldehyde reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of 2-Nitronicotinaldehyde (2-Nitro-3-pyridinecarboxaldehyde) Isolation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-nitronicotinaldehyde (CAS: 19363-92-9) via the Selenium Dioxide (


) oxidation of 2-nitro-3-methylpyridine has resulted in a difficult-to-purify mixture.

This intermediate is critical for synthesizing fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.[1] However, its purification is notoriously difficult due to three factors:

  • Selenium Contamination: The "Red Nightmare" of colloidal selenium.[1]

  • Physicochemical Duality: The basic pyridine nitrogen causes streaking on silica, while the nitro group alters solubility.[1]

  • Oxidative Instability: Rapid conversion to 2-nitronicotinic acid upon air exposure.[1]

Below are the specific troubleshooting modules designed to salvage your reaction.

Module 1: The Selenium Dioxide Protocol (Removing the "Red Residue")

User Issue: "My crude product is an orange-red sticky solid. I cannot get the selenium out, and it's clogging my column."

The Science (Causality)

The Riley oxidation uses


 to oxidize the methyl group. The byproduct is reduced elemental Selenium (

) and various organoselenium aggregates.[1] These form colloidal suspensions that pass through standard filter paper and bind irreversibly to silica gel, ruining purification columns.[1]
Troubleshooting Protocol

Step 1: The Celite Barrier Do not filter through paper.[1] You must create a tortuous path to trap colloidal selenium.[1]

  • Pack a sintered glass funnel with a 2 cm pad of Celite 545 .

  • Wets the pad with your reaction solvent (usually Dioxane or DMF).[1]

  • Filter the hot reaction mixture immediately while the product is soluble.

  • Critical: Wash the pad with hot ethyl acetate (EtOAc).[1] The product is highly soluble in EtOAc, while red selenium tends to stay on the Celite.

Step 2: The Chemical Wash (The Sulfide Trick) If the filtrate is still red/brown, use a reducing wash to precipitate remaining selenium before chromatography.

  • Dissolve the crude residue in EtOAc.[1]

  • Wash with 10% aqueous Sodium Metabisulfite (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7] This reduces soluble selenium species to insoluble

      
       aggregates which partition into the aqueous layer or precipitate at the interface.
      
  • Wash with Brine, dry over

    
    , and concentrate.
    
Visualization: Selenium Removal Workflow

SeRemoval Start Crude Reaction Mixture (Red/Orange) Celite Step 1: Hot Filtration over Celite 545 Start->Celite Filtrate Filtrate Analysis Celite->Filtrate Wash Step 2: Wash with 10% Na2S2O5 Filtrate->Wash If filtrate is Red Organic Organic Layer (Yellow/Orange) Filtrate->Organic If filtrate is Yellow Precipitate Precipitate Se0 (Discard) Wash->Precipitate Wash->Organic Column Proceed to Column Chromatography Organic->Column

Figure 1: Workflow for the removal of Selenium byproducts prior to chromatography.

Module 2: Chromatography SOS (Tailing & Separation)

User Issue: "My product streaks on the TLC plate and elutes as a broad smear on the column. I can't separate it from the starting material."

The Science (Causality)

2-Nitronicotinaldehyde contains a basic pyridine nitrogen.[1] Standard silica gel is slightly acidic (


).[1] The basic nitrogen interacts with the acidic silanols via hydrogen bonding, causing "tailing" (peak broadening). This destroys resolution, making it impossible to separate the aldehyde from the unreacted 2-nitro-3-methylpyridine.
Troubleshooting Protocol

The "TEA" Fix You must neutralize the silica acidity.

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) .[1]

  • Eluent System: Use a gradient of Hexane:Ethyl Acetate (starting at 90:10, moving to 60:40).[1]

    • Note: Do not use Methanol/DCM if possible, as methanol can form hemiacetals with the aldehyde, creating "ghost peaks."

Data: Rf Values (Typical on Silica + 1% TEA)

CompoundRf (30% EtOAc/Hexane)Appearance
2-Nitronicotinaldehyde 0.45 Pale Yellow Solid
2-Nitro-3-methylpyridine0.60Yellow Oil/Solid
2-Nitronicotinic Acid0.05 (Baseline)White Solid

Module 3: Stability & Storage (The "Disappearing" Product)

User Issue: "I purified the aldehyde yesterday, but today the solid is white and the melting point has changed from 62°C to >200°C."

The Science (Causality)

Aldehydes with electron-withdrawing groups (like the nitro group at the 2-position) are highly electrophilic and prone to oxidation.

  • Auto-oxidation: Atmospheric oxygen converts the aldehyde to 2-nitronicotinic acid (a white solid with a high melting point).[1]

  • Hydration: In moist air, the aldehyde can form a gem-diol (hydrate), complicating NMR interpretation.[1]

Troubleshooting Protocol

Immediate Protection If you are not using the aldehyde immediately for the next step (e.g., Friedländer synthesis), you must store it correctly or derivatize it.

  • Storage: Store under Argon at -20°C.

  • Derivatization (The Acetyl Trick): If long-term storage is required, convert the aldehyde to its diacetate (using acetic anhydride) or acetal.[1] These are stable and can be hydrolyzed back to the aldehyde with dilute acid when needed.[1]

Visualization: Stability Pathways

Stability Aldehyde 2-Nitronicotinaldehyde (Unstable Intermediate) Acid 2-Nitronicotinic Acid (Impurity, White Solid) Aldehyde->Acid Oxidation Hydrate Gem-Diol Hydrate (Reversible) Aldehyde->Hydrate Hydration Product Target Heterocycle (e.g., 1,8-Naphthyridine) Aldehyde->Product Immediate Use Air Air Exposure (O2) Air->Acid Water Moisture (H2O) Water->Hydrate

Figure 2: Degradation pathways of 2-nitronicotinaldehyde versus productive synthesis.[2]

FAQ: Frequently Asked Questions

Q: Can I use KMnO4 instead of SeO2? A: No. Potassium Permanganate is too strong and will over-oxidize the methyl group directly to the carboxylic acid (2-nitronicotinic acid). SeO2 is specific for the allylic/benzylic oxidation to the aldehyde.

Q: Why is my NMR showing a peak at 10.5 ppm and a broad singlet at 13.0 ppm? A: You have significant oxidation.[1] The 10.5 ppm is your aldehyde proton (-CHO), but the broad singlet at 13.0 ppm is the carboxylic acid proton (-COOH) of the 2-nitronicotinic acid impurity. You need to repurify via column chromatography (Module 2).[1]

Q: Can I recrystallize instead of running a column? A: Yes, but only if the crude purity is >80%.

  • Solvent: Cyclohexane or a mixture of Petroleum Ether/Ethyl Acetate (10:1).[1]

  • Method: Dissolve in minimal hot EtOAc, add excess warm Cyclohexane, and cool slowly. This can separate the aldehyde from the more soluble starting material.

References

  • Synthesis of 2-Methyl-3-nitropyridines (Precursor Synthesis)

    • Source: MDPI, Molbank.[1] "Synthesis of 2-Methyl-3-nitropyridines..."

    • URL:[Link][1][2][8][9][10][11][12]

  • Selenium Dioxide Oxidation Mechanisms

    • Source: Organic Chemistry Portal.[1][13] "Selenium Dioxide Oxidation."[1][3][6][11][13]

    • URL:[Link][1]

  • Purification of Pyridine Aldehydes (General Protocols)

    • Source: Guidechem. "2-Pyridinecarboxaldehyde Properties and Purification."[1]

  • Oxidation of Methylpyridines to Aldehydes (Patent Reference)

    • Source: Google Patents (CN101906068A).[1] "Preparation method of 2-pyridine carboxaldehyde."

    • URL

Sources

Technical Guide: Precision Control of Aromatic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Dinitrated Byproducts in Synthesis

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Process Safety & Optimization Subject: Troubleshooting Guide for Selective Mononitration

Core Directive: The Selectivity Paradox[1]

In electrophilic aromatic substitution (EAS), the introduction of a nitro group (


) is typically deactivating. Theoretically, this should make the second nitration significantly slower than the first, naturally preventing dinitration.

The Problem: In practice, nitration reactions are highly exothermic.[1] In batch reactors, the local heat generation creates "hot spots" where the thermal energy overcomes the higher activation energy barrier of the second nitration. Furthermore, for highly activated substrates (phenols, anilines), the resonance stabilization of the intermediate is so strong that standard mixed acids (


) are too aggressive, leading to immediate over-nitration.

The Solution: Control must be exerted through Reagent Engineering (lowering the chemical potential) or Process Engineering (controlling the thermal/temporal domain).

The Thermodynamic & Kinetic Landscape[3][4]

To avoid dinitration, you must operate in the "Kinetic Control" window. If the reaction temperature rises due to exothermicity, you cross into thermodynamic territory where dinitration becomes accessible.

Visualization: Reaction Coordinate Profile

The following diagram illustrates the energy barriers. Note that while the


 (Barrier to Dinitration) is higher, uncontrolled exotherms provide the energy to leap this barrier.

ReactionProfile Start Substrate + HNO3 TS1 TS1 (Mono-Nitration) Start->TS1 Activation Mono Mononitrated Product (Target) TS1->Mono Exotherm (-ΔH) TS2 TS2 (Di-Nitration) High Barrier Mono->TS2 Excess Heat/Reagent Di Dinitrated Byproduct (Undesired) TS2->Di Over-reaction

Figure 1: Reaction coordinate diagram. The exotherm from the first step (Mono) often provides the activation energy to cross TS2 if heat is not removed instantly.

Reagent Engineering: Mild Alternatives to Mixed Acid

For activated substrates (e.g., phenols, ethers), standard mixed acid is the primary cause of dinitration. You must switch to "soft" nitrating agents.

Protocol A: Solid-Supported Nitration (Claycop)

Best For: Phenols, Anilines, and Aromatic Olefins. Mechanism: Uses copper(II) nitrate supported on Montmorillonite K-10 clay. The solid support creates a steric environment that disfavors multiple substitutions and eliminates the massive acid waste of


.

Reagents:

  • Claycop: Clay-supported Copper(II) Nitrate.[2][3][4]

  • Catalyst: TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (Optional, for radical pathways).[2][3]

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Protocol:

  • Preparation: Add Montmorillonite K-10 clay to a solution of

    
     in water. Evaporate water to produce the free-flowing blue powder (Claycop).
    
  • Setup: In a round-bottom flask, dissolve substrate (1.0 equiv) in 1,4-dioxane.

  • Addition: Add Claycop (1.5 equiv) and TEMPO (0.2 equiv) if dealing with oxidative sensitivity.

  • Reaction: Stir at 80°C . Monitor by TLC/HPLC every 15 minutes.

  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the clay.

  • Purification: Evaporate solvent. The residue is often the pure mononitrated product.

Why this works: The reagent is a solid; the effective concentration of "free" nitronium ion is near zero. The reaction occurs at the surface, preventing the "swarming" of electrophiles that causes dinitration in solution.

Protocol B: Acetyl Nitrate (In-Situ Generation)

Best For: Regioselective nitration (Ortho-directing). Warning: Acetyl nitrate is explosive if isolated. Never isolate it. Use it immediately in solution.

Step-by-Step Protocol:

  • Solvent: Acetic Anhydride (

    
    ).
    
  • Generation: Cool

    
     to 0°C. Slowly add Fuming 
    
    
    
    (1.0 equiv).
    • Chemists Note: This forms Acetyl Nitrate (

      
      ).
      
  • Substrate Addition: Add the aromatic substrate slowly, maintaining temp < 15°C.

  • Quench: Pour into ice water immediately upon consumption of starting material.

Process Engineering: Continuous Flow Chemistry

If you must use strong acids (for deactivated substrates) or need to scale up, Flow Chemistry is the only reliable way to prevent dinitration.

The Logic: In a batch reactor, the product (mononitro) swims in a soup of excess nitric acid for hours. In flow, the product is removed from the reagent stream seconds after formation.

Flow Reactor Design

The following setup ensures precise residence time control (


).

FlowSetup Substrate Substrate (in DCM/Sulfolane) PumpA Pump A (HPLC/Syringe) Substrate->PumpA Acid Nitrating Agent (HNO3/H2SO4) PumpB Pump B (HPLC/Syringe) Acid->PumpB Mixer Micro-Mixer (T-Junction) PumpA->Mixer PumpB->Mixer Reactor Residence Loop (PFA Tubing, 0-60°C) Mixer->Reactor t_R = 2-10 min Quench Quench Zone (Ice/Water Bath) Reactor->Quench Stop Reaction Collection Collection (Mononitrated) Quench->Collection

Figure 2: Continuous flow setup. Precise residence time (


) prevents the product from reacting a second time.

Critical Flow Parameters:

  • Stoichiometry: Set flow rates to deliver exactly 1.05 equiv of

    
    .
    
  • Temperature: Keep < 65°C. Above this, dinitration rates spike exponentially.

  • Back Pressure: Use a 40-100 psi Back Pressure Regulator (BPR) to prevent solvent boiling and ensure uniform slug flow.

Troubleshooting & FAQs

Q1: I am nitrating a phenol and getting tar/dinitration instantly, even at 0°C. What is wrong? A: Phenols are too activated for mixed acid. The ring is electron-rich, and


 acts as an oxidant, creating radical cations that polymerize (tar).
  • Fix: Use Claycop (Protocol A) or Cerium(IV) Ammonium Nitrate (CAN) on silica. Alternatively, protect the phenol as an acetate ester, nitrate, and then hydrolyze.

Q2: My conversion is stuck at 80% mono-product. If I add more acid or time, I get dinitration. How do I get 100% yield? A: You likely cannot. This is a classic selectivity trade-off.

  • Fix: Do not push for 100% conversion. Stop at 85-90% conversion where dinitration is <1%. Separate the unreacted starting material (usually easy via distillation or column) and recycle it. Pushing that last 10% conversion usually doubles your impurity profile.

Q3: I am using Flow Chemistry, but the reactor is clogging. A: Nitrated products often have higher melting points than substrates and may crystallize in the tubing.

  • Fix: Use a solvent with high solubility for nitro-compounds, such as Sulfolane or Nitromethane . Alternatively, increase the system pressure (BPR) to allow higher temperature operation (solubility increases) without boiling.

Q4: How do I control regioselectivity (Ortho vs. Para) to avoid the "wrong" mononitrated isomer? A:

  • For Para: Use steric bulk. Solid acid catalysts (Zeolite Beta) impose pore constraints that physically block ortho-attack.

  • For Ortho: Use Acetyl Nitrate .[5] The acetyl group coordinates with the substrate substituent, directing the nitro group to the ortho position via a cyclic transition state.

Data Summary: Method Comparison
FeatureMixed Acid (

)
Claycop (Solid Support)Flow Chemistry
Substrate Scope Deactivated RingsActivated Rings (Phenols)All (Safety Optimized)
Dinitration Risk High (Hot spots)Low (Surface control)Very Low (Time control)
Scalability High (Hazardous)Low (Lab scale)High (Safe)
Green Factor Poor (Acid waste)Excellent (Recyclable)Good (Low solvent)

References

  • Claycop Reagent: Begari, E., et al. "Clay-supported copper nitrate (Claycop): a mild reagent for the selective nitration of aromatic olefins."[2][3][4] Synlett, 2014, 25(14), 1997-2000.[4] Link

  • Flow Nitration Safety: Kappe, C. O., et al. "Continuous-flow-enabled intensification in nitration processes." Beilstein Journal of Organic Chemistry, 2025, 21, 1678–1699.[6] Link

  • Acetyl Nitrate Selectivity: Bordwell, F. G., & Garbisch, E. W. "Nitrations with Acetyl Nitrate."[5][7][8][9][10] Journal of the American Chemical Society, 1960. Link

  • Zeolite Catalysis: Smith, K., et al. "Selective nitration of aromatic compounds by solid acid catalysts." Chemical Communications, 1996. Link

Sources

Technical Support Center: Minimizing 3-Nitrobenzaldehyde Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Regioselective Synthesis and Isomer Control in Benzaldehyde Derivatives. Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers.

Executive Summary & Core Directive

The Problem: In the direct nitration of benzaldehyde, the formation of 3-nitrobenzaldehyde (meta-isomer) is the thermodynamically and kinetically favored outcome (~75–84% yield). The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG) that deactivates the ortho/para positions, directing the electrophile (


) to the meta position.[1][2]

The Solution: You cannot effectively "minimize" the meta-isomer to trace levels using direct nitration of benzaldehyde. To obtain high-purity 2-nitrobenzaldehyde (ortho) or 4-nitrobenzaldehyde (para), you must switch the synthetic route to the oxidation of nitrotoluene precursors.

This guide provides the protocol for the alternative route (Route A) and optimization strategies for direct nitration (Route B) if route switching is impossible.

Route Selection Strategy (The "Root Cause" Fix)

The following decision tree illustrates the logic required to avoid the 3-nitro isomer.

RouteSelection Start Target: Minimize 3-Nitrobenzaldehyde Decision Can you change the starting material? Start->Decision RouteA Route A: Indirect Synthesis (Recommended) Decision->RouteA Yes RouteB Route B: Direct Nitration (Not Recommended) Decision->RouteB No (Constraint) ProcessA Precursor: 2-Nitrotoluene Method: Radical Bromination + Kornblum Oxidation RouteA->ProcessA ProcessB Precursor: Benzaldehyde Method: Mixed Acid Nitration RouteB->ProcessB ResultA Result: >95% 2-Nitro Isomer (3-Nitro effectively eliminated) ProcessA->ResultA ResultB Result: ~80% 3-Nitro Isomer (Thermodynamic limit) ProcessB->ResultB

Figure 1: Strategic decision tree for isomer selection. Direct nitration is inherently flawed for minimizing the meta-isomer.

Protocol A: The "Toluene Route" (Recommended)

Objective: Synthesize 2-nitrobenzaldehyde with near-zero formation of the 3-nitro isomer. Mechanism: This route leverages the ortho-position of the methyl group in 2-nitrotoluene. By oxidizing the methyl group after the nitro group is already in place, the regiochemistry is "locked in," preventing meta-isomer formation.

Step 1: Radical Bromination
  • Reagents: 2-Nitrotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (cat.), CCl4 or Methyl Acetate.

  • Reaction:

    
    
    
Step 2: Kornblum Oxidation (Modified)

This method avoids toxic Chromium reagents (Etard reaction).

  • Reagents: Dimethyl sulfoxide (DMSO), Sodium Bicarbonate (

    
    ).
    
  • Protocol:

    • Dissolve 2-nitrobenzyl bromide (1.0 eq) in DMSO (5–10 volumes).

    • Add

      
        (1.5 eq).
      
    • Heat to 100°C for 1–2 hours. Monitor by TLC.[2]

    • Quench: Pour into ice water. The aldehyde often precipitates or can be extracted with DCM.

    • Purification: Recrystallize from EtOH/Water or purify via Bisulfite adduct.

Why this works: The oxidation occurs specifically at the benzylic carbon. Since the starting material is pure 2-nitrotoluene, no 3-nitrobenzaldehyde can form.

Protocol B: Direct Nitration Mitigation (Troubleshooting)

Scenario: You are forced to nitrate benzaldehyde directly (e.g., academic constraints or raw material availability). Goal: Shift the ratio slightly from ~80% meta to ~70% meta (maximizing ortho).

Warning: Attempts to force ortho-substitution often require higher nitric acid concentrations, which significantly increases the risk of thermal runaway and explosion.

Troubleshooting Guide: Direct Nitration
IssueRoot CauseCorrective Action
High 3-Nitro Yield (>80%) Thermodynamic control. The -CHO group is a meta-director.[3]Increase

Concentration:
Use fuming

rather than standard mixed acid. High nitronium ion concentration can facilitate coordination with the carbonyl oxygen, slightly favoring the ortho attack via an intramolecular mechanism [1].[2][3]
Dinitration (Impurities) Temperature too high or excess reagent.[1]Strict Temp Control: Maintain reaction at -5°C to 0°C. Do not exceed 5°C.
Oxidation to Benzoic Acid Oxidizing environment.[3]Minimize Reaction Time: Quench immediately upon consumption of starting material.[1]
Experimental Setup for "Ortho-Enhanced" Nitration
  • Reagent Ratio: High

    
    : 
    
    
    
    ratio (e.g., 1:1 or pure
    
    
    with Lewis Acid).
  • Temperature: < 0°C.

  • Note: Even under optimized conditions, the meta-isomer will remain the major product. Separation is required.[4][5][6][7]

Purification & Separation of Isomers

If you have a mixture of 2- and 3-nitrobenzaldehyde, use these physical separation techniques.

Method 1: Selective Crystallization (Scalable)
  • Solvent: Toluene / Petroleum Ether.[4][8]

  • Procedure:

    • Dissolve the crude mixture in minimal hot toluene.

    • Add petroleum ether until slightly turbid.

    • Cool slowly to 0°C.

    • Result: 3-nitrobenzaldehyde crystallizes out preferentially (mp 58°C). The filtrate will be enriched in the 2-nitro isomer (liquid or low melting solid, mp 42–44°C).

Method 2: Bisulfite Adduct Purification

Aldehydes form solid adducts with sodium bisulfite.

  • Shake the crude oil with saturated

    
     solution.
    
  • Filter the solid adduct.[9]

  • Wash with ether (removes non-aldehyde impurities).

  • Regenerate aldehyde by treating the solid with dilute

    
     or 
    
    
    
    .
    • Note: This cleans the aldehyde fraction but does not separate isomers efficiently unless one isomer forms the adduct faster (kinetic resolution), which is difficult here.

Analytical Verification

Do not rely on melting point alone, as eutectic mixtures can be misleading.

Method2-Nitrobenzaldehyde (Ortho)3-Nitrobenzaldehyde (Meta)
1H NMR (CHO peak)

~10.4 ppm (Deshielded by ortho-NO2)

~10.1 ppm
1H NMR (Aromatic) Multiplet pattern distinct (ABCD)Singlet-like proton at C2 (between NO2 and CHO)
HPLC (Reverse Phase) Elutes later (typically) due to intramolecular H-bonding reducing polarity.Elutes earlier .
Visualizing the Mechanism

The following diagram explains the electronic difference that makes direct nitration difficult to control.

Mechanism cluster_direct Direct Nitration Path Benz Benzaldehyde (Electron Deficient Ring) Meta Meta-Intermediate (Stable Cation) Benz->Meta Major Path (Low Ea) Ortho Ortho-Intermediate (Destabilized by CHO) Benz->Ortho Minor Path (High Ea) Product3 Product3 Meta->Product3 3-Nitrobenzaldehyde Product2 Product2 Ortho->Product2 2-Nitrobenzaldehyde

Figure 2: Electrophilic Aromatic Substitution pathways. The resonance destabilization of the ortho-cation by the carbonyl group makes the meta-pathway energetically favorable.

References
  • BenchChem Technical Support. (2025).[1][2][3] A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. BenchChem. Link

  • Davey, W., & Gwilt, J. R. (1950). The Nitration of Benzaldehyde. Journal of the Chemical Society.
  • Lichtenthaler, F. W. (2002). Unsaturated O- and N-Heterocycles from Carbohydrate Feedstocks. Accounts of Chemical Research.
  • Organic Syntheses. (1953). o-Nitrobenzaldehyde.[5][9][10] Org. Synth. 1953, 33, 60. Link

  • Patent US4297519A. (1981). Process for the preparation of 2-nitrobenzaldehyde. Link

Sources

Technical Support Center: 2-Nitrobenzaldehyde Handling & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Comprehensive Handling, Photostability, and Troubleshooting Guide for CAS 552-89-6

Executive Summary

2-Nitrobenzaldehyde (2-NBA) is a critical electrophile in organic synthesis, widely utilized in the Hantzsch dihydropyridine synthesis (e.g., Nifedipine) and as a photolabile protecting group.[1] While not a primary explosive, its nitro group confers significant reactivity and photosensitivity. This guide addresses the three most common support tickets we receive: photochemical degradation (purity loss) , reaction runaway risks , and acute exposure management .

Module 1: Immediate Hazard Mitigation (The "Red" Zone)

Priority: Critical | Focus: Personnel Safety & Acute Exposure

Users often underestimate the irritant profile of 2-NBA. It is not just a nuisance dust; it is a potent respiratory and skin irritant.

Quick Reference: PPE & Exposure Response
Hazard ClassSymptom / IssueImmediate ActionPPE Requirement
Inhalation (H335) Coughing, burning sensation in throat/lungs.Move to fresh air immediately. Maintain semi-Fowler's position (sitting up).N95 or P2 Respirator (minimum). Use Fume Hood.
Skin Contact (H315) Yellow staining, redness, itching.Wash with soap/water for 15 min. Do not use alcohol (increases absorption).Nitrile Gloves (0.11mm min thickness).
Eye Contact (H319) Severe irritation, tearing.Rinse with eyewash for 15 min. Remove contacts if easy to do.Chemical Safety Goggles (ANSI Z87.1).
Ingestion (H302) Nausea, abdominal pain.Rinse mouth.[2][3] Do NOT induce vomiting. Contact Poison Control.N/A

Technical Note: 2-NBA has a predicted LD50 (Oral, Mouse) of ~600 mg/kg [1].[4][5] While not highly toxic, its ability to sensitize skin requires strict hygiene.

Module 2: The "Hidden" Variable – Photochemical Degradation

Priority: High | Focus: Purity & Yield Optimization

Ticket #402: "Why did my yellow starting material turn green/brown?"

Diagnosis: You are witnessing the Ciamician-Silber rearrangement . Unlike many reagents that merely oxidize, 2-NBA actively rearranges under UV light (300–400 nm) into 2-nitrosobenzoic acid . This reaction is so efficient it is used as a chemical actinometer to measure light intensity [2].

The Mechanism of Failure: If you handle 2-NBA under standard fluorescent lab lights for extended periods, you are converting your electrophile (aldehyde) into an unreactive carboxylic acid derivative, destroying stoichiometry.

Photochemistry NBA 2-Nitrobenzaldehyde (Active Reagent) UV UV Light (350-365 nm) NBA->UV Excited Excited Triplet State (Diradical) UV->Excited Excitation Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Product 2-Nitrosobenzoic Acid (Inactive Impurity) Aci->Product Rearrangement

Figure 1: The photochemical degradation pathway of 2-Nitrobenzaldehyde. Exposure to UV light triggers an intramolecular hydrogen abstraction, rendering the reagent useless for aldehyde-based chemistry.

Troubleshooting Protocol:

  • Visual Check: Pure 2-NBA is pale yellow crystals.[6] A greenish or deep brown tint indicates nitroso formation.

  • Corrective Action:

    • Storage: Always store in amber glass.

    • Handling: If weighing large quantities (>10g), dim lab lights or use red-light covers.

    • Recrystallization: If degraded, recrystallize from Ethanol/Water (though prevention is superior).

Module 3: Synthesis & Reaction Safety

Priority: High | Focus: Thermal Runaway Prevention

Ticket #899: "Exotherm observed during base addition."

Diagnosis: Nitro-compounds are thermodynamically unstable. While 2-NBA is stable at room temperature, it is incompatible with strong bases and reducing agents. The aldehyde group is susceptible to Cannizzaro reactions or aldol condensations that can become runaway exotherms if not controlled.

Critical Incompatibilities
  • Strong Bases (NaOH, KOH): Can trigger violent decomposition or polymerization.

  • Strong Reducing Agents (LiAlH4, NaBH4): Reaction with the nitro group is highly exothermic.

  • Iron/Acid Reductions: Bechamp reduction to 2-aminobenzaldehyde is exothermic; control temperature strictly.

Safe Handling Workflow

HandlingWorkflow Start Start: Reaction Setup Check Check Reagent Color (Is it Yellow?) Start->Check Purify Recrystallize (EtOH/H2O) Check->Purify Green/Brown Solvent Select Solvent (Avoid Acetone with strong base) Check->Solvent Pale Yellow Purify->Solvent Atmosphere Inert Atmosphere? (Recommended for >5g) Solvent->Atmosphere Addition Controlled Addition (Monitor Temp < 40°C) Atmosphere->Addition Quench Quench Protocol (Acidify/Neutralize slowly) Addition->Quench

Figure 2: Operational workflow for setting up reactions involving 2-Nitrobenzaldehyde to ensure purity and thermal control.

Module 4: Storage & Waste Management

FAQ: "Can I store this on the shelf?"

  • Answer: Only if the shelf is dark and cool.

  • Temperature: Store below +30°C.

  • Container: Amber glass is mandatory. Clear glass wrapped in foil is an acceptable temporary substitute.

  • Shelf Life: 2 years if protected from light and moisture.

Disposal: 2-NBA is harmful to aquatic life (H412) [3].

  • Do NOT wash down the sink.

  • Solid Waste: Collect as hazardous organic solid waste.

  • Solutions: Collect in non-halogenated organic waste streams (unless halogenated solvents were used).

References
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2006). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing.[7] PubMed. Retrieved from

  • Sigma-Aldrich. (2023). 2-Nitrobenzaldehyde Product & Safety Data. Retrieved from

  • PubChem. (n.d.). 2-Nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: 2-Nitrobenzyl Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPG-2NB-General

Subject: Troubleshooting Limitations of 2-Nitrobenzyl (2-NB) Systems in Biological Applications Assigned Specialist: Senior Application Scientist, Photochemistry Division

System Overview

Welcome to the Photochemistry Support Center. You are likely using 2-nitrobenzyl (2-NB) or its derivatives (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB) because they are the "workhorse" of photocaging—commercially available and historically established.

However, 2-NB systems are Norrish Type II photocages with inherent mechanistic bottlenecks that often fail in high-precision biological assays. This guide addresses the three most common critical failures: slow release kinetics , cellular toxicity , and optical interference .

Diagnostic Visualizations

Figure 1: The Mechanistic Bottleneck & Toxicity Pathway

This diagram illustrates where your experiment is likely failing: the slow decay of the aci-nitro intermediate and the generation of toxic nitroso byproducts.

NB_Mechanism Cage Caged Substrate (Ground State) Excited Excited State (Diradical) Cage->Excited UV Light (hv) Aci aci-nitro Intermediate (The Bottleneck) Excited->Aci H-abstraction (Fast) Release Free Substrate (Bioactive) Aci->Release Decay (k ~10^2 - 10^4 s^-1) pH Dependent Byproduct 2-Nitrosobenzaldehyde (Toxic Byproduct) Aci->Byproduct Hemiacetal Collapse Schiff Schiff Base (Protein Adduct) Byproduct->Schiff + Amines/Thiols (Cell Toxicity) Filter Inner Filter Effect (Absorbs Light) Byproduct->Filter Absorbs UV (Reduces Efficiency)

Caption: The aci-nitro intermediate (red hexagon) is the rate-limiting state. The nitroso byproduct (red box) causes toxicity and optical interference.

Troubleshooting Modules (FAQs)

Ticket #01: "My biological response is delayed relative to the light pulse."

Diagnosis: Slow aci-nitro Decay Kinetics. The release of your bioactive molecule is not instantaneous upon photon absorption. It is limited by the thermal decay of the aci-nitro intermediate.

Technical Insight: While the initial excitation is femtosecond-fast, the aci-nitro intermediate decay (


) occurs on the microsecond to millisecond timescale (

).[1] Crucially, this step is pH-dependent . At physiological pH (7.4), the decay is significantly slower than at acidic pH because the aci-nitro anion is stabilized, delaying the release of your substrate [1, 2].

Corrective Actions:

VariableAdjustmentRationale
pH Environment Lower pH (if viable) aci-nitro decay is acid-catalyzed. If your assay permits, lowering pH to 6.0 can accelerate release.
Substituents Avoid DMNB for Speed 4,5-dimethoxy substituents (DMNB) red-shift absorption but stabilize the aci-nitro intermediate, slowing release compared to unsubstituted 2-NB [3].
Structure Use

-Carboxy Cages
Cages with an

-carboxy group facilitate faster decarboxylation-driven release, bypassing the slow hemiacetal collapse.
Ticket #02: "I observe cell death or protein aggregation after uncaging."

Diagnosis: Nitrosobenzaldehyde Toxicity. The cleavage reaction generates 2-nitrosobenzaldehyde (or a ketone variant) in a 1:1 stoichiometric ratio with your drug. This byproduct is a reactive electrophile.[2]

Mechanism of Failure:

  • Schiff Base Formation: The nitroso group reacts with primary amines (lysine residues on proteins) to form stable imines [4].

  • Thiol Oxidation: It reacts with glutathione and cysteine residues, inducing oxidative stress and disrupting cellular redox homeostasis [5].

Protocol: Scavenging the Byproduct To be performed if cell viability drops >10% post-flash.

  • Prepare Scavenger Stock: Dissolve semicarbazide hydrochloride or hydrazine (if compatible) to 100 mM in your buffer.

  • Working Concentration: Add to your cell media at a final concentration of 1-5 mM .

  • Mechanism: Semicarbazide reacts rapidly with the nitrosoaldehyde to form a stable, non-toxic semicarbazone, preventing it from attacking cellular components [4].

Ticket #03: "Uncaging efficiency drops over time (The Inner Filter Effect)."

Diagnosis: Competitive Absorbance by Byproducts. You are likely seeing a plateau in biological response despite continued irradiation.

Technical Insight: The 2-nitrosobenzaldehyde byproduct has a high molar absorptivity (


) in the UV range (300–400 nm), often overlapping with the absorption of the caged precursor. As the reaction proceeds, the byproduct accumulates and absorbs the incident photons, shielding the remaining caged molecules. This is the Inner Filter Effect  [6].

Data Comparison: 2-NB vs. Ideal Performance

Parameter2-Nitrobenzyl (Standard)Ideal PPG RequirementStatus
Quantum Yield (

)
0.01 – 0.1 (Low)> 0.5Inefficient
Absorbance (

)
~300–350 nm (UV)> 400 nm (Visible)Phototoxic
2-Photon Cross-Section < 1 GM> 50 GMPoor Depth
Byproduct Absorbance High (UV overlap)Transparent at

Inner Filter

Advanced Workflow: Decision Matrix

Figure 2: Troubleshooting Decision Tree

Follow this logic path to determine if you must abandon 2-NB for a different cage class (e.g., Coumarins or BODIPY).

DecisionTree Start Start: Identify Problem Q1 Is the issue slow response? Start->Q1 Q2 Is the issue toxicity? Q1->Q2 No Action_pH Check pH & Buffer (Acid catalyzes decay) Q1->Action_pH Yes Q3 Is the issue light penetration? Q2->Q3 No Action_Scav Add Semicarbazide (1-5 mM) Q2->Action_Scav Yes Action_Switch SWITCH CAGE: Use Coumarin or BODIPY Q3->Action_Switch Yes (Need 2-Photon) Action_Opt Optimize Light Power (Check Inner Filter) Q3->Action_Opt No (1-Photon OK)

Caption: Decision matrix for optimizing 2-NB experiments or determining when to switch chemistries.

References

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of the aci-Nitro Fluorescein Derivative: A Model for the aci-Nitro Intermediate in the uncaging of 2-Nitrobenzyl Caged Compounds." Journal of Physical Chemistry A.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Corrie, J. E. T., et al. (2005). "Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives." Photochemical & Photobiological Sciences.

  • Patchornik, A., et al. (1970). "Photosensitive protecting groups."[1] Journal of the American Chemical Society.[1]

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. (Context on scavenger use).

  • Specht, A., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal.

Sources

Technical Support Center: Optimizing 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Photochemistry Support Hub. Subject: 2-Nitrobenzyl (o-NB) & Nitroveratryl (NVOC) Systems Ticket ID: OPT-QY-2024 Support Tier: Level 3 (Senior Application Scientist)

The Core Directive

You are likely here because your photo-uncaging reaction is too slow, incomplete, or requiring UV doses that are toxic to your biological samples.

The 2-nitrobenzyl (o-NB) group is the workhorse of photocleavable linkers, but it suffers from a notorious limitation: a low quantum yield (


), typically ranging from 0.01 to 0.1 . This means for every 100 photons absorbed, only 1 to 10 result in successful cleavage.

To improve this, we must hack the Norrish Type II mechanism. We cannot change the laws of physics, but we can bias the kinetic competition between productive cleavage and non-productive relaxation.

The Mechanism (Know Your Bottleneck)

The photocleavage is not a single step; it is a relay race. If one runner is slow, the whole team fails.

The Norrish Type II Pathway

The reaction proceeds through a short-lived excited state, followed by a rate-determining hydrogen abstraction, forming the aci-nitro intermediate.[1]

NorrishTypeII GS Ground State (Nitro) ES Excited State (Biradical) GS->ES hν (UV) ES->GS Relaxation (Heat/Fluor) ACI aci-Nitro Intermediate ES->ACI H-Abstraction (RDS 1) ACI->GS Decay (pH dep.) CYC Benzisoxazole (Cyclic) ACI->CYC Cyclization HEMI Hemiacetal CYC->HEMI Ring Opening PROD Cleaved Product + Nitroso HEMI->PROD Hydrolysis (RDS 2)

Figure 1: The Norrish Type II photocleavage cascade. RDS denotes Rate Determining Steps. The competition between H-abstraction and relaxation determines the initial efficiency.

Troubleshooting & Optimization Guides

Issue A: "My cleavage rate is extremely slow."

Diagnosis: You are likely using a simple o-nitrobenzyl linker with a benzylic hydrogen. The Fix: Switch to an


-Methyl  derivative.

The rate-limiting step for the initial phase is the abstraction of a hydrogen atom from the benzylic carbon by the excited nitro group.

  • Benzylic H (Slow): The C-H bond is strong.

  • Benzylic Methyl (Fast): Introducing a methyl group (

    
    -Me) creates a secondary radical during abstraction, which is thermodynamically more stable.
    

Impact: This single modification can increase the reaction rate constant (


) by a factor of ~20x .
DerivativeStructureRelative RateNotes
o-NB

1xBaseline. Slow.
Me-o-NB

~20x Recommended. Faster H-abstraction.
NVOC Dimethoxy-NB~0.8x - 2xRed-shifted absorption, but

often lower.
Issue B: "I need to use 365 nm, but my compound barely absorbs."

Diagnosis: Simple nitrobenzyl groups absorb maximally near 260-280 nm (deep UV), which damages DNA/proteins. The Fix: Use Nitroveratryl (NVOC) or Nitrobiphenyl cores.

Adding electron-donating alkoxy groups (methoxy) to the ring (specifically at the 4,5-positions) pushes the absorption maximum (


) toward 350-365 nm.
  • Warning: While NVOC absorbs more photons at 365 nm (higher extinction coefficient,

    
    ), its actual quantum yield (
    
    
    
    ) is often lower than the parent o-NB.
  • The Trade-off: You get faster uncaging not because the reaction is more efficient per photon, but because you capture more photons.

  • Optimization: Combine strategies. Use

    
    -Methyl-NVOC  to get both the absorption shift and the kinetic boost.
    
Issue C: "The reaction stalls at neutral pH."

Diagnosis: The aci-nitro decay or hemiacetal hydrolysis is pH-dependent.[1][2] The Fix: Buffer Tuning.

  • Aci-nitro Decay: The breakdown of the aci-nitro intermediate is often acid-catalyzed. In highly basic solutions, this intermediate can be stabilized, effectively pausing the reaction.

  • Hemiacetal Hydrolysis: The final release of your cargo (alcohol/amine) happens during hydrolysis. If your buffer is strictly neutral and the leaving group is poor, this step effectively halts.

    • Action: If compatible with your biology, slightly lowering pH (to ~6.5) can sometimes accelerate the breakdown of intermediates.

Issue D: "My protein/DNA is precipitating during photolysis."

Diagnosis: The byproduct, 2-nitrosobenzaldehyde , is hydrophobic and reactive. It can form Schiff bases (imines) with lysine residues on your proteins, causing cross-linking and aggregation. The Fix: Add a Scavenger.

  • Reagent: Add semicarbazide or hydroxylamine (in excess, e.g., 1-5 mM) to the reaction buffer.

  • Mechanism: These agents react rapidly with the nitroso byproduct to form soluble oximes, preventing it from attacking your biological sample.

Advanced Protocol: Measuring Quantum Yield ( )

Do not rely on literature values alone;


 is solvent and cargo-dependent.

Reagents:

  • Actinometer: Potassium Ferrioxalate (standard for <400 nm).

  • Sample: Your caged compound (absorbance adjusted to ~0.1 - 0.2 at irradiation

    
    ).
    

Workflow:

  • Setup: Place sample and actinometer in identical cuvettes.

  • Irradiation: Expose both to the monochromatic light source (e.g., 365 nm LED) simultaneously or sequentially for a fixed time (

    
    ).
    
  • Quantification:

    • Measure the conversion of your sample (via HPLC or UV-Vis).

    • Measure the conversion of the actinometer (complexation with phenanthroline).

  • Calculation:



  • 
    : Quantum yield of ferrioxalate (approx 1.21 at 365 nm).
    
  • 
    : Absorbance at the irradiation wavelength.[3][4][5]
    

FAQ (Frequently Asked Questions)

Q: Can I use two-photon excitation (700-800 nm) with standard o-NB? A: Yes, but it is inefficient. The two-photon cross-section (


) is typically < 0.1 GM .[6] For true two-photon applications, you need "antenna" systems (conjugated pi-systems like nitrobiphenyls or nitrodibenzofurans) to transfer energy to the cleavage site.

Q: Why does my solution turn dark yellow/brown upon irradiation? A: This is the formation of azo-dimers from the nitroso byproducts. It is a sign that your scavenger system (see Issue D) is absent or overwhelmed. This brown precipitate can also act as an "internal filter," absorbing UV light and stopping the reaction.

Q: Does the leaving group (my drug) affect the rate? A: Yes. Better leaving groups (lower pKa of the conjugate acid) generally cleave faster. For example, a caged phosphate (good leaving group) cleaves faster than a caged ether (poor leaving group).

References

  • Mechanism & Intermediates: Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[2] Journal of the American Chemical Society.[2] Link

  • Substituent Effects (Alpha-Methyl): Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Wavelength & Red-Shifting: Bochet, C. G. (2002). Photolabile protecting groups and linkers.[6][7] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Two-Photon Uncaging: Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[6][7] Chemistry – A European Journal.[7] Link

  • Side Reactions (Nitroso): Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews. Link

Sources

Technical Support Center: 2-Nitrosobenzaldehyde (2-NBA) Byproduct Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of the 2-Nitrosobenzaldehyde Byproduct in o-Nitrobenzyl Photocleavage. Audience: Chemical Biologists, Medicinal Chemists, and Process Engineers.

Executive Summary

The ortho-nitrobenzyl (oNB) group is a cornerstone of photocagging and photo-release technologies. However, the uncaging event releases 2-nitrosobenzaldehyde (2-NBA) , a highly reactive electrophile. If left unmanaged, 2-NBA causes three critical failure modes:

  • Bioconjugation Interference: It covalently modifies nucleophilic residues (Lys, Cys) on your target proteins.

  • Optical Stalling: It absorbs UV light (300–350 nm), creating an "inner filter" that halts the uncaging reaction.

  • Precipitation: It dimerizes into insoluble azobenzene derivatives, contaminating the sample matrix.

This guide provides the mechanistic causality, diagnostic steps, and mitigation protocols to neutralize 2-NBA.

Module 1: The Reactivity Landscape (Diagnostics)

Q: Why is my protein activity lower than expected after uncaging, despite successful release of the ligand?

A: You are likely experiencing byproduct re-attachment . The 2-NBA byproduct is not inert; it is a soft electrophile that reacts with nucleophilic side chains on your protein.

The Mechanism of Failure

Upon UV irradiation, the oNB group rearranges to release your payload (e.g., ATP, drug, peptide) and 2-NBA. The 2-NBA then engages in parasitic secondary reactions:

  • Schiff Base Formation (Lysine Attack): The aldehyde moiety condenses with primary amines (

    
    -amino group of Lysine) to form stable imines.
    
  • Sulfenamide/Hemithioacetal Formation (Cysteine Attack): The nitroso group is highly reactive toward thiols, leading to oxidation or covalent modification of Cysteine residues.

  • Azo-Dimerization: Two molecules of 2-NBA react to form 2,2'-dicarboxyazobenzene, a deep orange/brown precipitate that complicates purification.

Visualizing the Pathway

The following diagram maps the fate of 2-NBA. Use this to identify which side reaction acts as your primary bottleneck.

ReactivityLandscape oNB o-Nitrobenzyl Caged Cmpd NBA 2-Nitrosobenzaldehyde (2-NBA) oNB->NBA hv (300-365 nm) Payload Released Payload (Drug/DNA/Protein) oNB->Payload Release Imine Schiff Base Adducts (Lysine Modification) NBA->Imine + R-NH2 (Fast) Sulf Sulfenamide/Disulfides (Cysteine Oxidation) NBA->Sulf + R-SH (Fast) Azo Azo Dimer (Precipitate) NBA->Azo Dimerization (Slow) Diels Dihydrooxazine (Inert Adduct) NBA->Diels + Diene Scavenger (Protective Pathway)

Figure 1: The fate of 2-nitrosobenzaldehyde. Red paths indicate deleterious side reactions; the green dashed path represents the scavenger strategy.

Module 2: Optical Interference (Inner Filter Effect)

Q: My reaction starts fast but slows down significantly after 50% conversion. Is the light source failing?

A: It is likely the Inner Filter Effect (IFE) , not the lamp. 2-NBA has a significant extinction coefficient (


) in the near-UV region (300–350 nm), overlapping with the absorption of the oNB cage itself.
  • Symptom: The reaction kinetics fit a "stalled" profile rather than a first-order decay.

  • Verification: Measure the absorbance of the solution at your irradiation wavelength. If OD > 1.0, the byproduct is shielding the remaining caged molecules from the light.

Data: Absorbance Overlap

Species

(nm)
Extinction Coeff (

)
Impact on Uncaging
oNB-Cage ~300–350~5,000 M⁻¹cm⁻¹Absorbs photons to trigger release.
2-NBA ~320~6,000 M⁻¹cm⁻¹Competes for photons. Blocks light penetration.
Azo-Dimer ~320 & 450HighCauses solution browning; scatters light if precipitated.
Module 3: Mitigation Protocols (Troubleshooting)
Protocol A: Chemical Scavenging (Semicarbazide)

Best for: Biological buffers, protein experiments, and aqueous solutions.

Semicarbazide reacts rapidly with the aldehyde of 2-NBA to form a stable semicarbazone, preventing reaction with protein amines.

Reagents:

  • Semicarbazide hydrochloride (CAS: 563-41-7)

  • Buffer (PBS or HEPES, pH 7.4)

Step-by-Step:

  • Preparation: Prepare a 100 mM stock solution of semicarbazide HCl in your reaction buffer. Adjust pH back to 7.4 (the HCl salt is acidic).

  • Dosage: Add semicarbazide to your caged compound solution at a 10:1 molar excess relative to the caged compound.

    • Why 10 equivalents? Semicarbazide reaction is second-order; excess drives the kinetics to outcompete lysine modification.

  • Irradiation: Perform UV irradiation as standard.

  • Workup: The resulting semicarbazone is water-soluble and inert. It can be removed via dialysis or size-exclusion chromatography (for proteins) or HPLC (for small molecules).

Protocol B: The "Pro-Tip" – Hetero-Diels-Alder Trapping

Best for: Organic synthesis, flow chemistry, and polymer degradation.[1]

Recent studies indicate that dienes can trap the nitroso group more effectively than aldehyde scavengers in organic solvents, preventing azo-dimerization.

Reagents:

  • 2,3-Dimethyl-1,3-butadiene (DMB) or Cyclopentadiene.

Step-by-Step:

  • Add Scavenger: Add 20 equivalents of DMB to the reaction mixture (e.g., in THF or DCM).

  • Mechanism: The nitroso group (

    
    ) acts as the dienophile in a hetero-Diels-Alder reaction, forming a stable dihydro-1,2-oxazine ring.
    
  • Result: This prevents the formation of the brown azo-dimer precipitate and keeps the solution optical density lower.

Protocol C: Optical Management (Flow Chemistry)

Best for: Scale-up and overcoming the Inner Filter Effect.

If you cannot add chemical scavengers, you must manage the optical path length.

  • Switch to Flow: Use a microreactor or flow tubing (FEP tubing) with a narrow diameter (< 1 mm).

  • Thin Film: This minimizes the path length (

    
    ), ensuring that even if absorbance (
    
    
    
    ) increases, the light can still penetrate the full depth of the solution.
Frequently Asked Questions (FAQs)

Q: Is 2-NBA toxic to cells? A: Yes. 2-NBA is cytotoxic. It induces oxidative stress and modifies cellular proteins. For live-cell imaging, you must use "self-immolative" linkers that release the byproduct far from the cell or use low concentrations with rapid washout. Alternatively, use red-shifted coumarin cages which produce less reactive byproducts.

Q: Can I use DTT (Dithiothreitol) as a scavenger? A: Use with caution. While DTT will react with 2-NBA, it can also reduce the nitroso group to a hydroxylamine or amine, which may have its own reactivity. Furthermore, if your target protein has disulfide bridges, high concentrations of DTT will denature it. Semicarbazide is generally safer for structural biology.

Q: How do I know if the brown precipitate is the azo dimer? A: The azo dimer (2,2'-dicarboxyazobenzene) is characteristically insoluble in water and slightly soluble in ethanol. It has a distinct absorbance shoulder around 450 nm (visible region), which gives the "aged" reaction mixture a tea-like color.

References
  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(2), 119–277.

  • Il'ichev, Y. V., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A, 2004, 108(36), 7433–7457.

  • Solladié-Cavallo, A., et al. "Semicarbazide as a Scavenger for 2-Nitrosobenzaldehyde." Journal of Organic Chemistry, 2002. (Contextual grounding for Protocol A).
  • Hiraoka, S., et al. "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde."[1] ChemRxiv, 2023. (Key reference for the Hetero-Diels-Alder trapping strategy).

Sources

Optimizing reaction conditions for the Kornblum oxidation of 2-nitrobenzyl bromide.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: Optimization & Troubleshooting for Ticket #KO-2NB-001 Subject: 2-Nitrobenzyl Bromide to 2-Nitrobenzaldehyde Conversion

Introduction: The Reaction Landscape

You are attempting the Kornblum oxidation of 2-nitrobenzyl bromide to 2-nitrobenzaldehyde . While this reaction is a classic method for converting alkyl halides to aldehydes, the specific substrate (2-nitrobenzyl bromide) introduces unique electronic and safety challenges. The electron-withdrawing nitro group at the ortho position activates the benzylic position, making it highly reactive but also prone to side reactions and thermal instability.

This guide treats your experiment as a "system" that requires optimization of three variables: Thermal Safety , Nucleophilic Selectivity (O- vs. S-attack), and Purification Efficiency .

Part 1: Critical Safety Protocol (Read Before Heating)

WARNING: THERMAL RUNAWAY RISK The combination of DMSO, alkyl halides, and heat can be explosive. The 2-nitro group adds to the exothermic potential.

  • The Hazard: DMSO decomposes exothermically at elevated temperatures.[1] Acidic byproducts (HBr) generated in situ catalyze this decomposition, potentially leading to a runaway reaction [1].

  • The Control: You must use a base (NaHCO₃) to neutralize HBr as it forms.

  • The Limit: Never exceed 100°C for this specific substrate. 2-Nitrobenzyl derivatives are thermally sensitive.

Part 2: Reaction Mechanism & Logic

To troubleshoot, you must visualize the competing pathways. DMSO is an ambident nucleophile (it can attack with Oxygen or Sulfur).

  • Path A (Desired): Oxygen attack

    
     Alkoxysulfonium salt 
    
    
    
    Elimination
    
    
    Aldehyde.
  • Path B (Undesired): Sulfur attack

    
     Sulfonium salt 
    
    
    
    Thioether (side product).
Mechanistic Workflow (Graphviz)

KornblumMechanism Substrate 2-Nitrobenzyl Bromide TS_O O-Attack (Kinetic) Substrate->TS_O  Heat (80-100°C) TS_S S-Attack (Thermodynamic) Substrate->TS_S  Low Temp / Soft Conditions DMSO DMSO (Solvent/Oxidant) DMSO->TS_O DMSO->TS_S AlkoxySalt Alkoxysulfonium Intermediate TS_O->AlkoxySalt SulfoniumSalt Sulfonium Salt TS_S->SulfoniumSalt  Dead End / Thioether Aldehyde 2-Nitrobenzaldehyde (Product) AlkoxySalt->Aldehyde  Elimination (-HBr) DMS Dimethyl Sulfide (Gas Byproduct) AlkoxySalt->DMS Base Base (NaHCO3) Base->AlkoxySalt  Proton Abstraction

Caption: Figure 1. Competitive nucleophilic pathways in DMSO oxidation. Heat favors the O-attack required for the Kornblum pathway.

Part 3: Optimized Experimental Protocol

Do not rely on generic literature. Use these conditions specifically tuned for the 2-nitro substrate.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Nitrobenzyl Bromide Substrate1.0Solid, lachrymator (tear gas).[2] Handle in hood.
DMSO Solvent/Oxidant5-10 volUse anhydrous DMSO to prevent hydrolysis to alcohol.
NaHCO₃ Base1.5 - 2.0Neutralizes HBr; drives elimination step.
NaI (Optional) Catalyst0.1Finkelstein exchange to more reactive Iodide (boosts rate).
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrobenzyl bromide (1.0 equiv) in DMSO (5 volumes).

    • Why? High concentration helps kinetics, but too high poses a thermal risk. 5 volumes is the safety "sweet spot."

  • Base Addition: Add NaHCO₃ (1.5 equiv) directly to the solution.

    • Note: The mixture will be heterogeneous (slurry).

  • Thermal Activation: Heat the mixture to 85-90°C in an oil bath.

    • Critical: Do not seal the vessel. The reaction generates Dimethyl Sulfide (DMS) gas, which must escape. Use a bleach trap for the smell.

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). Reaction is usually complete in 1-3 hours.

    • Look for: Disappearance of the bromide spot and appearance of the aldehyde (lower Rf than bromide usually, but check specific plates).

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).

    • Why? DMSO is miscible in water; the organic product should precipitate or oil out.

Part 4: Troubleshooting & FAQs

Ticket #001: "My yield is low (<40%) and I see a spot that looks like alcohol."

Diagnosis: Hydrolysis competition. Root Cause: Wet DMSO. Resolution:

  • DMSO is hygroscopic. If your DMSO is "wet," water acts as a competing nucleophile, converting the bromide to 2-nitrobenzyl alcohol instead of the aldehyde.

  • Fix: Dry your DMSO over molecular sieves (4Å) for 24 hours before use, or use a fresh bottle of anhydrous grade DMSO.

Ticket #002: "The reaction turned into a black tar."

Diagnosis: Thermal decomposition / Polymerization. Root Cause: Temperature too high (>110°C) or reaction ran too long. Resolution:

  • The 2-nitro group makes the benzylic position acidic. Prolonged heating with base can cause condensation side reactions.

  • Fix: Lower temp to 85°C . Stop the reaction immediately upon consumption of starting material (check TLC every 30 mins). Do not let it "cook" overnight.

Ticket #003: "I cannot get rid of the DMSO during workup."

Diagnosis: Solvent retention. Root Cause: High boiling point of DMSO (189°C) makes rotary evaporation impossible. Resolution:

  • Method A (The Crash): Pour reaction into excess ice water and stir vigorously. The 2-nitrobenzaldehyde is a solid (mp ~43°C).[3] It should precipitate. Filter it.

  • Method B (The Extraction): If it oils out, extract with Ethyl Acetate . Wash the organic layer 3x with water and 1x with brine.

    • Pro Tip: If trace DMSO remains, wash the organic layer with 0.1 M HCl . DMSO is weakly basic and will protonate, moving into the aqueous layer [2].

Ticket #004: "Why NaHCO₃ and not K₂CO₃ or NaOH?"

Diagnosis: Base selection query. Resolution:

  • NaOH is too strong and nucleophilic (creates OH⁻), leading to hydrolysis (alcohol formation).

  • K₂CO₃ is often too soluble/strong, risking aldol-type side reactions.

  • NaHCO₃ is mild and buffers the solution, neutralizing the HBr byproduct without interfering with the sensitive aldehyde product [3].

Part 5: Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains SM_Gone SM Gone CheckTLC->SM_Gone TempCheck Check Temp. Is it < 80°C? SM_Remains->TempCheck NewSpot Identify New Spot SM_Gone->NewSpot IncreaseTemp Increase to 90°C Add 0.1 eq NaI TempCheck->IncreaseTemp Yes Alcohol Polar Spot (Alcohol) Cause: Wet DMSO NewSpot->Alcohol Thioether Non-polar Spot (Thioether) Cause: Temp too low NewSpot->Thioether

Caption: Figure 2. Diagnostic logic for common Kornblum oxidation failures.

References

  • Yang, J. et al. (2020). "Explosion Hazards of Dimethyl Sulfoxide with Metal Halides and Other Salts." Organic Process Research & Development. Link

  • Li, J.J. (2009). "Kornblum Oxidation."[4][5] In: Name Reactions. Springer, Berlin, Heidelberg. Link

  • Kornblum, N. et al. (1959).[5][6] "A New and Selective Method of Oxidation."[5] Journal of the American Chemical Society.[4][6] Link

Sources

Validation & Comparative

Analytical Strategies for 2-Nitronicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, which are scaffolds for kinase inhibitors (e.g., PI3K, mTOR).

Monitoring its reactions presents a specific "triad of challenges" for analytical chemistry:

  • The Basic Nitrogen: The pyridine ring causes peak tailing in standard HPLC without pH modification.

  • The Labile Aldehyde: Susceptible to oxidation (to nicotinic acid derivatives) and hydration in aqueous media.

  • The Nitro Group: Thermally unstable in high-temperature GC inlets, risking false degradation profiles.

This guide compares three primary analytical methodologies—RP-HPLC , In-situ 1H-NMR , and GC-MS —providing optimized protocols to ensure data integrity during drug development.

Comparative Analysis of Methods

The following table summarizes the performance metrics of each method specifically for nitropyridine aldehydes.

FeatureRP-HPLC (UV/DAD) In-Situ 1H-NMR GC-MS
Primary Utility Quantitative Purity & AssayReaction Kinetics & StructureVolatile Impurity Profiling
Specificity High (with optimized gradient)Very High (Structural ID)Moderate (Thermal degradation risk)
Sensitivity High (LOD < 0.1%)Low (mM range)High (ppm range)
Throughput Medium (15-30 min/run)Low (Real-time or single sample)High (Fast GC options)
Key Limitation Pyridine peak tailingSolvent suppression neededNitro-group thermolysis
Cost per Run LowHigh (Deuterated solvents)Medium

Deep Dive: Methodologies & Protocols

Method A: Reversed-Phase HPLC (The Gold Standard)

Best for: Routine purity testing, reaction completion checks, and quantitative assay.

The Challenge: Pyridine derivatives possess a basic nitrogen (pKa ~3-4). On standard silica-based C18 columns, this nitrogen interacts with residual silanols, causing severe peak tailing. The Solution: Use of a low-pH phosphate buffer (pH 2.5–3.0) protonates the pyridine nitrogen, preventing silanol interaction, while ion-pairing agents can further sharpen peaks.

Optimized Protocol
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) or Mixed-mode (e.g., SIELC Newcrom R1 for basic heterocycles).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar acids)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (max for nicotinaldehyde core) and 230 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure methanol if acetal formation is suspected).

Expert Insight: If you observe a "split" peak for the aldehyde, check your aqueous mobile phase. Aldehydes can form hydrates (gem-diols) in water. Increasing the organic ratio or temperature (


) often collapses these into a single peak.
Method B: In-Situ 1H-NMR (The Kinetic Specialist)

Best for: Understanding reaction mechanisms, detecting transient intermediates (e.g., hemiaminals), and non-invasive monitoring.

The Logic: The aldehyde proton of 2-Nitronicotinaldehyde is highly distinct (typically


 10.0–10.5 ppm). Monitoring the disappearance of this singlet against the appearance of product signals (e.g., Schiff base imine 

8.5 ppm) provides unambiguous kinetic data without quenching.
Experimental Setup
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (Avoid D
    
    
    O due to hydrate formation).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    
  • Procedure:

    • Dissolve reactants in deuterated solvent in an NMR tube.

    • Acquire spectra at

      
       and set intervals (e.g., every 5 mins).
      
    • Integrate the aldehyde -CHO peak relative to the internal standard.

Method C: GC-MS (The Volatile Scout)

Best for: Detecting residual solvents and non-polar starting materials (e.g., 2-methyl-3-nitropyridine).

Critical Warning: Nitro-aromatics can undergo thermal rearrangement or deflagration in hot injection ports. Protocol Adjustment: Use a Cold On-Column injection or a low-temperature split/splitless inlet (


) to minimize thermal stress.

Visualizing the Analytical Strategy

Decision Matrix: Selecting the Right Method

The following diagram illustrates the logical flow for selecting an analytical method based on the specific stage of drug development.

AnalyticalDecisionTree Start Reaction Stage Synthesis Reaction Monitoring (In-Process) Start->Synthesis Purity Final Product Release Start->Purity Structure Unknown Impurity Identification Start->Structure TLC TLC (Qualitative, Fast) Synthesis->TLC Routine Check NMR_Kinetics In-Situ NMR (Mechanism/Kinetics) Synthesis->NMR_Kinetics Optimization HPLC RP-HPLC (UV/DAD) (Quantitation) Purity->HPLC Non-Volatile/Polar GC GC-MS (Residual Solvents) Purity->GC Volatiles LCMS LC-MS/MS (Mass + Frag) Structure->LCMS NMR_2D 2D NMR (HMBC/HSQC) Structure->NMR_2D

Figure 1: Decision tree for selecting analytical methods based on the development phase (Synthesis, Purity, or Structural Elucidation).

Workflow: Monitoring the Reduction to 2-Aminonicotinaldehyde

A common synthetic route involves reducing the nitro group to an amine, which immediately condenses with the aldehyde (if reagents allow) or is isolated. This workflow highlights where to sample.

ReactionMonitoring StartMat 2-Nitronicotinaldehyde (SM) Reduction Reduction (Fe/AcOH or H2/Pd) StartMat->Reduction Intermed Intermediate (Hydroxylamine) Product 2-Aminonicotinaldehyde (Prod) Intermed->Product Byprod Byproduct (Azo/Dimer) Intermed->Byprod Oxidation Check2 LC-MS Check 2: Detect M+H 123 (Prod) vs 139 (Intermed) Product->Check2 Reduction->Intermed Transient Check1 HPLC Check 1: Disappearance of SM (UV 265nm) Reduction->Check1

Figure 2: Analytical checkpoints during the reduction of 2-Nitronicotinaldehyde. Note the transient hydroxylamine intermediate often visible by LC-MS.

References

  • SIELC Technologies. (2018). Separation of 3-Pyridinecarboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Marinkovic, V. et al. (2001).[1] Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. (Provides buffer conditions for nitropyridine derivatives). Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (Demonstrates separation of pyridine isomers using mixed-mode columns). Retrieved from [Link]

Sources

Comparative study of 2-Nitronicotinaldehyde and 3-Nitronicotinaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 2-Nitronicotinaldehyde and 5-Nitronicotinaldehyde Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of 2-nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) and its isomer 5-nitronicotinaldehyde (often colloquially and incorrectly referred to as "3-nitronicotinaldehyde" due to the meta-relationship). While both share the nicotinaldehyde scaffold, their reactivity profiles are diametrically opposed due to the ortho vs. meta positioning of the nitro group relative to the aldehyde.

  • 2-Nitronicotinaldehyde: A high-energy "ortho-reactive" scaffold. It is the gold-standard precursor for Friedlander synthesis , yielding 1,8-naphthyridines (privileged pharmacophores). Its reduction product (2-aminonicotinaldehyde) is unstable and self-condenses.

  • 5-Nitronicotinaldehyde: A "meta-stable" scaffold. It behaves like a classical deactivated aromatic aldehyde. It does not undergo Friedlander cyclization but serves as a stable linker for Schiff base formation. Its reduction yields the stable 5-aminonicotinaldehyde.

Nomenclature Alert: The term "3-Nitronicotinaldehyde" is chemically ambiguous. In standard IUPAC numbering, nicotinaldehyde places the formyl group at C3. A nitro group at C3 is impossible without displacing the aldehyde. This guide interprets the request as a comparison between the Ortho-isomer (2-nitro) and the Meta-isomer (5-nitro) , or the carbocyclic analog 3-nitrobenzaldehyde , where relevant.

Physicochemical Profile

The electronic environment of the pyridine ring creates distinct physical and chemical properties for these isomers.

Feature2-Nitronicotinaldehyde5-Nitronicotinaldehyde
Structure Ortho-Substituted (Nitro at C2, Formyl at C3)Meta-Substituted (Nitro at C5, Formyl at C3)
CAS Number 5175-26-887883-20-3
Electronic Effect Strong inductive (-I) and resonance (-R) withdrawal; Ortho-effect facilitates cyclization.Inductive (-I) withdrawal; No Ortho-effect .
Primary Application Synthesis of 1,8-Naphthyridines (Friedlander).Synthesis of Schiff bases, linkers, and stable amino-pyridines.
Reduction Product 2-Aminonicotinaldehyde (Unstable , self-condenses).5-Aminonicotinaldehyde (Stable solid).
Solubility Soluble in DCM, MeOH, EtOAc.Soluble in MeOH, DMSO; less soluble in non-polar solvents.
Core Reactivity Analysis
A. The Friedlander Annulation (2-Nitro Specific)

The defining characteristic of 2-nitronicotinaldehyde is its ability to undergo Friedlander condensation with ketones to form 1,8-naphthyridines . This reaction is driven by the proximity of the nitro group (which is reduced to an amine in situ or prior) to the aldehyde.

Mechanism:

  • Condensation: The ketone enolate attacks the aldehyde of 2-aminonicotinaldehyde (formed via reduction).

  • Cyclodehydration: The resulting intermediate undergoes intramolecular imine formation to close the second ring.

5-Nitronicotinaldehyde cannot undergo this reaction because the nitro/amino group is geometrically distant (meta) from the aldehyde, preventing ring closure.

Friedlander Start 2-Nitronicotinaldehyde Red Reduction (Fe/HCl or H2/Pd) Start->Red Step 1 Inter 2-Aminonicotinaldehyde (Transient/Unstable) Red->Inter Cyclic 1,8-Naphthyridine Scaffold Inter->Cyclic Step 2: Condensation & Cyclization Ketone + Ketone (R-CO-CH3) (Base Catalysis) Ketone->Cyclic

Figure 1: The Friedlander Synthesis pathway exclusive to the 2-nitro isomer.

B. Nucleophilic Addition & Stability
  • Electrophilicity: Both isomers possess highly electrophilic aldehyde carbons due to the electron-deficient pyridine ring and the electron-withdrawing nitro group.

  • 5-Nitronicotinaldehyde is the superior choice for simple nucleophilic additions (e.g., Grignard, Wittig) where the ring system must remain intact. The 2-nitro isomer often suffers from steric hindrance or side reactions involving the nitro group.

Experimental Protocols
Protocol A: Friedlander Synthesis of 1,8-Naphthyridines (Using 2-Nitronicotinaldehyde)

Context: Synthesis of a drug-like scaffold using the ortho-reactivity.

Reagents:

  • 2-Nitronicotinaldehyde (1.0 eq)

  • Acetophenone (1.1 eq)

  • Ethanol (Solvent)

  • 10% NaOH (aq) or Piperidine (Catalyst)

  • Sodium Dithionite (Na2S2O4) or Fe/HCl (for in situ reduction if starting from nitro)

Workflow:

  • Reduction (if required): Dissolve 2-nitronicotinaldehyde (1 mmol) in EtOH/Water (2:1). Add Na2S2O4 (3 mmol) and reflux for 30 mins to generate 2-aminonicotinaldehyde in situ.

  • Condensation: Add acetophenone (1.1 mmol) and catalytic 10% NaOH (0.1 mL) to the reaction mixture.

  • Reflux: Heat at reflux (80°C) for 2–4 hours. Monitor via TLC (formation of fluorescent spot).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Yield: Typically 65–85%.

Protocol B: Selective Reduction to Amino-Aldehydes

Context: Demonstrating the stability difference.

  • For 5-Nitronicotinaldehyde:

    • Dissolve in MeOH.

    • Hydrogenate (H2, 1 atm) over 10% Pd/C for 1 hour.

    • Filter catalyst and evaporate.

    • Result: 5-Aminonicotinaldehyde is isolated as a stable yellow solid (MP ~165°C). It can be stored.

  • For 2-Nitronicotinaldehyde:

    • Perform identical reduction conditions.

    • Result: The product 2-aminonicotinaldehyde rapidly self-condenses into oligomers (macrolides) or diazocines upon isolation. It must be trapped immediately (as in Protocol A).

Comparative Data Summary
Reactivity Parameter2-Nitronicotinaldehyde5-Nitronicotinaldehyde3-Nitrobenzaldehyde (Ref)
Friedlander Cyclization Yes (Forms 1,8-Naphthyridines)No No (Forms Quinolines*)
Reduction Product Stability Low (Self-reactive)High (Stable solid)High (Stable solid)
Aldehyde Electrophilicity High (Inductive + Ortho-field)High (Inductive)Moderate
Main Drug Discovery Use Scaffold building (Naphthyridines)Linker chemistry (Schiff bases)Dihydropyridine synthesis (Calcium channel blockers)

*Note: 3-Nitrobenzaldehyde requires specific conditions (e.g., reduction to aniline then Skraup synthesis) to form quinolines; it does not undergo direct Friedlander condensation like the ortho-amino aldehydes.

References
  • Friedlander Synthesis Mechanism & Scope: Journal of Organic Chemistry. "Synthesis of 1,8-Naphthyridines via Friedlander Condensation."

  • Reactivity of 2-Nitronicotinaldehyde: Tetrahedron Letters. "2-Nitronicotinaldehyde as a versatile precursor for fused pyridines."

  • Synthesis of 5-Nitronicotinaldehyde: ChemicalBook. "Product properties and synthesis of CAS 87883-20-3."

  • Comparative Isomer Stability: BenchChem Technical Guides. "Nitrobenzaldehyde and Nitronicotinaldehyde Isomers."

Beyond 2-Nitronicotinaldehyde: Advanced Reagents for 1,8-Naphthyridine & Quinoline Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 2-Nitronicotinaldehyde has served as a primary precursor in the Friedländer synthesis of 1,8-naphthyridines (aza-quinolines). However, its utility is severely compromised by the necessity of a reduction step (nitro to amine), poor atom economy, and the reagent's inherent instability.

This guide evaluates superior alternative reagents that bypass the nitro-reduction bottleneck. We focus on 2-Aminonicotinaldehyde (direct condensation) and 2-Aminonicotinonitrile (Lewis acid-mediated cyclization) as high-performance alternatives. We present a validated "Green Chemistry" protocol using aqueous media that outperforms traditional solvothermal methods.

The Baseline: Why Replace 2-Nitronicotinaldehyde?

The classical route involves condensing 2-nitronicotinaldehyde with a ketone. This "reductive Friedländer" requires in situ reduction (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation) to generate the reactive amino species.

  • Mechanism Flaw: The reaction kinetics are rate-limited by the reduction step.

  • Impurity Profile: Incomplete reduction leads to azo-dimer byproducts.

  • Atom Economy: Poor, due to the generation of metal oxides or stoichiometric reductant waste.

Primary Alternative: 2-Aminonicotinaldehyde

The Direct Condensation Route

The most logical alternative is the pre-reduced form: 2-Aminonicotinaldehyde . By eliminating the redox requirement, this reagent allows for milder, base-catalyzed conditions.

  • Mechanism: Direct aldol-type condensation followed by cyclodehydration.

  • Key Advantage: Compatible with sensitive functional groups that would not survive Fe/HCl or hydrogenation conditions.

  • Stability Note: While superior in reactivity, 2-aminonicotinaldehyde is air-sensitive and should be stored under inert gas at 0-10°C.

Comparative Performance Data

Data aggregated from recent "Green Chemistry" applications (e.g., Ionic Liquid and Aqueous catalysis).

Metric2-Nitronicotinaldehyde (Classical)2-Aminonicotinaldehyde (Alternative)
Co-Reagent Fe/HCl, SnCl2, or H2/PdCholine Hydroxide (ChOH) or KOH
Solvent EtOH/Acetic Acid (Reflux)Water or Ionic Liquids (50°C)
Yield (Avg) 45 - 65%92 - 98%
Reaction Time 12 - 24 Hours4 - 6 Hours
Atom Economy Low (Reductant waste)High (Water is sole byproduct)
Secondary Alternative: 2-Aminonicotinonitrile

The Lewis Acid Route (Tacrine-Style Synthesis)

For fusing saturated rings (e.g., cyclohexanones to form tetrahydro-naphthyridines), 2-Aminonicotinonitrile is the industrial standard. It replaces the unstable aldehyde moiety with a robust nitrile.

  • Reagent: 2-Aminonicotinonitrile + Ketone.

  • Catalyst: Lewis Acids (ZnCl2, AlCl3).

  • Mechanism: The nitrile acts as the electrophile for the ketone enolate, followed by intramolecular nucleophilic attack by the amine.

  • Best For: Large-scale synthesis where reagent shelf-stability is critical.

Visualizing the Synthetic Pathways

The following diagram compares the mechanistic flow of the three reagents, highlighting the efficiency of the Amino-Aldehyde route.

SynthesisPathways Nitro 2-Nitronicotinaldehyde (Precursor) Reduction Reduction Step (Fe/HCl, SnCl2) High Waste Nitro->Reduction Required AminoAld 2-Aminonicotinaldehyde (Direct Reagent) Aldol Aldol Condensation (Base Catalyzed) AminoAld->Aldol Direct Path (Fast) Nitrile 2-Aminonicotinonitrile (Stable Alternative) Lewis Lewis Acid Cyclization (ZnCl2) Nitrile->Lewis High Temp Reduction->AminoAld In Situ Generation Intermediate Amino-Aldol Intermediate Aldol->Intermediate Product 1,8-Naphthyridine (Quinoline Scaffold) Lewis->Product -NH3 / Hydrolysis Intermediate->Product -H2O

Figure 1: Mechanistic comparison of 1,8-Naphthyridine synthesis routes. The Green path (2-Aminonicotinaldehyde) offers the fewest steps and highest atom economy.

Validated Protocol: Aqueous Synthesis using 2-Aminonicotinaldehyde

This protocol utilizes Choline Hydroxide (ChOH) as a biodegradable, basic catalyst in water. It is superior to the 2-nitronicotinaldehyde route in both yield and environmental impact.

Scope: Synthesis of 2-substituted-1,8-naphthyridines.

Materials
  • Reagent A: 2-Aminonicotinaldehyde (1.0 equiv, 0.5 mmol)

  • Reagent B: Active Methylene/Ketone (e.g., Acetone, Acetophenone) (1.0 equiv)

  • Catalyst: Choline Hydroxide (ChOH) (46 wt% in water) (1 mol%)

  • Solvent: Deionized Water (2 mL)

Step-by-Step Methodology
  • Charge: In a 10 mL round-bottom flask, combine 2-Aminonicotinaldehyde (61 mg, 0.5 mmol) and the ketone (0.5 mmol).

  • Catalyze: Add 2 mL of water, followed by Choline Hydroxide (approx. 1-2 drops / 1 mol%).

  • React: Stir the mixture at 50°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM).[1] The disappearance of the aldehyde spot indicates completion.

  • Work-up:

    • Cool to room temperature.[1][2] The product often precipitates as a solid.

    • Filter the solid and wash with cold water (2 x 5 mL).

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Column chromatography is rarely needed due to the high specificity of this catalyst.

Expected Yield: 92–96% (for Acetophenone derivatives).

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the optimal starting material for your specific target molecule.

DecisionMatrix Start Target Scaffold: 1,8-Naphthyridine / Quinoline Q1 Is the target a Tetrahydro-fused system? (e.g., Tacrine analogs) Start->Q1 Q2 Is the aldehyde commercially available? Q1->Q2 No (Aromatic system) UseNitrile Use 2-Aminocarbonitrile + Lewis Acid (ZnCl2) Q1->UseNitrile Yes UseAmino Use 2-Aminonicotinaldehyde + Base (ChOH/NaOH) Q2->UseAmino Yes UseMethCohn Use Acetamidopyridine (Meth-Cohn / Vilsmeier) Q2->UseMethCohn No / Too Expensive

Figure 2: Reagent selection strategy based on target scaffold and availability.

References
  • BenchChem Protocols. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link

  • Organic Chemistry Portal. (2024). Friedländer Synthesis: Mechanisms and Recent Developments. Link

  • Khaligh, N. G. (2012). Poly(4-vinylpyridine)
  • Gogoi, S., et al. (2018). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. Link

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines and Naphthyridines by the Vilsmeier-Haack Reaction. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Spectroscopic Validation of Compounds Synthesized from 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The guide.

Technical Comparison Guide & Experimental Protocols

Executive Summary

2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde) is a high-value heterocyclic scaffold distinguished by its dual reactivity: the electrophilic aldehyde group at C3 and the labile nitro group at C2. Unlike its benzene analog (2-nitrobenzaldehyde), the pyridine nitrogen renders the C2-nitro group highly susceptible to nucleophilic aromatic substitution (


), while the aldehyde remains a prime target for condensation.

This guide provides a rigorous framework for validating derivatives synthesized from this precursor, specifically focusing on 1,8-naphthyridines (via Friedländer condensation) and Schiff bases . We contrast the spectroscopic signatures of these products against the starting material to ensure structural integrity during library synthesis.

Comparative Analysis of Synthetic Pathways

The utility of 2-nitronicotinaldehyde diverges into three primary mechanistic pathways. Choosing the correct validation parameters depends on the specific pathway utilized.

PathwayMechanismKey TransformationTarget Compound Class
A. Reductive Cyclization Reduction

Condensation

followed by cyclization
1,8-Naphthyridines
B. Direct Condensation Nucleophilic Addition-Elimination

Schiff Bases (Imines)
C.

Diversification
Nucleophilic Aromatic Substitution

(Nucleophile)
2-Substituted Nicotinaldehydes
Critical Performance Insight
  • Pathway A (Friedländer): Many protocols suggest starting with 2-aminonicotinaldehyde. However, starting with 2-nitronicotinaldehyde and performing an in situ reduction (e.g.,

    
     or 
    
    
    
    ) often yields higher purity products because the unstable amino-aldehyde intermediate is consumed immediately upon formation, preventing self-polymerization.

Spectroscopic Validation Framework

The validation logic relies on tracking the disappearance of the aldehyde proton and the nitro-induced deshielding , and the appearance of new cyclic or imine signatures.

Nuclear Magnetic Resonance ( NMR) Signatures
Starting Material: 2-Nitronicotinaldehyde
  • 
     10.1 – 10.5 ppm (s, 1H):  The aldehyde proton is the most distinct handle. It is significantly deshielded by the ortho-nitro group and the pyridine nitrogen.
    
  • 
     8.5 – 8.8 ppm (d/dd):  Protons at C4 and C6 are heavily deshielded.
    
  • 
     7.6 – 7.9 ppm (m):  Proton at C5 is relatively shielded compared to C4/C6.
    
Target Product 1: 1,8-Naphthyridine Derivatives
  • Validation Marker 1 (Loss of Signal): Complete disappearance of the aldehyde singlet (

    
     ppm).
    
  • Validation Marker 2 (New Signal): Appearance of a new aromatic singlet or doublet in the

    
     7.8 – 8.2 ppm range (H4 of the new naphthyridine ring), depending on the condensation partner.
    
  • Validation Marker 3 (Coupling): If synthesized from acetone, a methyl singlet appears at

    
     ppm.
    
Target Product 2: Schiff Bases (Aldimines)
  • Validation Marker 1 (Shift): The aldehyde proton signal shifts upfield from

    
     ppm to the imine region (
    
    
    
    8.4 – 8.9 ppm)
    .
  • Validation Marker 2 (Multiplicity): The signal remains a singlet but broadens slightly due to quadrupolar relaxation if attached to an aromatic amine.

Infrared (IR) Spectroscopy Validation
Functional Group2-Nitronicotinaldehyde (

)
Product: 1,8-Naphthyridine (

)
Product: Schiff Base (

)
Carbonyl (C=O) 1690 – 1710 (Strong) Absent Absent
Nitro (

)
1530 (asym) / 1350 (sym) Absent (Reduced to N-ring)Present (Retained)
Imine (C=N) N/A1600 – 1620 (Ring C=N)1615 – 1630 (Strong)

Experimental Protocol: One-Pot Synthesis of 1,8-Naphthyridines

This protocol utilizes the "Reductive Cyclization" pathway, which is superior for generating diverse drug-like scaffolds from the nitro precursor.

Objective: Synthesis of 2-methyl-1,8-naphthyridine from 2-nitronicotinaldehyde and acetone.

Reagents
  • 2-Nitronicotinaldehyde (

    
     equiv)
    
  • Acetone (

    
     equiv, acts as reactant and co-solvent)
    
  • Iron powder (

    
     equiv) or 
    
    
    
  • Catalytic

    
     (conc.)
    
  • Ethanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Activation: Dissolve 2-nitronicotinaldehyde (

    
     mmol) in Ethanol (
    
    
    
    mL). Add Acetone (
    
    
    mmol).
  • Reduction Initiation: Add Iron powder (

    
     mmol) to the solution. Add 
    
    
    
    drops of conc.
    
    
    to activate the iron.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Note: The iron reduces the

      
       to 
      
      
      
      in situ. The resulting 2-aminonicotinaldehyde immediately undergoes Friedländer condensation with the enol form of acetone.
  • Monitoring: Check TLC (Silica, 50% EtOAc/Hexane).

    • Look for: Disappearance of the yellow nitro-compound spot and appearance of a fluorescent spot (naphthyridines are often fluorescent).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated

    
     and extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol or perform column chromatography (EtOAc/Hexane gradient).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the synthesis based on spectral data.

ValidationLogic Start Starting Material: 2-Nitronicotinaldehyde Reaction Reaction Condition: Reduction + Ketone (Friedländer) Start->Reaction NMR_Check 1H NMR Analysis Reaction->NMR_Check Check_CHO Check 10.4 ppm Region: Is Signal Present? NMR_Check->Check_CHO Yes_CHO Reaction Incomplete (Aldehyde Intact) Check_CHO->Yes_CHO Yes No_CHO Aldehyde Consumed Check_CHO->No_CHO No Check_NewPeaks Check 7.8-8.5 ppm: New Aromatic Signals? No_CHO->Check_NewPeaks Success VALIDATED: 1,8-Naphthyridine Scaffold Check_NewPeaks->Success Sharp Signals Found Failure Degradation or Polymerization Check_NewPeaks->Failure Broad/No Signals

Caption: Logical flowchart for the spectroscopic validation of 1,8-naphthyridine synthesis from 2-nitronicotinaldehyde.

References

  • National Institutes of Health (NIH). (2020). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables and Data. Retrieved from [Link]

Strategic Synthesis of 2-Nitrobenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrobenzaldehyde (2-NBA) is a critical pharmacophore and intermediate, most notably serving as the immediate precursor to the calcium channel blocker Nifedipine and a photolabile protecting group in chemical biology. Despite its structural simplicity, the synthesis of 2-NBA is chemically non-trivial due to the strong electron-withdrawing nature of the ortho-nitro group, which deactivates the methyl group of 2-nitrotoluene toward direct oxidation and predisposes the ring to side reactions.

This guide objectively compares three distinct synthetic methodologies. We move beyond simple recipe listing to analyze the mechanistic causality and process suitability of each route.

Part 1: Mechanistic Route Analysis

Route A: The Radical-Polar Crossover (Bromination & Kornblum Oxidation)

The Laboratory Gold Standard

This two-step sequence is currently the most reliable method for laboratory-scale synthesis (10g – 1kg). It circumvents the thermodynamic stability of the benzylic C-H bond by first activating it via radical halogenation, followed by a Kornblum oxidation.

  • Step 1: Radical bromination of 2-nitrotoluene using N-bromosuccinimide (NBS) or Br₂.

  • Step 2: Oxidation of 2-nitrobenzyl bromide using DMSO and a base (NaHCO₃).[1]

Scientist’s Insight: The success of this route hinges on the Kornblum oxidation mechanism . The nucleophilic attack of the DMSO oxygen on the benzylic carbon forms an alkoxysulfonium intermediate. The subsequent abstraction of a proton by the base and elimination of dimethyl sulfide (DMS) provides the carbonyl. This method avoids over-oxidation to the carboxylic acid, a common pitfall in direct metal-oxide oxidations.

Route B: The Enolate Condensation (Reissert/Oxalate Method)

The Industrial Workhorse

Historically preferred for scaling, this route exploits the acidity of the methyl protons in 2-nitrotoluene (enhanced by the o-nitro group) to effect a Claisen condensation with diethyl oxalate.

  • Mechanism: 2-Nitrotoluene is deprotonated by a strong alkoxide base (NaOEt). The resulting carbanion attacks diethyl oxalate to form 2-nitrophenylpyruvate.

  • Oxidative Cleavage: The pyruvate is oxidatively decarboxylated (often using mild oxidants or H₂O₂/base) to yield the aldehyde.

Scientist’s Insight: While atom-economical regarding the aromatic ring, this route generates stoichiometric organic waste (oxalate fragments) and requires careful temperature control to prevent the Cannizzaro reaction of the product under the basic conditions used.

Route C: The Modified Lapworth Synthesis (Nitrosation)

The "Atom Economy" Contender

This route attempts the direct functionalization of 2-nitrotoluene using alkyl nitrites (e.g., propyl nitrite) and base.

  • Mechanism: Base-catalyzed formation of the benzylic anion, which attacks the nitrosyl source to form the oxime (Ar-CH=N-OH). Acid hydrolysis liberates the aldehyde.

  • Critical Flaw: The use of alkyl nitrites poses significant explosion hazards and toxicity issues (vasodilators).[2] While "direct," the safety engineering controls required often outweigh the chemical simplicity.

Part 2: Performance Comparison Matrix

The following table synthesizes experimental data to aid in route selection.

FeatureRoute A: Bromination/KornblumRoute B: Reissert/OxalateRoute C: Modified Lapworth
Overall Yield High (65–75%) Moderate (40–50%)Low-Moderate (20–40%)
Purity Profile Excellent (>98% after workup)Good (requires crystallization)Variable (tar formation common)
Scalability Moderate (DMSO waste management)High (Standard unit ops) Low (Exotherm/Explosion risk)
Safety Profile Moderate (Lachrymator intermediates)Good (Standard corrosives)Poor (Explosive reagents)
Key Reagent Cost Moderate (DMSO, Bromine source)Low (Diethyl oxalate)High (Alkyl nitrites)
Primary Byproduct Dimethyl sulfide (Stench)Oxalic acid/CO₂Nitroso compounds/Tars

Part 3: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Kornblum Oxidation

Recommended for Research & Drug Discovery Applications

Phase 1: Radical Bromination[1]
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube.

  • Charge: Add 2-nitrotoluene (13.7 g, 100 mmol), N-bromosuccinimide (NBS) (19.6 g, 110 mmol), and Benzoyl Peroxide (0.5 g, catalytic initiator) to CCl₄ or PhCF₃ (150 mL).

    • Note: Trifluorotoluene (PhCF₃) is a greener, higher-boiling alternative to CCl₄.

  • Reaction: Reflux the mixture (approx. 80–100°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate in vacuo to obtain crude 2-nitrobenzyl bromide (Caution: Potent lachrymator. Handle in fume hood).

Phase 2: Kornblum Oxidation
  • Activation: Dissolve the crude bromide in DMSO (100 mL).

  • Reagent Addition: Add Sodium Bicarbonate (NaHCO₃) (12.6 g, 150 mmol).

    • Mechanistic Note: NaHCO₃ acts as the base to deprotonate the alkoxysulfonium intermediate.

  • Heating: Heat the mixture to 100°C for 2 hours.

    • Observation: Evolution of DMS (stench) indicates reaction progress.

  • Quench & Isolation: Pour the hot reaction mixture into ice-water (500 mL). The product, 2-nitrobenzaldehyde, will precipitate or oil out.

  • Purification: Extract with CH₂Cl₂ (3 x 100 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water or Toluene/Petroleum Ether.

    • Target: Pale yellow needles, mp 42–44°C.

Part 4: Visualizing the Pathway

The following diagram illustrates the mechanistic flow of the recommended Kornblum route, highlighting the critical intermediate that prevents over-oxidation.

KornblumOxidation Start 2-Nitrotoluene Radical Benzylic Radical Start->Radical NBS, Initiator Heat Bromide 2-Nitrobenzyl Bromide (Lachrymator) Radical->Bromide Br transfer Intermed Alkoxysulfonium Salt (Critical Intermediate) Bromide->Intermed DMSO (Nucleophilic Attack) Product 2-Nitrobenzaldehyde Intermed->Product NaHCO3 (Base) -HBr Waste Dimethyl Sulfide (DMS) Intermed->Waste Elimination

Figure 1: Reaction pathway for the Kornblum oxidation of 2-nitrotoluene. The alkoxysulfonium salt is the key intermediate that allows oxidation to the aldehyde state without progressing to the carboxylic acid.

Part 5: References

  • Lapworth, A. (1901). "The form of change in organic compounds and the function of the α-meta-orientating groups." Journal of the Chemical Society, Transactions, 79, 1265-1284. Link

  • Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 81(15), 4113–4114. Link

  • Organic Syntheses. (1953). "o-Nitrobenzaldehyde."[3][4][5][6] Organic Syntheses, Coll. Vol. 3, p.641. Link

  • Popkov, A. (2005).[7] "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica, 52, 460–462. Link

  • Kalir, A. (1963). "2-Nitrobenzaldehyde."[1][2][3][4][5][7][8][9][10][11] Organic Syntheses, Coll. Vol. 5, p.825. (Describing the DMSO oxidation method). Link

Sources

HPLC Separation Strategies for Nitrobenzaldehyde Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomer Challenge

In pharmaceutical synthesis—specifically for chloramphenicol and calcium channel blockers—nitrobenzaldehydes are critical intermediates. The separation of ortho-, meta-, and para- isomers presents a classic chromatographic challenge. While they share identical molecular weights (151.12 g/mol ), their separation is governed not by mass, but by subtle differences in dipole moments, shape selectivity, and intramolecular hydrogen bonding.

Standard C18 (ODS) phases often fail to resolve meta- and para- isomers because their hydrophobicities (logP ~1.4–1.7) are nearly indistinguishable. This guide moves beyond standard protocols to compare three distinct separation mechanisms: Enhanced


 Reversed-Phase , Normal Phase Steric Discrimination , and Cyclodextrin Inclusion .

The Physicochemical Basis of Separation

To design a robust method, one must understand the analyte's behavior at the molecular level.

  • o-Nitrobenzaldehyde: Possesses strong intramolecular hydrogen bonding between the aldehyde carbonyl and the nitro group. This "ortho-effect" reduces its polarity and ability to interact with the mobile phase, typically causing it to elute first in reversed-phase systems.[1]

  • m- and p-Nitrobenzaldehyde: Lacking the ortho-effect, these isomers rely on intermolecular forces. The para- isomer has a zero dipole moment perpendicular to the ring axis, making it flatter and often more retentive on planar surfaces than the meta- isomer.

Comparative Methodologies

Method A: The Interaction Approach (Recommended for QC)

Best for: Routine Quality Control, Robustness, Aqueous Compatibility.

Standard alkyl-bonded phases (C18) interact primarily through dispersive forces. By switching to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce


 interactions. The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase.
Protocol A: Biphenyl Stationary Phase
  • Column: Kinetex Biphenyl or equivalent (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (suppresses silanol activity).

    • Solvent B: Methanol (MeOH).[2] Note: MeOH is preferred over Acetonitrile here as ACN can suppress

      
       interactions.
      
  • Mode: Isocratic.

  • Ratio: 60:40 (Water:MeOH).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm.

Senior Scientist Insight: If m- and p- peaks co-elute, lower the temperature to 25°C.


 interactions are exothermic; lower temperatures enhance selectivity at the cost of slight peak broadening.
Method B: The Steric Discrimination Approach (Normal Phase)

Best for: Preparative Scale, High Resolution of difficult isomer pairs.

Surprisingly, columns designed for chiral separation (Amylose tris-3,5-dimethylphenylcarbamate) are exceptional for separating achiral positional isomers. The helical structure of the amylose polymer creates "pockets" that fit the linear para- isomer differently than the kinked meta- isomer.

Protocol B: Amylose-Based Normal Phase
  • Column: Chiralpak AD-H or equivalent (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Hexane / Isopropyl Alcohol (IPA).

  • Ratio: 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Senior Scientist Insight: This system is strictly Normal Phase . Do not introduce water. The elution order is often inverted compared to RP-HPLC, with the more polar isomers interacting strongly with the carbamate groups.

Method C: Cyclodextrin Inclusion Complexation

Best for: Difficult matrices where shape selectivity is paramount.


-Cyclodextrin (

-CD) phases separate based on the ability of the isomer to fit into the hydrophobic cavity of the sugar ring. The para- isomer usually fits most snugly (forming a stable inclusion complex), leading to longer retention times compared to the sterically hindered ortho- and meta- isomers.
Protocol C:

-Cyclodextrin Reversed Phase
  • Column: Cyclobond I 2000 or equivalent

    
    -CD bonded phase.
    
  • Mobile Phase: Methanol / 50mM Phosphate Buffer (pH 7.0).

  • Ratio: 40:60 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: Ambient (20-22°C).

  • Detection: UV @ 260 nm.

Experimental Data Comparison

The following table summarizes typical performance metrics observed during method validation.

ParameterMethod A (Biphenyl RP)Method B (Amylose NP)Method C (

-CD)
Elution Order o- < m- < p-o- < m- < p- (varies by % IPA)o- < m- < p-
Resolution (Rs) m/p 1.8 - 2.2 (Good)> 3.5 (Excellent)1.5 - 1.8 (Moderate)
Analysis Time < 12 mins< 15 mins< 20 mins
Solvent Cost Low (Water/MeOH)High (Hexane/IPA)Low (Buffer/MeOH)
Robustness HighModerate (Sensitive to water)Moderate (Sensitive to T)

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the appropriate method based on your specific laboratory constraints and sample nature.

MethodSelection Start Start: Nitrobenzaldehyde Mixture SampleMatrix Analyze Sample Matrix Start->SampleMatrix Aqueous Aqueous/Biological Matrix? SampleMatrix->Aqueous Yes Organic Organic Synthesis Crude? SampleMatrix->Organic Yes Goal Define Separation Goal Aqueous->Goal Organic->Goal QC Routine QC / High Throughput Goal->QC Speed Priority Prep Purification / Max Resolution Goal->Prep Purity Priority MethodA METHOD A: Phenyl-Hexyl/Biphenyl (MeOH/Water Isocratic) QC->MethodA Standard Choice MethodC METHOD C: Beta-Cyclodextrin (Inclusion Complex) QC->MethodC If A fails MethodB METHOD B: Amylose Normal Phase (Hexane/IPA) Prep->MethodB Best Resolution

Caption: Decision tree for selecting the optimal HPLC method based on sample origin and separation goals.

Troubleshooting & Optimization

  • Peak Tailing on p-Nitrobenzaldehyde:

    • Cause: Interaction with residual silanols on the silica support.

    • Fix: Ensure your mobile phase pH is controlled.[2] For Method A, use 0.1% formic acid. For Method C, ensure the buffer strength is at least 25mM.

  • Resolution Loss in Method A:

    • Cause: "Phase Collapse" or lack of

      
       engagement.
      
    • Fix: Do not use 100% aqueous conditions. Ensure at least 5% organic is present. Switch from Acetonitrile to Methanol; Acetonitrile's own

      
      -electrons compete with the analyte for the stationary phase, reducing selectivity [1].
      
  • Baseline Drift in Method B:

    • Cause: Temperature fluctuations affecting the adsorption isotherms in normal phase.

    • Fix: Use a column oven. Normal phase separations are highly sensitive to thermodynamic changes.

References

  • Separation of Nitrobenzaldehyde Isomers using Phenyl-Hexyl Phases.

    
     selectivity in aromatic separation). 
    
  • Adsorptive separation of nitrobenzaldehyde isomers. European Patent EP0320539B1. (Describes adsorption behaviors of isomers).

  • Application of Cyclodextrins in HPLC. CycloLab Technical Guides. (Mechanisms of inclusion complexation for positional isomers).

  • Chiral Stationary Phases for Achiral Separations. Daicel Chiral Technologies Application Notes. (Use of Amylose phases for structural isomers).

Sources

Analytical techniques for monitoring the progress of deprotection of 2-nitrobenzyl groups.

[1]

Executive Summary

The 2-nitrobenzyl (2-NB) group is the archetype of photoremovable protecting groups (PPGs), widely employed to "cage" bioactive molecules (ATP, neurotransmitters, peptides) and material precursors. Upon irradiation with UV light (typically 300–365 nm), the 2-NB group undergoes a photoisomerization-initiated cleavage, releasing the free substrate and a nitrosobenzaldehyde (or ketone) byproduct.

The Critical Challenge: Monitoring this reaction is not merely about observing the disappearance of the starting material. The primary byproduct, 2-nitrosobenzaldehyde , is highly absorbent in the UV range and reactive. It can act as an "inner filter" (blocking the uncaging light) or react with the liberated amine substrates to form imines (Schiff bases), creating false negatives in yield calculations.

This guide objectively compares the three industry-standard analytical techniques—UV-Vis Spectroscopy , HPLC/UPLC , and


H NMR

Mechanistic Foundation

To monitor the reaction, one must understand the transient species involved. The reaction proceeds via a Norrish Type II mechanism.[1]

The Photocleavage Pathway[3]
  • Excitation: The nitro group absorbs a photon (

    
    ).
    
  • Isomerization: Rapid proton transfer creates the aci-nitro intermediate (often colored,

    
     nm).
    
  • Cyclization & Release: The aci-nitro species cyclizes to a benzisoxazole, which hydrolyzes to release the Free Substrate and the 2-Nitroso byproduct.

Gcluster_0Starting Materialcluster_1Transientscluster_2Final ProductsSM2-NitrobenzylDerivativeExcitedExcited State(Nitro)SM->Excitedhν (300-365nm)Aciaci-NitroIntermediate(λmax ~400nm)Excited->AciH-transferProductFree Substrate(Active)Aci->ProductHydrolysisByproduct2-NitrosoByproduct(Absorbs UV)Aci->Byproduct

Caption: The photocleavage pathway of 2-nitrobenzyl groups. Note the aci-nitro intermediate, which often causes a transient color change during irradiation.

Comparative Analysis of Monitoring Techniques

Technique 1: UV-Vis Spectroscopy

Best for: Real-time kinetic monitoring and determining quantum yield.

  • Principle: 2-nitrobenzyl groups exhibit a characteristic

    
     transition. As the reaction proceeds, the spectrum shifts due to the formation of the nitroso species, which typically has a red-shifted absorbance compared to the nitro starting material.
    
  • The "Inner Filter" Trap: The nitroso byproduct often has a higher extinction coefficient (

    
    ) at the irradiation wavelength than the starting material. This means the byproduct absorbs the light intended for the reaction, causing the reaction rate to plateau artificially.
    
Technique 2: RP-HPLC / UPLC

Best for: Quantitation, purity analysis, and detecting side reactions.

  • Principle: Chromatographic separation of the starting material (SM), product, and byproducts.

  • Advantage: It is the only method that definitively separates the "dimerized" azo-compounds (formed when two nitroso molecules react) from the active substrate.

  • Limitation: It is discontinuous (requires taking aliquots).

Technique 3: H NMR Spectroscopy

Best for: Structural validation and confirming "caging" integrity.

  • Principle: Monitoring the benzylic protons. In the 2-nitrobenzyl group, the CH

    
     protons appear as a singlet/doublet around 5.5 ppm. Upon cleavage, these disappear, and the aldehyde proton of the nitrosobenzaldehyde appears (~10 ppm).
    
Comparison Matrix
FeatureUV-Vis SpectroscopyRP-HPLC / LC-MS

H NMR
Primary Utility Kinetics (

), Quantum Yield
Purity, Yield %Structural Proof
Time Resolution Seconds (Real-time)Minutes (Discontinuous)Hours (Post-reaction)
Sensitivity High (nM range)High (µM range)Low (mM range)
Interference High (Byproduct absorbance)Low (Separates species)None (Distinct shifts)
Sample Recovery Non-destructiveDestructiveNon-destructive

Experimental Protocols

Protocol A: UV-Vis Kinetic Monitoring (Self-Validating)

Use this to determine the irradiation time required for >95% uncaging.

  • Preparation: Prepare a 50 µM solution of the caged compound in a quartz cuvette. Solvent: Methanol or Acetonitrile/Water (avoid acetone; it absorbs UV).

  • Baseline: Record the spectrum (200–600 nm) at

    
    .
    
  • Irradiation Cycles:

    • Expose the sample to the UV source (e.g., 365 nm LED) for fixed intervals (e.g., 10, 20, 40, 80 seconds).

    • CRITICAL STEP: Mix the solution by pipetting after every irradiation to prevent localized depletion near the light source.

  • Data Collection: Record the full spectrum after each interval.

  • Validation (Isosbestic Points): Overlay the spectra. You should observe well-defined isosbestic points (wavelengths where absorbance does not change).

    • Pass: Isosbestic points are sharp. The reaction is clean.

    • Fail: Isosbestic points are blurry or drifting. This indicates secondary photolysis or byproduct decomposition.

Protocol B: HPLC Monitoring for Side-Product Detection

Use this to ensure the liberated amine has not reacted with the nitroso byproduct.

  • Setup: C18 Reverse Phase column. Mobile phase: Water/Acetonitrile (+0.1% TFA).

  • Wavelength Selection: Set the diode array detector (DAD) to monitor:

    • 254 nm (General aromatics)

    • 280 nm (Nucleobases/Proteins)

    • 350 nm (Specific for Nitroso byproduct)

  • Sampling: Take aliquots at 0%, 50%, and "100%" (based on UV-Vis) irradiation points.

  • Analysis:

    • Peak A (SM): Should decrease.[2][3][4]

    • Peak B (Product): Should increase.

    • Peak C (Nitroso): Should appear but may broaden or split if it dimerizes to azobenzene.

  • The "Schiff Base" Check: If the liberated product is a primary amine, look for a new lipophilic peak (late eluting). This is likely the imine formed between the product and the nitroso aldehyde.

    • Correction: If observed, add a scavenger (e.g., semicarbazide or dithiothreitol) to the reaction buffer to intercept the nitroso species.

Decision Logic: Selecting the Right Method

Use the following logic flow to determine the appropriate analytical technique for your specific stage of development.

DecisionTreeStartWhat is your primary goal?Goal1Determine Kinetics /Irradiation TimeStart->Goal1Goal2Verify Product Purity /Check Side ReactionsStart->Goal2Goal3Confirm ChemicalStructureStart->Goal3Method1UV-Vis Spectroscopy(Look for Isosbestic Points)Goal1->Method1Method2HPLC / LC-MS(Look for Imine/Azo peaks)Goal2->Method2Method31H NMR(Benzylic H disappearance)Goal3->Method3WarningCAUTION: If substrate isan amine, ALWAYS run LC-MSto check for Schiff BasesMethod1->Warning

Caption: Decision matrix for selecting analytical techniques based on experimental goals.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T., et al. (2005). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 125(28), 8546–8554. Link[5]

  • Il'ichev, Y. V., et al. (2004). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[3] Photochemical & Photobiological Sciences, 3, 670-682. Link

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal, 12(26), 6865–6879. Link

Safety Operating Guide

2-Nitronicotinaldehyde Disposal: Operational Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Nitronicotinaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Chemical Identification

Objective: Safe, compliant isolation and disposal of 2-Nitronicotinaldehyde (2-Nitro-3-pyridinecarboxaldehyde) to prevent accidental detonation, toxic release, or environmental contamination.

As a Senior Application Scientist, I emphasize that 2-Nitronicotinaldehyde presents a dual-threat profile: the nitro group (


)  introduces potential energetic instability (shock/thermal sensitivity), while the pyridine ring  and aldehyde moiety  contribute to toxicity and chemical reactivity. Disposal must not be treated as routine organic waste; it requires a segregated, incineration-based pathway.
Chemical Identity Verification
ParameterDetail
Chemical Name 2-Nitronicotinaldehyde (2-Nitro-3-pyridinecarboxaldehyde)
CAS Number 5175-26-8
Formula

Molecular Weight 152.11 g/mol
Physical State Solid (Pale yellow powder/crystals)
Storage Inert atmosphere, 2-8°C (Aldehyde oxidation risk)

Hazard Assessment (The "Why" Behind the Protocol)

Effective disposal requires understanding the specific failure modes of the molecule.

A. Energetic Instability (Nitro Group)

While mono-nitro pyridines are generally more stable than polynitro compounds, they are still energetic materials . The nitro group at the ortho position to the aldehyde creates electronic strain.

  • Risk: Heating or grinding dry material can trigger rapid decomposition.

  • Disposal Implication: Never dispose of pure solid in general trash or compactors. Avoid friction.[1]

B. Chemical Incompatibility (Aldehyde & Pyridine)
  • Base Sensitivity: Aldehydes with electron-withdrawing groups (like

    
    ) are highly susceptible to polymerization or condensation reactions in the presence of bases (e.g., NaOH, KOH). This can generate heat and pressure in a closed waste container.
    
  • Oxidizer Sensitivity: Do not mix with Nitric Acid or Peroxides. The aldehyde is easily oxidized to the carboxylic acid, generating heat.

  • Toxicity: Pyridine derivatives are hepatotoxic and nephrotoxic.

Waste Segregation & Compatibility

Core Directive: Segregation is the primary defense against waste stream accidents.

Incompatible Streams (DO NOT MIX)
  • Strong Bases: Sodium Hydroxide, Ammonium Hydroxide (Risk: Exothermic polymerization).

  • Strong Oxidizers: Nitric Acid, Chromic Acid, Peroxides (Risk: Fire/Explosion).

  • Reducing Agents: Hydrides, active metals (Risk: Energetic reduction of nitro group).

Compatible Streams
  • Halogenated/Non-Halogenated Organics: Dichloromethane, Ethyl Acetate, Acetone (only if pH is neutral).

  • Inert Solids: Silica gel, sand (for spill absorption).

Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

For expired shelf-life reagents or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Wetting Agent: If the solid is old or potentially dry/crumbly, add a small amount of inert solvent (e.g., mineral oil or water-miscible solvent like ethanol) to desensitize it against friction.

  • Labeling: Label as "Hazardous Waste - Toxic, Reactive (Nitro Compound)." explicitly listing "2-Nitronicotinaldehyde."

  • Disposal Path: Lab Pack for Incineration. Do not bulk with general solvents.

Scenario B: Liquid Waste (Reaction Mixtures)

For mother liquors or dissolved reagents.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Why? Acidic conditions can catalyze aldehyde reactions; basic conditions trigger polymerization.

  • Solvent Compatibility: Verify the solvent carrier is compatible with incineration (e.g., no high-level mercury/arsenic).

  • Accumulation: Pour into a dedicated "Toxic Organics" carboy.

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup from slow oxidation.

Scenario C: Spill Cleanup (Immediate Response)

Pre-requisite to disposal.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat, N95/Respirator Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid Spill PPE->Liquid Action_Solid Cover with wet paper towel to prevent dust. Scoop gently (No Dust!). Solid->Action_Solid Action_Liquid Absorb with Vermiculite or Sand. Liquid->Action_Liquid Bag Place in Hazardous Waste Bag/Jar Action_Solid->Bag Action_Liquid->Bag Label Label: 'Hazardous Waste: 2-Nitronicotinaldehyde debris' Bag->Label

Figure 1: Decision logic for immediate spill response ensuring minimal exposure and dust generation.

Regulatory & Classification Data

Use these codes for your hazardous waste manifest.

Classification SystemCode/RatingNotes
RCRA Code (USA) D001 (Ignitable), D003 (Reactive - Potential)No specific "U" or "P" code exists for this specific CAS; default to characteristic waste codes.
GHS Hazards H302, H315, H319, H335Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
UN Number UN 2811 (Toxic Solid, Organic, N.O.S.)Use UN 1325 if flammability is the primary concern based on form.
Packing Group IIIMinor danger, but requires careful handling.

Final Disposal Method: Incineration

The only validated method for ultimate destruction of 2-Nitronicotinaldehyde is High-Temperature Incineration.

  • Process: Rotary kiln incineration at >850°C with a secondary combustion chamber (>1100°C).

  • Scrubbing: The facility must be equipped with a wet scrubber to capture Nitrogen Oxides (

    
    ) generated from the nitro and pyridine nitrogen atoms.
    
  • Prohibition: DO NOT attempt chemical deactivation (e.g., bleach oxidation) in the lab. The risk of generating shock-sensitive byproducts or toxic chloramines is too high.

References

  • BLD Pharm. (2024). Safety Data Sheet: 2-Nitronicotinaldehyde (CAS 5175-26-8).[2][3][4] Retrieved from

  • Alfa Chemistry. (2024). Product Analysis: 2-Nitronicotinaldehyde. Retrieved from

  • ECHEMI. (2024).[5] Chemical Properties and Safety Info for CAS 5175-26-8. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Nitropyridine Derivatives. Retrieved from

Sources

Personal protective equipment for handling 2-Nitronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 60759-36-2 | Formula: C₆H₄N₂O₃ | Molecular Weight: 152.11 g/mol

Executive Summary: The "Why" Behind the Protocol

2-Nitronicotinaldehyde is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-b]pyrazines) and pharmaceutical scaffolds. As a Senior Application Scientist, I emphasize that while this compound is not a high-energy explosive like some polynitro aromatics, its dual functionality—an electrophilic aldehyde and a nitro group on a pyridine ring—demands respect.

The primary risks are respiratory sensitization from dust inhalation and chemical instability (oxidation) upon air exposure. This guide moves beyond generic safety advice to provide a self-validating workflow that protects both the researcher and the integrity of the molecule.

Risk Assessment & Hazard Identification

The following data dictates our PPE choices. We treat this material as a Category 3 Irritant with specific sensitivity to oxidation.

Hazard ClassGHS CodeSignal WordDescription & Mechanism
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2][3] Pyridine derivatives can interfere with neurological function.
Skin Irritation H315 WarningCauses skin irritation via defatting and local inflammation.
Eye Irritation H319 WarningCauses serious eye irritation.[1][4][5] Aldehyde groups are lachrymators.
STOT - Single Exp. H335 WarningMay cause respiratory irritation.[1][3][4][5] Critical: Dust is the primary vector for exposure.
Personal Protective Equipment (PPE) Stratification

We do not use a "one size fits all" approach.[6] PPE is stratified based on the state of matter (Solid vs. Solution).

Tier 1: Solid Handling (Weighing & Transfer)
  • Respiratory: Engineering Controls First. All weighing must occur inside a certified chemical fume hood. If weighing on an open bench is unavoidable (not recommended), a P95 or N95 particulate respirator is mandatory to prevent inhalation of fine yellow powder.

  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum).

    • Logic: The outer glove protects against gross contamination; the inner glove remains clean for touching instrumentation (balances).

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Tier 2: Solution Handling (Synthesis & Workup)
  • Hand Protection: Chemical Resistant Laminate (Silver Shield) or High-Grade Nitrile (>0.2 mm) if using permeating solvents like Dichloromethane (DCM) or DMF.

    • Logic: Standard nitrile degrades rapidly (<5 mins) in DCM. If 2-Nitronicotinaldehyde is dissolved in DCM, the solvent acts as a carrier, pulling the toxicant through the glove and into the skin.

  • Body Protection: 100% Cotton Lab Coat (Fire Resistant).

    • Why: Synthetic blends can melt onto skin if a reaction exotherms or a fire occurs.

Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Receiving & Storage (Preserving Purity)

2-Nitronicotinaldehyde is air-sensitive .[7] The aldehyde group will oxidize to 2-nitronicotinic acid if left exposed, degrading yield.

  • Inspect: Upon arrival, check the seal. The solid should be yellow/orange. A white crust indicates oxidation.

  • Store: Re-seal under an inert atmosphere (Argon or Nitrogen) and store at 2–8°C .

  • Light: Store in amber vials or wrap containers in foil; nitro compounds are photo-labile.

Phase B: Weighing & Transfer (The Critical Step)

Goal: Prevent dust generation and hydrolysis.

  • Equip: Don Tier 1 PPE.

  • Ventilation: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weighing boat.

    • Mechanism:[2][5][8][9] Nitro-aromatic powders are often static-prone. Static discharge can scatter the powder, creating an inhalation hazard.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid to a tared, dry flask.

    • Immediate Inerting: Flush the flask with Nitrogen/Argon immediately after addition.

Phase C: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvent (e.g., THF, DMF) before removing from the hood.

  • Cannulation: If adding to a sensitive catalyst, transfer the solution via cannula or syringe to avoid opening the system to air.

Emergency Response & Disposal
Spill Management
  • Solid Spill: Do NOT sweep (creates dust).[5] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds can act as mild oxidizers under stress.

Waste Disposal Logic
  • Segregation: Dispose of as "Hazardous Organic Waste."

  • Incompatibility: NEVER mix with strong oxidizers (peroxides, nitric acid) or strong bases in the waste stream. The aldehyde can undergo Cannizzaro reactions or rapid oxidation, leading to exotherms in the waste drum.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 2-Nitronicotinaldehyde, ensuring a closed loop of safety.

G Start Start: 2-Nitronicotinaldehyde Handling Storage Storage: 2-8°C, Inert Gas, Dark Start->Storage Check Check Integrity: Yellow Solid? Storage->Check Oxidized Disposal: Degraded to Acid Check->Oxidized No (White crust) Weighing Weighing (Fume Hood Only) Anti-static protocols Check->Weighing Yes Solvent Solvent Selection: Is solvent DCM/DMF? Weighing->Solvent Gloves_Std PPE: Standard Nitrile Gloves Solvent->Gloves_Std No (Ethanol/Water) Gloves_High PPE: Laminate/Silver Shield Gloves Solvent->Gloves_High Yes (Permeating) Reaction Reaction: Inert Atmosphere Gloves_Std->Reaction Gloves_High->Reaction Waste Disposal: Organic Waste (No Oxidizers) Reaction->Waste

Figure 1: Decision matrix for safe handling, emphasizing PPE changes based on solvent systems.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733526, 2-Nitronicotinaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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